Bimatoprost methyl ester
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O5/c1-29-24(28)12-8-3-2-7-11-20-21(23(27)17-22(20)26)16-15-19(25)14-13-18-9-5-4-6-10-18/h2,4-7,9-10,15-16,19-23,25-27H,3,8,11-14,17H2,1H3/b7-2-,16-15+/t19-,20+,21+,22-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBYFURYGYNQLQ-FDBOBMRISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC=CC=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401255490 | |
| Record name | 17-Phenyl-18,19,20-trinor-PGF2α methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401255490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38315-47-8 | |
| Record name | 17-Phenyl-18,19,20-trinor-PGF2α methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38315-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bimatoprost acid methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038315478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17-Phenyl-18,19,20-trinor-PGF2α methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401255490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIMATOPROST ACID METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UHL27LCT4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Bimatoprost methyl ester synthesis pathway
An In-depth Technical Guide to the Synthesis of Bimatoprost
Introduction
Bimatoprost is a synthetic prostamide, structurally related to prostaglandin F2α (PGF2α), widely utilized as a first-line treatment for open-angle glaucoma and ocular hypertension.[1][2] Marketed under trade names such as Lumigan® for glaucoma and Latisse® for eyelash hypotrichosis, its primary therapeutic function is to lower intraocular pressure (IOP).[3][4] Bimatoprost achieves this by increasing the outflow of aqueous humor from the eye through both the trabecular meshwork and uveoscleral pathways.[5]
The molecular structure of Bimatoprost, (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide, features a complex stereochemistry that presents significant challenges for chemical synthesis.[4][6] Historically, the industrial manufacturing of Bimatoprost has been dominated by multi-step routes derived from the landmark Corey synthesis of prostaglandins.[7][8] However, recent advancements have focused on developing more efficient, cost-effective, and stereoselective pathways.
This technical guide provides a comprehensive overview of the core synthetic strategies for Bimatoprost, with a particular focus on the formation of key intermediates, including the Bimatoprost methyl ester. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of the primary synthetic workflows.
Core Synthetic Strategies
The synthesis of Bimatoprost can be broadly categorized into two main approaches: the classical Corey lactone-based route and modern, more convergent methods employing organocatalysis. Chemoenzymatic modifications have also been introduced to improve the efficiency and stereoselectivity of specific steps.
-
The Corey Lactone Pathway : This is the traditional and most established route. It begins with the commercially available (-)-Corey lactone diol, a versatile chiral building block.[9][10] This linear synthesis involves more than 15 steps to construct the final molecule.[7][11] The process involves the sequential attachment of the lower (ω) and upper (α) side chains to the cyclopentane core.
-
Organocatalytic Pathway (Aggarwal Route) : A more recent and efficient approach, developed by Aggarwal and colleagues, significantly shortens the synthesis to as few as seven steps.[7][11] This strategy utilizes an organocatalytic asymmetric dimerization of succinaldehyde to create a key bicyclic enal intermediate, which is then elaborated to form the Bimatoprost core.[11][12]
-
Chemoenzymatic Modifications : To overcome challenges in stereocontrol and reduce the reliance on hazardous reagents, enzymatic transformations have been integrated into the synthesis. These methods use enzymes like lipases or whole-cell systems (e.g., the yeast Pichia anomala) to perform key reductions and hydrolyses with high stereoselectivity.[8][13][14]
Detailed Synthesis via the Corey Lactone Pathway
The classical synthesis begins with the protection of the hydroxyl groups of the (-)-Corey lactone, followed by oxidation to an aldehyde. The subsequent key steps are the introduction of the two side chains.
-
Lower (ω) Side-Chain Addition : The ω-chain is installed via a Horner-Wadsworth-Emmons reaction between the Corey aldehyde and a phosphonate reagent, such as dimethyl (2-oxo-4-phenylbutyl)phosphonate, to yield an enone intermediate.[1][5]
-
Stereoselective Reduction : The ketone on the newly formed side chain is stereoselectively reduced to the desired (S)-alcohol. This is a critical step for biological activity. While early methods used sodium borohydride, resulting in a mixture of isomers, reagents like L-selectride significantly improve the diastereoselectivity.[1][15]
-
Upper (α) Side-Chain Addition : The lactone is reduced to a lactol (a cyclic hemiacetal) using diisobutylaluminium hydride (DIBAL-H). This lactol is then subjected to a Wittig reaction with a phosphonium ylide, such as the one derived from (4-carboxybutyl)triphenylphosphonium bromide, to introduce the α-chain and form the carboxylic acid precursor to Bimatoprost.[1][15]
-
Final Amidation : The terminal carboxylic acid is converted to the final N-ethyl amide. A common industrial method involves a two-step process: first, the acid is esterified to form the This compound , which is then reacted with aqueous ethylamine to yield Bimatoprost.[15][16] This two-step process can be slow, with amidation reaction times exceeding 48 hours.[15][16]
Quantitative Data Summary
The yields of synthetic steps can vary significantly based on the specific reagents and conditions used. The following table summarizes reported yields for key transformations in various Bimatoprost synthesis pathways.
| Step | Synthesis Route | Reagents/Conditions | Yield (%) | Reference(s) |
| Enone Formation | Corey | Horner-Wadsworth-Emmons with phosphonate | 70% | [1] |
| Ketone Reduction (to desired 15S-alcohol) | Corey | Sodium Borohydride | 35% | [1] |
| Ketone Reduction (to desired 15S-alcohol) | Corey | L-selectride | 60% | [15] |
| Bicyclic Enal Formation | Organocatalytic | L-proline, DBA | 14% | [11] |
| Amidation (from Bimatoprost Acid) | Corey | Two steps via methyl ester | 95% | [15] |
| Overall Yield (from protected lactone diol) | Chemoenzymatic | Pichia anomala for reduction/hydrolysis steps | "Good" | [8] |
| Overall Yield (from a key intermediate) | Modified Corey | Not specified | 85-91% | [17] |
Key Experimental Protocols
The following protocols are representative examples synthesized from the literature for critical steps in the Bimatoprost synthesis.
Protocol 1: Synthesis of this compound from Bimatoprost Acid [15][16]
-
Dissolution : Dissolve (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-((S)-3-hydroxy-5-phenyl-pent-1-enyl)-cyclopentyl]-hept-5-enoic acid (1 equivalent) in a suitable organic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Esterification : Cool the solution to approximately -10°C. Add methyl iodide (MeI) and a non-nucleophilic base (e.g., DBU) and stir until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up : Quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer.
-
Extraction : Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as an oil. The product is often used in the next step without further purification.
Protocol 2: Amidation of this compound to Bimatoprost [6][16]
-
Reaction Setup : To the crude this compound (1 equivalent), add a 70% aqueous solution of ethylamine (EtNH₂), typically using a large excess (e.g., >40 equivalents).
-
Reaction Conditions : Stir the resulting solution vigorously at room temperature (approx. 20-25°C) for an extended period (e.g., 48-72 hours). The reaction progress is monitored by HPLC.[6] The temperature may be slightly elevated to 30-35°C to increase the reaction rate.[6]
-
Quenching and Extraction : After completion, add an organic solvent such as methyl tert-butyl ether (MTBE) or DCM and water. Separate the organic layer.
-
Purification : Wash the organic layer with water and brine. Concentrate the solution under reduced pressure to obtain crude Bimatoprost.
-
Final Purification : The crude product is typically purified by column chromatography on silica gel followed by crystallization from a suitable solvent system (e.g., MTBE, acetonitrile, or heptane/ethanol) to yield pure Bimatoprost as a white to off-white crystalline powder.[6][15][18]
Protocol 3: Chemoenzymatic Reduction of Enone Intermediate [8]
-
Biocatalyst Preparation : Cultivate cells of the yeast Pichia anomala. Harvest the fresh cells by centrifugation and wash with a 0.1 M phosphate buffer (pH 7.0).
-
Reaction Mixture : Suspend the yeast cells (e.g., 20 g/L dry weight) in the 0.1 M phosphate buffer (pH 7.0) containing 5% glucose (as a cofactor regeneration source).
-
Substrate Addition : Add the enone intermediate (1 g/L), dissolved in a minimal amount of a water-miscible organic solvent, to the cell suspension.
-
Incubation : Carry out the biotransformation in a screw-capped tube or bioreactor at 28°C with magnetic stirring (500 rpm).
-
Monitoring and Isolation : Monitor the reaction by HPLC. Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), dry, and concentrate to yield the stereopure 15(S)-alcohol intermediate.
Mechanism of Action
While the synthesis provides the molecule, its therapeutic value comes from its biological activity. Bimatoprost is a prostamide analog that is believed to be hydrolyzed in the eye to its active free acid form.[] This active metabolite lowers IOP by binding to specific prostamide receptors in the ciliary body and other ocular structures, which enhances the outflow of aqueous humor.
The synthesis of Bimatoprost has evolved significantly from the original, lengthy Corey lactone-based approach. Modern organocatalytic and chemoenzymatic strategies offer more efficient, stereoselective, and economically viable routes to this important pharmaceutical agent. The conversion of the key carboxylic acid intermediate to the final N-ethyl amide, often proceeding via a this compound, remains a critical transformation where process optimization can yield substantial improvements in reaction time and purity. Continued innovation in synthetic methodology will be crucial for improving the manufacturing efficiency of Bimatoprost and related prostaglandin analogs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN111018766A - Method for synthesizing bimatoprost - Google Patents [patents.google.com]
- 3. acs.org [acs.org]
- 4. Bimatoprost | C25H37NO4 | CID 5311027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. neuroquantology.com [neuroquantology.com]
- 6. chemignition.com [chemignition.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. daneshyari.com [daneshyari.com]
- 9. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsr.com [ijpsr.com]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
- 14. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF 2α , fluprostenol, and travoprost guided by bio ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03237B [pubs.rsc.org]
- 15. US8772544B2 - Process for the production of bimatoprost - Google Patents [patents.google.com]
- 16. EP2135860A1 - Improved process for the production of bimatoprost - Google Patents [patents.google.com]
- 17. WO2017182465A1 - Process for the preparation of bimatoprost - Google Patents [patents.google.com]
- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to the Chemical Properties of Bimatoprost Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bimatoprost methyl ester is a crucial synthetic intermediate in the manufacturing of Bimatoprost, a potent prostaglandin analog used in the treatment of glaucoma and ocular hypertension.[1][2][3] A thorough understanding of its chemical properties is paramount for process optimization, impurity profiling, and ensuring the quality and stability of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the chemical and physical characteristics of this compound, detailed experimental protocols for its analysis, and insights into the relevant biological signaling pathways of its parent compound, Bimatoprost.
Chemical and Physical Properties
This compound, a prostaglandin F2α analog, possesses a complex stereochemical structure that dictates its physical and chemical behavior. Key identifying information and physical properties are summarized in the tables below.
Identification
| Property | Value |
| IUPAC Name | methyl (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenylpent-1-en-1-yl]cyclopentyl]hept-5-enoate |
| CAS Number | 38315-47-8[4] |
| Molecular Formula | C24H34O5[4] |
| Molecular Weight | 402.52 g/mol [4] |
| Synonyms | Bimatoprost impurity D, Bimatoprost acid methyl ester[5] |
Physicochemical Properties
| Property | Value | Source |
| Appearance | Off-white solid | [4] |
| Solubility | Soluble in Methanol (MeOH). Also reported to be soluble in Chloroform, Dichloromethane (Slightly), DMSO, Ethanol, and DMF. | [4][6][] |
| Storage | Recommended at 2-8°C for short-term and -20°C for long-term storage. | [4][8] |
| Purity (by HPLC) | Typically ≥98% | [4] |
| Density | ~1.2 g/cm³ | [6] |
Experimental Protocols
Detailed methodologies are crucial for the consistent and accurate characterization of this compound. The following sections provide protocols for key analytical experiments.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is a primary technique for assessing the purity of this compound and quantifying it in the presence of impurities.[4]
Objective: To determine the purity of a this compound sample and quantify it against a reference standard.
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (for pH adjustment)
-
Methanol (for sample preparation)
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A common starting point is a 60:40 (v/v) mixture of acetonitrile and water. The aqueous phase can be acidified with 0.1% phosphoric acid to improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL. Further dilute with the mobile phase to a working concentration of approximately 100 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in methanol to a concentration of approximately 1 mg/mL. Dilute with the mobile phase to a final concentration of about 100 µg/mL.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to the total area of all peaks (area percent method). For assay, compare the peak area of the sample to that of the reference standard.
Stability Indicating Method and Forced Degradation Study
A stability-indicating method is crucial to understand the degradation pathways of this compound under various stress conditions.
Objective: To develop a stability-indicating HPLC method and to investigate the degradation of this compound under stress conditions as per ICH guidelines.[9]
Stress Conditions:
-
Acid Hydrolysis: Reflux the sample solution (1 mg/mL in methanol) with 0.1 N HCl at 60°C for 2 hours.
-
Base Hydrolysis: Reflux the sample solution (1 mg/mL in methanol) with 0.1 N NaOH at 60°C for 2 hours.
-
Oxidative Degradation: Treat the sample solution (1 mg/mL in methanol) with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 24 hours.
-
Photostability: Expose the solid sample to UV light (254 nm) and visible light in a photostability chamber.
Procedure:
-
Prepare samples under each of the stress conditions described above.
-
At the end of the exposure period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the stressed samples using the HPLC method described in section 2.1.
-
Analyze an unstressed sample as a control.
-
Evaluate the chromatograms for the appearance of degradation peaks and the decrease in the main peak area. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.
Signaling Pathway
Bimatoprost, the active pharmaceutical ingredient derived from this compound, exerts its therapeutic effect in glaucoma by reducing intraocular pressure. This is primarily achieved through interaction with the prostaglandin F receptor (FP receptor), a G-protein coupled receptor.[10]
The binding of Bimatoprost to the FP receptor initiates a signaling cascade. The receptor couples to the Gq alpha subunit of the heterotrimeric G protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated intracellular calcium levels, along with DAG, activate protein kinase C (PKC) and other downstream effectors. This signaling pathway ultimately leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix in the uveoscleral pathway, which increases the outflow of aqueous humor from the eye and reduces intraocular pressure.
Caption: Bimatoprost signaling pathway in glaucoma treatment.
Experimental Workflow and Logical Relationships
The development and quality control of this compound involve a series of interconnected experimental stages, from synthesis to final product characterization.
Caption: Experimental workflow for this compound.
Conclusion
This technical guide provides a detailed overview of the chemical properties of this compound, essential for its handling, analysis, and use in the synthesis of Bimatoprost. The provided experimental protocols offer a starting point for robust in-house method development and validation. Furthermore, the elucidation of the signaling pathway of the parent compound provides critical context for understanding its biological activity. Adherence to these scientific principles will ensure the consistent production of high-quality Bimatoprost and contribute to the development of safe and effective ophthalmic therapies.
References
- 1. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Stress Degradation Studies on Bimatoprost and Development of Validated Stability Indicating Densitometric RP-TLC and HPLC Methods | Semantic Scholar [semanticscholar.org]
- 4. allmpus.com [allmpus.com]
- 5. This compound I CAS#: 38315-47-8 I prodrug of Bimatoprost (HY-B0191) I InvivoChem [invivochem.com]
- 6. Bimatoprost CAS 155206-00-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 9. chemignition.com [chemignition.com]
- 10. Bimatoprost - Wikipedia [en.wikipedia.org]
A Technical Guide to Bimatoprost Methyl Ester (CAS 38315-47-8): Properties, Synthesis, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bimatoprost methyl ester (CAS 38315-47-8) is a prostaglandin F2α analogue that serves as a critical intermediate and a potential impurity in the manufacturing of Bimatoprost.[1][2] Bimatoprost is a potent therapeutic agent used to reduce elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[3][4] It is also widely recognized for its cosmetic application in promoting eyelash growth.[3][5] As a direct precursor, the synthesis, purification, and analytical control of this compound are of paramount importance to ensure the quality, safety, and efficacy of the final Bimatoprost active pharmaceutical ingredient (API). This guide provides an in-depth technical overview of its physicochemical properties, its role in synthesis, the debated mechanism of action of the final drug, and detailed experimental protocols relevant to its analysis.
Physicochemical Properties
This compound is a lipophilic molecule, a characteristic that enhances its ability to diffuse across biological membranes like the corneal epithelium.[6] Its key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value/Description | Reference(s) |
|---|---|---|
| CAS Registry Number | 38315-47-8 | [2][6][7] |
| Molecular Formula | C₂₄H₃₄O₅ | [2][6][7] |
| Molecular Weight | 402.52 g/mol | [6][7] |
| IUPAC Name | methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate | [6] |
| Synonyms | Bimatoprost acid methyl ester, Bimatoprost impurity D, 17-phenyl-18,19,20-trinor-pgf2alpha methyl ester | [1][2] |
| Appearance | White crystalline powder | [6] |
| Solubility | Soluble in organic solvents such as ethanol and methanol; limited solubility in water. | [6] |
| Lipophilicity (LogP) | > 2.5 |[6] |
Role in Bimatoprost Synthesis
This compound is a pivotal intermediate in several synthetic routes to Bimatoprost. A common pathway involves the esterification of the corresponding carboxylic acid precursor to form the methyl ester, which is then converted to the final ethylamide product, Bimatoprost.[8][9]
This final amidation step, reacting the methyl ester with ethylamine, is a critical conversion.[9] However, this reaction can be slow and may lead to the formation of side-products, necessitating robust purification strategies to ensure the purity of the final API.[8]
References
- 1. This compound I CAS#: 38315-47-8 I prodrug of Bimatoprost (HY-B0191) I InvivoChem [invivochem.com]
- 2. aksci.com [aksci.com]
- 3. Bimatoprost - Wikipedia [en.wikipedia.org]
- 4. Mechanism of action of bimatoprost (Lumigan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Bimatoprost? [synapse.patsnap.com]
- 6. Buy Bimatoprost acid methyl ester (EVT-1478602) | 38315-47-8 [evitachem.com]
- 7. scbt.com [scbt.com]
- 8. US8772544B2 - Process for the production of bimatoprost - Google Patents [patents.google.com]
- 9. EP2135860A1 - Improved process for the production of bimatoprost - Google Patents [patents.google.com]
An In-depth Technical Guide to the Molecular Structure of Bimatoprost Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bimatoprost, a prostamide F2α analog, is a potent ocular hypotensive agent widely utilized in the management of glaucoma and ocular hypertension. Its therapeutic efficacy is intrinsically linked to its specific molecular structure and its interaction with prostaglandin receptors. This technical guide provides a comprehensive overview of the molecular structure of Bimatoprost methyl ester, the direct precursor in several synthetic routes to Bimatoprost. This document delves into its chemical identity, physicochemical properties, and the relevant biological pathways it influences. Furthermore, it outlines key experimental methodologies pertinent to its structural elucidation and synthesis.
Molecular Identity and Physicochemical Properties
This compound is a synthetic intermediate in the production of Bimatoprost. A thorough understanding of its fundamental properties is crucial for its synthesis, purification, and handling.
Chemical Structure and Identifiers
The molecular structure of this compound is characterized by a cyclopentane ring with two hydroxyl groups and two side chains. The key identifiers and structural details are summarized in the table below.
| Identifier | Value |
| IUPAC Name | (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl]-5-heptenoic Acid Methyl Ester |
| Chemical Formula | C₂₄H₃₄O₅ |
| Molecular Weight | 402.52 g/mol |
| CAS Number | 38315-47-8 |
| SMILES String | COC(=O)CCC/C=C\C[C@H]1--INVALID-LINK--O)O">C@HO |
Physicochemical Data
| Property | Value/Description |
| Appearance | Off-white solid |
| Solubility | Soluble in methanol |
| Storage | 2-8°C |
Relevant Biological Pathways
Bimatoprost, the active pharmaceutical ingredient derived from its methyl ester, exerts its therapeutic effect by interacting with the prostaglandin F2α (FP) receptor. Understanding this signaling cascade is fundamental to comprehending its mechanism of action.
Prostaglandin F2α (FP) Receptor Signaling Pathway
The FP receptor is a G-protein coupled receptor (GPCR). Upon binding of an agonist like the hydrolyzed form of Bimatoprost, the receptor activates a signaling cascade involving phospholipase C (PLC). This leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. This cascade ultimately results in the physiological responses responsible for lowering intraocular pressure.
Experimental Protocols
The structural elucidation and synthesis of Bimatoprost and its intermediates rely on a suite of standard and advanced analytical and synthetic techniques.
Synthesis of Bimatoprost from this compound
A common final step in the synthesis of Bimatoprost involves the amidation of this compound with ethylamine.
Protocol:
-
Reaction Setup: this compound is dissolved in a suitable organic solvent.
-
Amidation: An aqueous solution of ethylamine is added to the solution of this compound.
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 20-50°C) for a duration of 2 to 72 hours, depending on the specific conditions and scale.
-
Workup and Purification: Following the completion of the reaction (monitored by techniques like TLC or HPLC), the product is isolated through extraction and purified, typically by column chromatography, to yield Bimatoprost.
Structural Analysis Techniques
While specific data for this compound is limited, the following are standard experimental protocols for the structural characterization of similar prostaglandin analogs.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Protocol:
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D NMR experiments such as COSY, HSQC, and HMBC are often employed to establish connectivity.
-
Data Analysis: Chemical shifts (δ), coupling constants (J), and integration values are analyzed to assign the structure.
-
3.2.2. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern, aiding in structural confirmation.
-
Protocol:
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a liquid chromatography system (LC-MS).
-
Ionization: Electrospray ionization (ESI) is a common technique for this class of molecules.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are determined. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be used to induce fragmentation and analyze the resulting ions to further confirm the structure.
-
3.2.3. X-ray Crystallography
-
Objective: To determine the precise three-dimensional arrangement of atoms in a crystalline sample.
-
Protocol:
-
Crystal Growth: Single crystals of the compound of sufficient size and quality are grown from a suitable solvent system. This is often the most challenging step.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions, providing accurate bond lengths, bond angles, and torsional angles.
-
Conclusion
This compound is a crucial intermediate in the synthesis of the clinically important antiglaucoma agent, Bimatoprost. While detailed, publicly available quantitative structural data for the methyl ester itself is scarce, its molecular identity is well-established. The biological activity of its derivative, Bimatoprost, is mediated through the well-characterized Prostaglandin F2α receptor signaling pathway. The synthesis and analysis of this compound employ standard, robust organic chemistry and analytical techniques. Further research, particularly the public disclosure of single-crystal X-ray diffraction data, would provide a more complete understanding of its solid-state conformation and finer structural details.
Bimatoprost Methyl Ester: A Technical Guide to its Role as a Prostaglandin F2α Analogue Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bimatoprost is a potent ocular hypotensive agent widely prescribed for the treatment of glaucoma and ocular hypertension.[1][2] Classified as a synthetic prostamide and a structural analogue of prostaglandin F2α (PGF2α), its therapeutic effect is primarily attributed to the reduction of intraocular pressure (IOP).[1][2] This is achieved by enhancing the outflow of aqueous humor from the eye through both the trabecular meshwork and the uveoscleral pathways.[1] While the commercially available drug is an ethyl amide, the synthesis of this complex molecule involves a key intermediate, Bimatoprost methyl ester. This technical guide delves into the core scientific principles of Bimatoprost, focusing on its relationship with PGF2α, its mechanism of action, the signaling pathways it influences, and the experimental methodologies used to characterize its activity.
Bimatoprost: From Prodrug to Active Moiety
Bimatoprost is technically a prodrug. Following topical administration to the eye, it is hydrolyzed by ocular esterases to its biologically active form, Bimatoprost free acid (17-phenyl-18,19,20-trinor-PGF2α).[3] This free acid form is a potent agonist of the prostaglandin F receptor (FP receptor).[3][4][5] Although Bimatoprost itself can bind to the FP receptor, its affinity is significantly lower than that of its free acid metabolite.[4][5][6] The hydrolysis of the ethyl amide to the carboxylic acid is a critical step for its therapeutic efficacy.
The Role of this compound in Synthesis
The synthesis of Bimatoprost often starts from commercially available precursors like the (-) Corey lactone.[7] A common synthetic strategy involves the formation of a methyl ester intermediate from the carboxylic acid precursor of the prostaglandin analogue. This this compound then undergoes amidation with ethylamine to yield the final Bimatoprost product.[7]
Mechanism of Action and Signaling Pathway
The primary mechanism of action of Bimatoprost's active form, the free acid, is through the activation of the prostaglandin FP receptor, a G-protein coupled receptor (GPCR).[4][8] The binding of Bimatoprost free acid to the FP receptor initiates a cascade of intracellular signaling events.
The FP receptor is predominantly coupled to the Gq family of G proteins.[8][9] Activation of Gq leads to the stimulation of phospholipase C (PLC).[8][9] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[8]
-
IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[8]
-
DAG , along with the increased intracellular Ca2+, activates protein kinase C (PKC).[8]
These signaling events ultimately lead to the physiological responses that increase aqueous humor outflow. The exact downstream mechanisms are complex but are thought to involve the relaxation of the ciliary muscle and remodeling of the extracellular matrix in the trabecular meshwork.
Furthermore, FP receptor activation can also engage other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, which can influence cell proliferation and differentiation.[10]
Quantitative Data
The following tables summarize key quantitative data related to the pharmacological profile of Bimatoprost and its free acid, as well as comparative clinical efficacy data.
Table 1: Receptor Binding Affinity and Functional Potency
| Compound | Receptor | Parameter | Value |
| Bimatoprost | FP | Ki | 6310 ± 1650 nM[4][5] |
| FP | EC50 (Ca2+ mobilization) | 2940 ± 1663 nM (hEK cells)[4][5] | |
| FP | EC50 (Ca2+ mobilization) | 2200 ± 670 nM (3T3 fibroblasts)[4][5] | |
| Bimatoprost Free Acid | FP | Ki | 59 ± 6 nM[6] |
| FP | EC50 (Ca2+ mobilization) | 15 ± 3 nM[6] |
Ki (inhibition constant) is a measure of binding affinity; a lower Ki indicates higher affinity. EC50 (half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum.
Table 2: Pharmacokinetic Properties of Bimatoprost
| Parameter | Value |
| Peak Plasma Concentration (Cmax) | ~0.08 ng/mL[1] |
| Time to Peak Concentration (Tmax) | Within 10 minutes[1] |
| Elimination Half-life | Approximately 45 minutes[11] |
| Protein Binding | ~88%[12] |
Table 3: Comparative Clinical Efficacy of Prostaglandin Analogues (IOP Reduction)
| Drug | Mean IOP Reduction (mmHg) | Mean IOP Reduction (%) | Study Reference |
| Bimatoprost 0.03% | 8.8 | 35.9 | [13] |
| Latanoprost 0.005% | 7.3 | 29.9 | [13] |
| Travoprost 0.004% | 7.6 | 30.8 | [13] |
| Bimatoprost 0.03% | 2.1 (additional reduction from Latanoprost) | 11.0 (additional reduction from Latanoprost) | [14] |
| Travoprost 0.004% | 1.4 (additional reduction from Latanoprost) | 7.4 (additional reduction from Latanoprost) | [14] |
Experimental Protocols
Radioligand Binding Assay for FP Receptor
This assay is used to determine the binding affinity (Ki) of a compound for the FP receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the FP receptor are prepared from cultured cells or tissues.
-
Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the FP receptor (e.g., [3H]PGF2α) and varying concentrations of the unlabeled test compound (e.g., Bimatoprost or Bimatoprost free acid).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay (FLIPR)
This assay measures the ability of a compound to activate the FP receptor and trigger the release of intracellular calcium.
Methodology:
-
Cell Culture: Cells expressing the FP receptor (e.g., HEK-293 cells) are cultured in a microplate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that increases its fluorescence intensity upon binding to calcium.
-
Compound Addition: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). Varying concentrations of the test compound are added to the wells.
-
Fluorescence Measurement: The FLIPR instrument measures the change in fluorescence intensity in real-time, which corresponds to the increase in intracellular calcium concentration.
-
Data Analysis: The concentration of the compound that produces 50% of the maximum response (EC50) is calculated.
Aqueous Humor Outflow Facility Measurement (Constant-Flow Infusion in Mice)
This in vivo method is used to assess the effect of a compound on the rate of aqueous humor outflow from the eye.
Methodology:
-
Animal Preparation: A mouse is anesthetized, and the anterior chamber of the eye is cannulated with a microneedle connected to a pressure transducer and a microinfusion pump.
-
Baseline Measurement: The baseline intraocular pressure (IOP) is recorded.
-
Constant-Flow Infusion: A balanced salt solution is infused into the anterior chamber at a constant, predetermined rate.
-
Pressure Monitoring: The IOP is continuously monitored as it reaches a new steady state.
-
Outflow Facility Calculation: The outflow facility (C) is calculated based on the change in IOP in response to the known infusion rate, using the Goldmann equation.
-
Drug Administration: The test compound is administered topically or via injection, and the measurement is repeated to determine the drug's effect on outflow facility.[15][16][17]
Mandatory Visualizations
References
- 1. drugs.com [drugs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bimatoprost and its free acid are prostaglandin FP receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bimatoprost (Lumigan((R))) is an agonist at the cloned human ocular FP prostaglandin receptor: real-time FLIPR-based intracellular Ca(2+) mobilization studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
- 9. repository.arizona.edu [repository.arizona.edu]
- 10. researchgate.net [researchgate.net]
- 11. pdf.hres.ca [pdf.hres.ca]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Comparing the Efficacy of Latanoprost (0.005%), Bimatoprost (0.03%), Travoprost (0.004%), and Timolol (0.5%) in the Treatment of Primary Open Angle Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bjo.bmj.com [bjo.bmj.com]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. tandfonline.com [tandfonline.com]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
The Crucial Role of Bimatoprost Methyl Ester in the Synthesis of Bimatoprost: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bimatoprost, a synthetic prostamide analog of prostaglandin F2α, is a cornerstone in the management of glaucoma and ocular hypertension. Its efficacy in reducing intraocular pressure is well-documented, making its synthesis a subject of significant interest in medicinal and process chemistry. A prevalent and historically important route to pure, active Bimatoprost involves the use of a key intermediate: Bimatoprost methyl ester. This technical guide provides an in-depth exploration of the role of this compound in the synthesis of Bimatoprost, complete with quantitative data, detailed experimental protocols, and visualizations of the synthetic workflow and the drug's mechanism of action.
The Synthetic Pathway: A Two-Step Conversion
The synthesis of Bimatoprost from its carboxylic acid precursor via the methyl ester intermediate is a well-established method. This process can be broadly divided into two primary chemical transformations:
-
Esterification: The precursor, (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-((R,E)-3-hydroxy-5-phenylpent-1-en-1-yl)cyclopentyl]hept-5-enoic acid (Bimatoprost acid), is converted to its corresponding methyl ester, this compound.
-
Amidation: The purified this compound is then reacted with ethylamine to form the final active pharmaceutical ingredient, Bimatoprost.
This two-step approach allows for the purification of the methyl ester intermediate, which can be crucial for achieving the high purity required for pharmaceutical applications[1][2][3].
Logical Workflow of Bimatoprost Synthesis
The following diagram illustrates the logical progression from the carboxylic acid precursor to the final Bimatoprost product, highlighting the central role of the methyl ester intermediate.
Quantitative Analysis of the Synthesis
The efficiency of the synthesis is determined by the yield and purity at each step. The conversion of this compound to Bimatoprost is a critical step that has been the subject of optimization to improve reaction times and yields.
| Parameter | Esterification (Acid to Methyl Ester) | Amidation (Methyl Ester to Bimatoprost) | Overall Purity |
| Reaction Yield | Data not consistently reported; typically high. | Can be around 70%[4]. | >99.5% achievable with purification[1][2][3]. |
| Reaction Time | Varies with methylating agent and conditions. | Can be lengthy, often exceeding 48 hours at room temperature[1][5]. | - |
| Key Reactants | Bimatoprost Acid, Methylating Agent (e.g., Methyl Iodide) | This compound, Ethylamine | - |
| Common Solvents | Aprotic polar solvents (e.g., DMF) | Aqueous Ethylamine solution | - |
| Temperature | Varies; can be performed at room temperature. | 20-40°C. Higher temperatures can increase reaction rate but may lead to more impurities[5]. | - |
Detailed Experimental Protocols
The following protocols are synthesized from publicly available patent literature and scientific articles to provide a comprehensive guide for the laboratory synthesis of Bimatoprost via the methyl ester intermediate.
Protocol 1: Esterification of Bimatoprost Acid to this compound
Objective: To convert Bimatoprost acid to this compound.
Materials:
-
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-((R,E)-3-hydroxy-5-phenylpent-1-en-1-yl)cyclopentyl]hept-5-enoic acid (Bimatoprost acid)
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Bimatoprost acid in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Add potassium carbonate to the solution.
-
Add methyl iodide dropwise to the stirring suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Amidation of this compound to Bimatoprost
Objective: To synthesize Bimatoprost by reacting this compound with ethylamine.
Materials:
-
This compound
-
Aqueous ethylamine solution (e.g., 70%)
-
Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound, add an excess of aqueous ethylamine solution[4].
-
Stir the resulting solution at a controlled temperature, typically between 25-30°C[4]. The reaction is known to be slow and may require stirring for 48 hours or longer[1].
-
Monitor the reaction for the disappearance of the methyl ester starting material by TLC or HPLC.
-
Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Bimatoprost.
-
Purify the crude Bimatoprost by column chromatography followed by crystallization to achieve high purity (>99.5%)[1][2][3].
Mechanism of Action: Signaling Pathway
Bimatoprost exerts its therapeutic effect by lowering intraocular pressure. It is a prostaglandin F2α analog that is believed to act on the prostaglandin F (FP) receptor, a G-protein coupled receptor. The binding of Bimatoprost to the FP receptor initiates a signaling cascade that ultimately leads to an increase in the uveoscleral outflow of aqueous humor.
The diagram below outlines the key steps in the signaling pathway initiated by Bimatoprost.
References
- 1. EP2321260A2 - Improved process for the production of bimatoprost - Google Patents [patents.google.com]
- 2. US8772544B2 - Process for the production of bimatoprost - Google Patents [patents.google.com]
- 3. EP2135860A1 - Improved process for the production of bimatoprost - Google Patents [patents.google.com]
- 4. neuroquantology.com [neuroquantology.com]
- 5. WO2017182465A1 - Process for the preparation of bimatoprost - Google Patents [patents.google.com]
Bimatoprost Methyl Ester: A Core Starting Material in the Synthesis of Bimatoprost
An In-depth Technical Guide for Researchers and Drug Development Professionals
Bimatoprost, a synthetic prostamide analog of prostaglandin F2α, is a cornerstone in the management of elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. Its synthesis is a multi-step process where the formation and subsequent conversion of key intermediates are critical for achieving high purity and yield. Among these, Bimatoprost methyl ester stands out as a pivotal precursor, directly leading to the final active pharmaceutical ingredient (API) through amidation. This guide provides a detailed technical overview of the synthetic pathway involving this compound, experimental protocols, and quantitative data for professionals engaged in pharmaceutical research and development.
The synthetic journey to Bimatoprost often commences from commercially available starting materials like the (-) Corey lactone diol.[1] A series of reactions, including protection of hydroxyl groups, reduction, and Wittig reactions, are employed to construct the prostaglandin backbone, ultimately yielding Bimatoprost acid. This carboxylic acid is then esterified to produce this compound. The final and crucial step is the amidation of this methyl ester with ethylamine to yield Bimatoprost.[2][3]
Synthetic Pathway Overview
The conversion of Bimatoprost acid to Bimatoprost via the methyl ester intermediate is a well-established route.[2][3] The acid is first reacted with a methylating agent to form the methyl ester. This intermediate can be purified or used directly in the subsequent amidation step where it reacts with ethylamine to form the final ethylamide, Bimatoprost.[4]
Key Experimental Protocols
Esterification of Bimatoprost Acid
The formation of this compound is achieved by reacting Bimatoprost acid with a suitable methylating agent in the presence of a base.[4]
-
Reactants : Bimatoprost acid, Methylating agent (e.g., methyl iodide, methyl bromide, methyl p-toluenesulfonate), Base.
-
Solvent : A polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) is typically used.[4]
-
Procedure : To a solution of Bimatoprost acid in the chosen solvent, the base is added, followed by the methylating agent. The reaction mixture is stirred at a controlled temperature until completion, which is monitored by a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification : Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The this compound can be purified by flash chromatography or used directly in the next step.[4]
Amidation of this compound
The final step involves the conversion of the methyl ester to the corresponding ethylamide, Bimatoprost.
-
Reactants : this compound, Ethylamine.
-
Solvent : The reaction is typically carried out in a suitable solvent, and in some protocols, neat ethylamine can be used.
-
Procedure : this compound is treated with an excess of ethylamine. The reaction can be slow, sometimes requiring elevated temperatures or extended reaction times (e.g., over 48 hours) to drive to completion.[2][3][5] The progress of the reaction is monitored by HPLC.
-
Work-up and Purification : After the reaction is complete, the excess ethylamine and solvent are removed under reduced pressure. The resulting crude Bimatoprost is then subjected to purification, which typically involves chromatographic techniques followed by crystallization to achieve the desired purity.[5][6]
Quantitative Data and Purity Profile
The efficiency of the synthesis and the purity of the final product are critical in pharmaceutical manufacturing. The following table summarizes key quantitative data related to the synthesis of Bimatoprost from its methyl ester precursor.
| Parameter | Value | Reference |
| Crude Yield (from Acid) | ~95% | [3][5] |
| Reaction Time (Amidation) | > 48 hours | [3][5] |
| Final Purity (after purification) | > 99.8% | [5] |
| Key Impurity Levels | < 0.1% (each for 15R- and 5-trans isomers) | [4] |
During the synthesis and storage of Bimatoprost, several impurities can form. The most notable are the 5-trans and 15R-isomers of Bimatoprost, which are particularly challenging to separate due to their similar physicochemical properties to the active ingredient.[4]
The control of these impurities to levels below 0.2%, and ideally below 0.1%, is a critical quality attribute for the final drug substance.[4][5] This is achieved through careful control of reaction conditions and robust purification methods, such as a combination of chromatography and crystallization.[5][6]
Analytical Methods for Monitoring and Control
To ensure the quality and consistency of Bimatoprost synthesis, robust analytical methods are employed.
-
High-Performance Liquid Chromatography (HPLC) : This is the primary technique for monitoring the progress of the reactions, identifying and quantifying impurities, and determining the final purity of Bimatoprost.[7]
-
Mass Spectrometry (MS) : Often coupled with HPLC (LC-MS), this technique is used to confirm the identity of the desired product and its impurities.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is used to elucidate the structure of the intermediates and the final product, confirming their chemical identity.[5]
Conclusion
This compound is a crucial intermediate in the synthesis of Bimatoprost. The pathway involving its formation and subsequent amidation is a well-documented and widely used method in the pharmaceutical industry. While the amidation step can be slow, the overall process, when combined with effective purification strategies, can deliver high-purity Bimatoprost suitable for therapeutic use. A thorough understanding of the reaction kinetics, impurity formation, and analytical controls is essential for researchers and drug development professionals to successfully and consistently produce this important medication.
References
- 1. ijpsr.com [ijpsr.com]
- 2. WO2017182465A1 - Process for the preparation of bimatoprost - Google Patents [patents.google.com]
- 3. EP2135860A1 - Improved process for the production of bimatoprost - Google Patents [patents.google.com]
- 4. US7947740B2 - Bimatoprost crystalline form I - Google Patents [patents.google.com]
- 5. US8772544B2 - Process for the production of bimatoprost - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Technical Guide to the Physicochemical Characteristics of Bimatoprost Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bimatoprost methyl ester is a crucial molecule in the synthesis and study of Bimatoprost, a potent prostaglandin analog. Primarily known as a precursor and a principal impurity in the synthesis of Bimatoprost, understanding its physicochemical properties is paramount for drug development, formulation, and quality control. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its relationship to the active Bimatoprost and its subsequent signaling pathway.
Physicochemical Data
The following tables summarize the key physicochemical properties of this compound. Data has been compiled from various scientific sources, and distinctions between calculated and experimental values are noted where applicable.
Table 1: General and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate | [1] |
| Synonyms | Bimatoprost Acid Methyl Ester, Bimatoprost Impurity D | [1] |
| Molecular Formula | C₂₄H₃₄O₅ | [1] |
| Molecular Weight | 402.52 g/mol | [1] |
| CAS Number | 38315-47-8 | [1] |
| Appearance | Off-white solid | [1] |
Table 2: Physicochemical Parameters of this compound
| Parameter | Value | Method | Source |
| Melting Point | Not Available | Experimental | [1] |
| Boiling Point | 557.2 ± 50.0 °C at 760 mmHg | Predicted | [2] |
| pKa | Not Available | Experimental | |
| LogP (Octanol-Water Partition Coefficient) | 2.68 | Calculated | [2] |
| Aqueous Solubility | Low (Specific value not available) | Experimental | [3] |
| Solubility in Organic Solvents | Soluble in Methanol, Ethanol, DMSO | Experimental | [1][2] |
Experimental Protocols
This section details the methodologies for determining the key physicochemical parameters of this compound. These are generalized protocols that can be adapted for specific laboratory settings.
Determination of Melting Point
The melting point of a solid crystalline substance is a key indicator of its purity.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small amount of dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate initially to determine an approximate melting range.
-
The measurement is then repeated with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range. For a pure substance, this range is typically narrow.
-
Determination of Solubility
Solubility is a critical parameter for formulation development and bioavailability assessment.
Methodology: Shake-Flask Method for Aqueous Solubility
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water in a sealed, thermostatted vessel.
-
Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a non-adsorptive filter (e.g., 0.22 µm PTFE).
-
Quantification: The concentration of this compound in the clear, saturated aqueous phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.
-
Reporting: The aqueous solubility is reported in units such as mg/mL or µg/mL at the specified temperature.
Methodology: Qualitative Solubility in Organic Solvents
-
Procedure: A small, known amount of this compound (e.g., 1-5 mg) is added to a test tube containing a small volume (e.g., 1 mL) of the organic solvent (e.g., methanol, ethanol, DMSO).
-
Observation: The mixture is vortexed or shaken vigorously. The substance is deemed "soluble" if it completely dissolves to form a clear solution. If it does not dissolve, it is classified as "sparingly soluble" or "insoluble."
Determination of Octanol-Water Partition Coefficient (LogP)
LogP is a measure of a compound's lipophilicity and is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology: HPLC-based Determination
-
Principle: The retention time of a compound on a reverse-phase HPLC column is correlated with its lipophilicity.
-
System Preparation: A reverse-phase HPLC system with a C18 column is used. The mobile phase typically consists of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration: A series of standard compounds with known LogP values are injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the capacity factor (k') against the known LogP values. The capacity factor is calculated from the retention time of the compound and the column dead time.
-
Sample Analysis: this compound is dissolved in a suitable solvent and injected into the HPLC system under the same conditions as the standards.
-
Calculation: The retention time of this compound is used to calculate its capacity factor. The LogP value is then determined from the calibration curve.
Signaling Pathway and Logical Relationships
This compound is a prodrug that is converted to the pharmacologically active Bimatoprost. Bimatoprost then acts as a prostamide analog to lower intraocular pressure (IOP).
Diagram 1: Prodrug Conversion and Mechanism of Action
Caption: Conversion of this compound to Bimatoprost and its mechanism of action.
Diagram 2: Experimental Workflow for Physicochemical Characterization
Caption: A generalized workflow for the physicochemical characterization of this compound.
Conclusion
This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound, a critical compound in the context of Bimatoprost research and development. The presented data, compiled in structured tables, and the detailed experimental protocols offer a valuable resource for scientists and researchers. The visualizations further clarify the role of this compound as a prodrug and outline a systematic approach to its characterization. A thorough understanding of these properties is essential for ensuring the quality, efficacy, and safety of Bimatoprost-related pharmaceutical products.
References
Methodological & Application
Synthesis of Bimatoprost Methyl Ester: A Detailed Protocol for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the synthesis of Bimatoprost methyl ester, a key intermediate in the production of the ocular hypotensive agent, Bimatoprost. This application note includes detailed experimental protocols, quantitative data, and visual diagrams of the synthetic pathway and relevant signaling mechanisms.
Bimatoprost is a prostaglandin F2α analog used in the management of glaucoma and ocular hypertension. Its synthesis is a multi-step process often commencing from the well-established Corey lactone, a versatile building block in prostaglandin synthesis. The conversion of the free acid precursor to its methyl ester is a critical step in many synthetic routes to Bimatoprost.
Synthetic Pathway Overview
The synthesis of this compound typically follows a convergent strategy, involving the construction of the α- and ω-side chains onto a central cyclopentane core derived from Corey lactone. The key steps involve the protection of hydroxyl groups, introduction of the side chains via Wittig or Horner-Wadsworth-Emmons reactions, and subsequent functional group manipulations. The final step to obtain the target compound is the esterification of the carboxylic acid.
Experimental Protocols
The following protocols provide a detailed methodology for the key steps in the synthesis of this compound, starting from the protected Corey lactone.
Protocol 1: Synthesis of the Bimatoprost Carboxylic Acid Precursor
This protocol outlines the synthesis of (Z)-7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)cyclopentyl)hept-5-enoic acid, the immediate precursor to this compound. The synthesis starts from a protected Corey lactone derivative.
Materials:
-
Protected Corey lactone (e.g., p-phenylbenzoyl protected)
-
Dimethyl (2-oxo-4-phenylbutyl)phosphonate
-
Potassium tert-butoxide
-
(4-carboxybutyl)triphenylphosphonium bromide
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Diisobutylaluminium hydride (DIBAL-H)
-
Protecting group removal reagent (e.g., Potassium Carbonate in Methanol)
-
Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexane, Methanol)
Procedure:
-
ω-Side Chain Introduction (Horner-Wadsworth-Emmons Reaction):
-
To a solution of dimethyl (2-oxo-4-phenylbutyl)phosphonate in anhydrous THF at -78 °C, add a strong base such as potassium tert-butoxide.
-
Stir the mixture for 30 minutes, then add a solution of the protected Corey lactone aldehyde (obtained by oxidation of the primary alcohol of the Corey lactone) in THF.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.
-
Purify the resulting enone by column chromatography.
-
-
Reduction of the Ketone:
-
Dissolve the enone in a suitable solvent (e.g., THF) and cool to -78 °C.
-
Add a reducing agent, such as L-selectride, to stereoselectively reduce the ketone to the desired (S)-alcohol.
-
Stir the reaction at low temperature until completion.
-
Quench the reaction carefully with methanol and allow it to warm to room temperature.
-
Extract the product and purify by column chromatography.
-
-
Lactone Reduction and α-Side Chain Introduction (Wittig Reaction):
-
Reduce the lactone functionality of the intermediate to the corresponding lactol using DIBAL-H at -78 °C.
-
Prepare the Wittig reagent by treating (4-carboxybutyl)triphenylphosphonium bromide with a strong base like potassium tert-butoxide in anhydrous THF.
-
Add the lactol solution to the ylide at low temperature and allow the reaction to proceed to form the carboxylic acid with the α-side chain.
-
Acidify the reaction mixture and extract the product.
-
-
Deprotection:
-
Remove the protecting groups from the hydroxyl functions. For p-phenylbenzoyl groups, this can be achieved by transesterification with potassium carbonate in methanol.
-
Monitor the reaction by TLC. Upon completion, neutralize the reaction and extract the deprotected carboxylic acid.
-
Purify the final product, Bimatoprost carboxylic acid, by column chromatography.
-
Protocol 2: Methyl Esterification of Bimatoprost Carboxylic Acid
This protocol describes the conversion of the Bimatoprost carboxylic acid to its methyl ester.
Materials:
-
(Z)-7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)cyclopentyl)hept-5-enoic acid
-
Iodomethane (Methyl iodide)[1]
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous Acetone or Dimethylformamide (DMF)
-
Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexane)
Procedure:
-
Esterification Reaction:
-
Dissolve the Bimatoprost carboxylic acid in anhydrous acetone or DMF.
-
Add an excess of potassium carbonate to the solution.
-
Add iodomethane dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC. The reaction of the methyl ester with ethylamine to obtain the ethylamide derivative takes place at a very low speed.[1]
-
Upon completion, filter off the solid base.
-
-
Work-up and Purification:
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
-
Quantitative Data
The following table summarizes typical yields and purity data for the key steps in the synthesis of this compound.
| Step | Intermediate/Product | Typical Yield (%) | Purity (HPLC, %) |
| ω-Side Chain Introduction & Reduction | Protected PGF2α analog | 60-70 | >95 |
| α-Side Chain Introduction & Deprotection | Bimatoprost Carboxylic Acid | 70-80 | >98 |
| Methyl Esterification | This compound | 85-95 | >99 |
Visualizing the Process and Mechanism
To better understand the synthesis and the biological context of Bimatoprost, the following diagrams have been generated.
This compound Synthetic Pathway
This diagram illustrates the key transformations in the synthesis of this compound starting from the Corey lactone.
Caption: Synthetic route to this compound.
Experimental Workflow for this compound Synthesis
This workflow diagram provides a high-level overview of the experimental process.
Caption: Experimental workflow for synthesis and analysis.
Bimatoprost Signaling Pathway
Bimatoprost is an analog of prostaglandin F2α and is believed to exert its effects by interacting with the prostaglandin F2α (FP) receptor.[2] The activation of this G-protein coupled receptor initiates a signaling cascade that ultimately leads to increased uveoscleral outflow of aqueous humor, thus lowering intraocular pressure.
Caption: Bimatoprost signaling pathway via the FP receptor.
Conclusion
The synthesis of this compound is a well-defined process that relies on established synthetic methodologies in prostaglandin chemistry. The protocols and data presented here provide a solid foundation for researchers undertaking the synthesis of this important pharmaceutical intermediate. Careful execution of the experimental procedures and rigorous purification are essential to obtain a high-purity product. The provided diagrams offer a clear visualization of the synthetic strategy, experimental workflow, and the biological mechanism of action, serving as valuable tools for professionals in the field.
References
Application Notes and Protocols for the Quantification of Bimatoprost
These application notes provide detailed methodologies for the quantitative analysis of Bimatoprost in various matrices, including human plasma and pharmaceutical formulations. The protocols are intended for researchers, scientists, and drug development professionals.
Overview of Bimatoprost and its Analysis
Bimatoprost is a synthetic prostamide analog used topically to control the progression of glaucoma and manage ocular hypertension by reducing intraocular pressure (IOP).[1][2][3] It functions by increasing the outflow of aqueous humor from the eyes.[1][2][4][5] Given its potent, low-dosage formulation, highly sensitive analytical methods are required for pharmacokinetic studies and quality control purposes. The primary analytical techniques employed are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for bioanalytical applications and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for pharmaceutical assays.
Note on Bimatoprost Methyl Ester: Bimatoprost is chemically 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenyl-pent-1-enyl)-cyclopentyl]-N-ethyl-hept-5-enamide. While the user requested methods for "this compound," the available literature primarily focuses on the analysis of Bimatoprost itself. Bimatoprost acid methyl ester is sometimes mentioned as a related substance or impurity.[3][6][7][8] The methods described herein are developed for Bimatoprost but are designed to be stability-indicating and specific, allowing for separation from potential impurities like its methyl ester.
Bioanalytical Method: LC-MS/MS for Bimatoprost in Human Plasma
This method is suitable for pharmacokinetic studies requiring high sensitivity to measure low concentrations of Bimatoprost in biological matrices like human plasma.
Experimental Protocol
This protocol is based on a sensitive method using a SCIEX 7500 system.[9]
a) Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 400 µL of human plasma into a clean microcentrifuge tube.
-
Add internal standard (IS) solution (e.g., Bimatoprost-d4).
-
Spike with Bimatoprost calibration standards or quality control samples.
-
Add 100 µL of 0.1N sodium hydroxide and vortex for 2 minutes.
-
Add 4 mL of an 80:20 (v/v) ethyl acetate/n-hexane solution.
-
Vortex the mixture for 10 minutes.
-
Centrifuge at approximately 1200 x g for 5 minutes to separate the layers.
-
Transfer the upper organic supernatant to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 150 µL of a 30:70 (v/v) solution of acetonitrile and 5mM ammonium formate.
-
Inject 20 µL of the reconstituted sample into the LC-MS/MS system.
b) Liquid Chromatography Parameters
-
LC System: SCIEX ExionLC AD system or equivalent
-
Column: Phenomenex Kinetex C18 (e.g., 2.1 x 50 mm, 2.6 µm)
-
Mobile Phase A: 5 mM Ammonium Formate in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, followed by a column wash and re-equilibration.
c) Mass Spectrometry Parameters
-
MS System: SCIEX 7500 Triple Quadrupole system or equivalent[9]
-
Ion Source: OptiFlow Pro Ion Source with Electrospray Ionization (ESI) in positive mode
-
MRM Transitions (example):
-
Bimatoprost: Precursor Ion (Q1) -> Product Ion (Q2)
-
Bimatoprost-d4 (IS): Precursor Ion (Q1) -> Product Ion (Q2)
-
-
Key Parameters:
-
Curtain Gas (CUR): ~35 psi
-
IonSpray Voltage (IS): ~5500 V
-
Temperature (TEM): ~500 °C
-
Collision Gas (CAD): Medium
-
Data Presentation: Quantitative Performance
The following table summarizes the quantitative performance of the described LC-MS/MS method for Bimatoprost in human plasma.[9]
| Parameter | Value | Matrix |
| Limit of Detection (LOD) | 0.2 pg/mL | Human Plasma |
| Lower Limit of Quantitation (LLOQ) | 0.5 pg/mL | Human Plasma |
| Upper Limit of Quantitation (ULOQ) | 500 pg/mL | Human Plasma |
| Linearity Range | 0.2 - 800 pg/mL | Human Plasma |
| Correlation Coefficient (r²) | 0.994 | Human Plasma |
| Precision (%CV) | < 3% at LLOQ, < 6% at other levels | Human Plasma |
| Recovery | > 90% | Human Plasma |
Mandatory Visualization: LC-MS/MS Workflow
Caption: Workflow for Bimatoprost quantification in plasma by LC-MS/MS.
Pharmaceutical Analysis: RP-HPLC-UV for Bimatoprost in Ophthalmic Solutions
This method is suitable for quality control and assay of Bimatoprost in pharmaceutical formulations, such as ophthalmic solutions. It is a stability-indicating method, capable of separating the active ingredient from its degradation products.
Experimental Protocol
This protocol is based on a validated stability-indicating RP-HPLC method.[10][11]
a) Sample and Standard Preparation
-
Standard Stock Solution: Accurately weigh and dissolve Bimatoprost reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 5 - 100 µg/mL).[12]
-
Sample Preparation: Carefully transfer a known volume of the ophthalmic solution into a volumetric flask. Dilute with the mobile phase to achieve a final concentration within the calibration range.[11] Filter the solution through a 0.45 µm nylon filter before injection.[10]
b) Chromatographic Conditions
-
HPLC System: Waters HPLC or equivalent with a PDA/UV detector[10]
-
Column: XBridge C18 (150 mm x 4.6 mm, 3.5 µm) or Phenomenex C18 (250 mm x 4.6 mm, 5 µm)[10][11]
-
Mobile Phase: A mixture of water, methanol, and acetic acid (52:48:0.1 v/v/v)[10] OR 0.1% formic acid and acetonitrile (30:70 v/v).[11]
-
Column Temperature: 40°C[10]
-
Injection Volume: 20 µL[10]
-
Internal Standard (Optional): Agomelatine can be used as an internal standard.[11]
Data Presentation: Quantitative Performance
The following table summarizes the quantitative performance of a representative HPLC-UV method.
| Parameter | Value | Matrix | Reference |
| Linearity Range | 5 - 100 µg/mL | Drug Substance | [12] |
| Correlation Coefficient (r²) | > 0.999 | Drug Substance | [11][13] |
| Limit of Detection (LOD) | 0.0152 µg/mL | Ophthalmic Solution | [11] |
| Limit of Quantitation (LOQ) | 0.0461 µg/mL | Ophthalmic Solution | [11] |
| Recovery | 98.83 - 99.38 % | Ophthalmic Solution | [11] |
| Precision (%RSD) | < 2.0% | Ophthalmic Solution | [11] |
| Retention Time | ~4.7 min | Ophthalmic Solution | [11] |
Mandatory Visualization: HPLC-UV Workflow
Caption: Workflow for Bimatoprost assay in ophthalmic solutions by HPLC-UV.
Bimatoprost Mechanism of Action
Bimatoprost lowers intraocular pressure by increasing the outflow of aqueous humor, the fluid inside the eye.[4] It is a synthetic prostamide that mimics the effects of endogenous prostamides, which are chemically related to prostaglandins.[4][14] Its primary mechanism involves enhancing fluid drainage through two pathways: the trabecular meshwork (pressure-sensitive) and the uveoscleral pathway (pressure-insensitive).[1][2] This dual action reduces resistance to aqueous humor outflow, thereby lowering IOP.[2]
Mandatory Visualization: Signaling Pathway
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mechanism of action of bimatoprost (Lumigan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. What is the mechanism of Bimatoprost? [synapse.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. fxcsxb.com [fxcsxb.com]
- 8. researchgate.net [researchgate.net]
- 9. sciex.com [sciex.com]
- 10. researchgate.net [researchgate.net]
- 11. jchps.com [jchps.com]
- 12. scilit.com [scilit.com]
- 13. researchgate.net [researchgate.net]
- 14. Bimatoprost - Wikipedia [en.wikipedia.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Bimatoprost and Its Related Substances
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bimatoprost is a prostaglandin analog used topically to control the progression of glaucoma and in cosmetic applications to enhance eyelash growth.[1][2] The quality control and stability assessment of Bimatoprost in pharmaceutical formulations and bulk drug substances are critical to ensure its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the determination of Bimatoprost and its related substances, including potential impurities and degradation products. This application note provides a detailed protocol for a stability-indicating Reverse Phase HPLC (RP-HPLC) method for the analysis of Bimatoprost.
Principle
This method utilizes RP-HPLC with UV detection to separate Bimatoprost from its potential impurities and degradation products. The separation is achieved on a C18 or a phenyl stationary phase with a mobile phase typically consisting of a mixture of an aqueous buffer and an organic solvent. The method is designed to be specific, accurate, precise, and stability-indicating, as demonstrated through forced degradation studies.
Materials and Reagents
-
Bimatoprost Reference Standard: USP or equivalent grade.
-
Acetonitrile: HPLC grade.
-
Methanol: HPLC grade.
-
Water: HPLC grade or purified water.
-
Phosphoric Acid (H₃PO₄): Analytical reagent grade.
-
Disodium Hydrogen Phosphate: Analytical reagent grade.
-
Formic Acid: Analytical reagent grade.
-
Hydrochloric Acid (HCl): Analytical reagent grade.
-
Sodium Hydroxide (NaOH): Analytical reagent grade.
-
Hydrogen Peroxide (H₂O₂): 30% solution, analytical reagent grade.
Instrumentation and Chromatographic Conditions
Several HPLC methods have been reported for the analysis of Bimatoprost. The following tables summarize the key chromatographic parameters from various validated methods.
Table 1: HPLC Systems and Columns
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| HPLC System | Waters HPLC with UV Detector[3] | Shimadzu Model CBM-20A/20 Alite[2] | Waters Acquity UPLC[4] | Not Specified |
| Column | Zorbex SB phenyl, 250 mm x 4.6 mm, 5 µm[3] | Phenomenex C18, 250 mm x 4.6 mm, 5 µm[2] | Kinetex biphenyl, 100 mm x 2.1 mm, 2.6 µm[4] | BDS Hypersil C18, 150 mm x 4.6 mm, 3 µm[5] |
Table 2: Mobile Phases and Flow Rates
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Mobile Phase | Phosphate buffer (pH 2.8), Methanol, Acetonitrile (50:30:20 v/v/v)[3] | 0.1% Formic acid and Acetonitrile (30:70 v/v)[2] | A: 5 mM Ammonium acetate with 0.02% Formic acidB: 5 mM Ammonium acetate in Acetonitrile/water (95/5 v/v) with 0.02% Formic acid (Gradient)[4] | Disodium hydrogen phosphate (pH 3.0) and Acetonitrile (Gradient)[5] |
| Flow Rate | 1.0 mL/min[3] | 0.6 mL/min[2] | Not specified | 1.0 mL/min[5] |
Table 3: Detection and Quantitation Parameters
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Detection Wavelength | 210 nm[3] | 205 nm[2] | MS/MS Detection[4] | 210 nm[5] |
| Linearity Range (Bimatoprost) | 6 - 18 µg/mL[3] | 0.05 - 15 µg/mL[2] | 1 - 500 µg/g | Not specified |
| LOD | Not specified | 0.0152 µg/mL[2] | 0.01 mg/kg | 0.156 µg/mL[5] |
| LOQ | Not specified | 0.0461 µg/mL[2] | 0.03 mg/kg | 0.52 µg/mL[5] |
| Retention Time (Bimatoprost) | 10.81 min[3] | 4.732 min[2] | Not specified | 6.245 min[5] |
Experimental Protocols
Preparation of Standard Solution
-
Accurately weigh about 25 mg of Bimatoprost reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 250 µg/mL.
-
Further dilute this stock solution with the mobile phase to prepare working standard solutions within the linear range of the method (e.g., 10 µg/mL).
Preparation of Sample Solution (for Ophthalmic Solution)
-
Pipette an accurately measured volume of the Bimatoprost ophthalmic solution equivalent to about 2.5 mg of Bimatoprost into a 100 mL volumetric flask.[3]
-
Add a suitable volume of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the blank (mobile phase), standard solution, and sample solution into the chromatograph.
-
Record the chromatograms and measure the peak areas for Bimatoprost.
Forced Degradation Studies (Specificity)
To establish the stability-indicating nature of the method, forced degradation studies are performed on the Bimatoprost standard.[3][6]
-
Acid Degradation: Treat the Bimatoprost solution with 0.1 N HCl and heat. Neutralize the solution before injection.
-
Base Degradation: Treat the Bimatoprost solution with 0.1 N NaOH and heat. Neutralize the solution before injection.
-
Oxidative Degradation: Treat the Bimatoprost solution with 3% H₂O₂ at room temperature.[2]
-
Thermal Degradation: Expose the solid Bimatoprost or its solution to dry heat (e.g., 80°C).[2]
-
Photolytic Degradation: Expose the Bimatoprost solution to UV light.
The method's specificity is confirmed if the degradation product peaks are well-resolved from the main Bimatoprost peak.
Data Analysis
The concentration of Bimatoprost in the sample is calculated using the external standard method based on the peak areas obtained from the chromatograms of the standard and sample solutions. The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[3]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of Bimatoprost.
References
- 1. researchgate.net [researchgate.net]
- 2. jchps.com [jchps.com]
- 3. A Stability Indicating Reverse Phase-HPLC Method Development and Validation for the Estimation of Bimatoprost 0.3% & Timolol 0.5% Pharmaceutical Ophthalmic Dosage Form [scirp.org]
- 4. High Performance Liquid Chromatography Tandem Mass Spectrometry Measurement of Bimatoprost, Latanoprost and Travoprost in Eyelash Enhancing Cosmetic Serums [mdpi.com]
- 5. Development and Validation of New Analytical Methods for the Estimation of Bimatoprost in Bulk and Pharmaceutical Dosage form - ProQuest [proquest.com]
- 6. Forced Degradation study (Specificity) of Bimatoprost API by reverse-phase High Performance Liquid Chromatographic method - ProQuest [proquest.com]
Application Notes and Protocols for Impurity Profiling of Bimatoprost Using Bimatoprost Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the impurity profiling of Bimatoprost, with a specific focus on the identification and quantification of Bimatoprost methyl ester. The protocols outlined below are intended for use in quality control, stability studies, and formulation development of Bimatoprost ophthalmic solutions.
Introduction to Bimatoprost and Impurity Profiling
Bimatoprost is a synthetic prostamide analog used topically to control the progression of glaucoma and in the management of ocular hypertension.[1] It effectively reduces intraocular pressure (IOP) by increasing the outflow of aqueous humor. Given its therapeutic importance, ensuring the purity and safety of Bimatoprost drug products is paramount.
Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, as impurities can impact the efficacy and safety of the final product. The International Council for Harmonisation (ICH) provides guidelines for the identification, reporting, and qualification of impurities in new drug substances and products. For ophthalmic solutions, stringent control of impurities is especially crucial.
This compound is a known impurity associated with Bimatoprost. It can arise as a process-related impurity during the synthesis of the active pharmaceutical ingredient (API) or as a degradation product. Therefore, a robust analytical method for the detection and quantification of this compound and other related substances is essential for quality control.
Bimatoprost Signaling Pathway
Bimatoprost exerts its therapeutic effect by acting as an agonist of the prostamide receptor, which is a G-protein coupled receptor (GPCR). The binding of Bimatoprost to this receptor initiates a downstream signaling cascade that ultimately leads to a decrease in intraocular pressure. The key steps in this pathway are:
-
Receptor Binding: Bimatoprost binds to and activates the prostamide receptor located on the cell membrane of tissues in the eye, such as the ciliary muscle and trabecular meshwork.
-
G-Protein Activation: This binding activates a Gq-protein, which in turn activates the enzyme Phospholipase C (PLC).
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization and PKC Activation: IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased Ca2+, activates Protein Kinase C (PKC).
-
Cellular Response: The activation of PKC and other downstream effectors leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix in the trabecular meshwork. This increases the outflow of aqueous humor from the eye, thereby reducing intraocular pressure.
Figure 1: Bimatoprost Signaling Pathway.
Quantitative Data for Bimatoprost and Its Impurities
The following tables summarize the common impurities of Bimatoprost and provide typical validation parameters for their analysis. The acceptance criteria for impurities are generally guided by ICH Q3B(R2) guidelines, which recommend an identification threshold of 0.5% for drug products with a maximum daily dose between 10 mg and 100 mg. However, for ophthalmic products, more stringent limits may be required.[2]
Table 1: Common Impurities of Bimatoprost
| Impurity Name | Structure | Molecular Formula | Molecular Weight | Type |
| Bimatoprost | C25H37NO4 | 415.57 | API | |
| Bimatoprost Acid | C23H32O5 | 388.50 | Process/Degradation | |
| This compound | C24H34O5 | 402.52 | Process/Degradation | |
| 5,6-Trans Bimatoprost | C25H37NO4 | 415.57 | Process | |
| 15-Keto Bimatoprost | C25H35NO4 | 413.55 | Degradation |
Table 2: Typical HPLC-UV Method Validation Parameters for Impurity Quantification
| Parameter | Bimatoprost | This compound | Bimatoprost Acid |
| Linearity Range (µg/mL) | 1 - 100 | 0.1 - 10 | 0.1 - 10 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.999 |
| LOD (µg/mL) | ~ 0.05 | ~ 0.03 | ~ 0.04 |
| LOQ (µg/mL) | ~ 0.15 | ~ 0.1 | ~ 0.12 |
| Precision (%RSD) | < 2.0 | < 5.0 | < 5.0 |
| Accuracy (% Recovery) | 98 - 102 | 95 - 105 | 95 - 105 |
Experimental Protocols
The following protocols describe the methodology for the analysis of Bimatoprost and its impurities, including this compound, in ophthalmic solutions using High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Experimental Workflow
The overall workflow for the impurity profiling of Bimatoprost is depicted in the following diagram.
Figure 2: Experimental Workflow for Bimatoprost Impurity Profiling.
Detailed HPLC-UV Method Protocol
This protocol is a general guideline and may require optimization based on the specific instrumentation and laboratory conditions.
4.2.1. Reagents and Materials
-
Bimatoprost Reference Standard
-
This compound Reference Standard
-
Bimatoprost Acid Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
Bimatoprost Ophthalmic Solution (Sample)
4.2.2. Instrumentation
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
4.2.3. Preparation of Solutions
-
Mobile Phase: Prepare a filtered and degassed mixture of acetonitrile and 0.02 M potassium dihydrogen phosphate buffer (pH adjusted to 2.8 with orthophosphoric acid) in a ratio of 45:55 (v/v).
-
Standard Stock Solution (Bimatoprost): Accurately weigh and dissolve an appropriate amount of Bimatoprost reference standard in the mobile phase to obtain a concentration of 100 µg/mL.
-
Impurity Stock Solution (this compound and Bimatoprost Acid): Accurately weigh and dissolve appropriate amounts of this compound and Bimatoprost acid reference standards in the mobile phase to obtain a concentration of 10 µg/mL for each.
-
Working Standard Solution: Prepare a working standard solution by diluting the stock solutions with the mobile phase to a final concentration of approximately 10 µg/mL for Bimatoprost and 1 µg/mL for each impurity.
-
Sample Solution: Dilute the Bimatoprost ophthalmic solution with the mobile phase to obtain a theoretical Bimatoprost concentration of 100 µg/mL.
4.2.4. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.02 M KH2PO4 (pH 2.8) (45:55 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 20 minutes |
4.2.5. Data Analysis and Calculations
-
Inject the blank (mobile phase), working standard solution, and sample solution into the HPLC system.
-
Identify the peaks of Bimatoprost and its impurities in the sample chromatogram by comparing their retention times with those of the standards.
-
Calculate the amount of each impurity in the sample using the following formula:
% Impurity = (Area_impurity / Area_standard) x (Conc_standard / Conc_sample) x 100
Where:
-
Area_impurity = Peak area of the impurity in the sample chromatogram
-
Area_standard = Peak area of the corresponding impurity in the standard chromatogram
-
Conc_standard = Concentration of the impurity in the standard solution
-
Conc_sample = Concentration of Bimatoprost in the sample solution
-
Conclusion
The methods and protocols described in these application notes provide a robust framework for the impurity profiling of Bimatoprost, with a particular focus on this compound. Adherence to these guidelines will enable researchers, scientists, and drug development professionals to ensure the quality, safety, and efficacy of Bimatoprost ophthalmic solutions. It is recommended to validate the analytical method according to ICH guidelines to ensure its suitability for its intended purpose.
References
Bimatoprost Methyl Ester: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bimatoprost is a synthetic prostamide analog, recognized for its efficacy in reducing intraocular pressure, which has led to its widespread use in the treatment of glaucoma and ocular hypertension.[1] Chemically, it is the ethyl amide of 17-phenyl-trinor prostaglandin F2α.[2] For in vitro research applications, it is crucial to understand that Bimatoprost often acts as a prodrug. In biological systems, particularly in ocular tissues, it undergoes hydrolysis by amidases to its free acid form, 17-phenyl-trinor PGF2α.[3][4][5][6] This free acid is a potent agonist of the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor.[2][7][8] Consequently, many of the in vitro effects of Bimatoprost are mediated through the activation of the FP receptor signaling cascade.
These application notes provide an overview of the in vitro applications of Bimatoprost methyl ester, supported by quantitative data and detailed experimental protocols for key assays.
Data Presentation
The following table summarizes the in vitro potency and binding affinity of Bimatoprost and its active metabolite, Bimatoprost free acid, at the prostaglandin FP receptor. This data is essential for designing experiments and interpreting results.
| Compound | Assay Type | Cell Line/Tissue | Parameter | Value (nM) | Reference(s) |
| Bimatoprost | Radioligand Binding | HEK-293 cells with cloned human FP receptor | Kᵢ | 9250 ± 846 | [2] |
| Bimatoprost | Radioligand Binding | Not Specified | Kᵢ | 6310 ± 1650 | [7] |
| Bimatoprost | Calcium Mobilization | HEK-293 cells with cloned human FP receptor | EC₅₀ | 3070 ± 1330 | [2] |
| Bimatoprost | Calcium Mobilization | 3T3 mouse fibroblasts (native FP receptor) | EC₅₀ | 2200 ± 670 | [7][8] |
| Bimatoprost | Calcium Mobilization | Human trabecular meshwork cells | EC₅₀ | 3245 | [9][10] |
| Bimatoprost Free Acid | Radioligand Binding | HEK-293 cells with cloned human FP receptor | Kᵢ | 59 ± 6 | [2] |
| Bimatoprost Free Acid | Radioligand Binding | Not Specified | Kᵢ | 83 | [9][10] |
| Bimatoprost Free Acid | Calcium Mobilization | HEK-293 cells with cloned human FP receptor | EC₅₀ | 15 ± 3 | [2] |
| Bimatoprost Free Acid | Phosphoinositide Turnover | Human ciliary muscle cells | EC₅₀ | 2.8 - 3.8 | [9][10] |
| Bimatoprost Free Acid | Phosphoinositide Turnover | Human ciliary body cells | EC₅₀ | 5.8 ± 2.6 | [11] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the primary signaling pathway of Bimatoprost's active metabolite and a general experimental workflow for its in vitro characterization.
Experimental Protocols
In Vitro Hydrolysis of this compound
This protocol is designed to confirm the conversion of Bimatoprost to its active free acid form by target tissues.
Materials:
-
This compound
-
Target tissue (e.g., human or rabbit corneal, iris-ciliary body homogenates)
-
Physiological buffer (e.g., PBS, pH 7.4)
-
Incubator at 37°C
-
Analytical instruments (HPLC, LC-MS/MS)
Procedure:
-
Prepare tissue homogenates in physiological buffer.
-
Incubate a known concentration of this compound with the tissue homogenate at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8 hours).
-
Stop the enzymatic reaction (e.g., by adding acetonitrile or by heat inactivation).
-
Centrifuge the samples to pellet tissue debris.
-
Analyze the supernatant for the presence and quantity of Bimatoprost free acid using a validated HPLC or LC-MS/MS method.
-
Calculate the rate of hydrolysis (e.g., in pmol/mg tissue/hr).[6]
FP Receptor Activation: Calcium Mobilization Assay
This assay measures the activation of the FP receptor by monitoring the transient increase in intracellular calcium concentration.
Materials:
-
HEK293 cells stably expressing the human FP receptor (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound and/or Bimatoprost free acid
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed the FP receptor-expressing cells into a 96-well black, clear-bottom plate and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye solution. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of Bimatoprost in the assay buffer.
-
Measurement: Place the cell plate in the fluorescence plate reader. Record a baseline fluorescence reading.
-
Compound Addition: Automatically inject the Bimatoprost dilutions into the wells and continue to record the fluorescence signal in real-time.
-
Data Analysis: The increase in fluorescence intensity corresponds to intracellular calcium mobilization. Plot the peak fluorescence response against the compound concentration to generate a dose-response curve and calculate the EC₅₀ value.[1][4][12]
Inhibition of Adipogenesis in Preadipocytes
This protocol assesses the effect of Bimatoprost on the differentiation of preadipocytes into mature adipocytes.
Materials:
-
3T3-L1 preadipocytes or human orbital preadipocytes
-
Preadipocyte growth medium
-
Adipocyte differentiation medium (containing insulin, dexamethasone, and IBMX)
-
This compound
-
Oil Red O staining solution
-
Reagents for RT-PCR (RNA extraction kit, reverse transcriptase, qPCR master mix, primers for PPARγ and C/EBPα)
Procedure:
-
Cell Culture and Differentiation Induction:
-
Culture preadipocytes to confluence.
-
Two days post-confluence, replace the growth medium with differentiation medium containing various concentrations of Bimatoprost or vehicle control.
-
Incubate for 2-3 days, then switch to a maintenance medium (containing insulin) with fresh Bimatoprost, changing the medium every 2-3 days for a total of 7-14 days.[12][13]
-
-
Assessment of Adipogenesis:
-
Oil Red O Staining: At the end of the differentiation period, fix the cells with 10% formalin. Stain with Oil Red O solution to visualize lipid droplets in mature adipocytes. The intensity of the red color is proportional to the degree of adipogenesis.[3][7][9]
-
RT-PCR Analysis: On day 7 of differentiation, harvest cells for RNA extraction. Perform reverse transcription followed by quantitative PCR (qPCR) to measure the mRNA expression levels of key adipogenic transcription factors, PPARγ and C/EBPα. A decrease in their expression indicates inhibition of adipogenesis.[10][13]
-
Modulation of Melanogenesis in Melanoma Cells
This protocol evaluates the effect of Bimatoprost on melanin production in a cell-based model.[14]
Materials:
-
B16F10 melanoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
α-Melanocyte-stimulating hormone (α-MSH) to stimulate melanin production
-
This compound
-
1N NaOH
-
Spectrophotometer
Procedure:
-
Cell Treatment:
-
Seed B16F10 cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with α-MSH and varying concentrations of Bimatoprost or vehicle control for 48-72 hours.
-
-
Melanin Content Measurement:
-
Wash the cells with PBS and harvest them.
-
Lyse the cell pellets in 1N NaOH at an elevated temperature (e.g., 80°C) for 1 hour to solubilize the melanin.
-
Measure the absorbance of the lysate at 405-475 nm using a spectrophotometer.
-
Normalize the melanin content to the total protein concentration of a parallel cell lysate. An increase in absorbance indicates stimulated melanogenesis.[14][15]
-
Conclusion
This compound serves as a valuable tool for in vitro research, primarily through its active metabolite's potent agonism at the FP receptor. The provided data and protocols offer a framework for investigating its mechanism of action and cellular effects in various biological systems. When conducting experiments, it is essential to consider the potential for in situ hydrolysis of the methyl ester to its free acid form, as this is often the primary active molecule. These notes and protocols are intended to guide researchers in designing and executing robust in vitro studies with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cellntec.com [cellntec.com]
- 3. Oil Red O Staining [protocols.io]
- 4. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 5. youtube.com [youtube.com]
- 6. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. ixcellsbiotech.com [ixcellsbiotech.com]
- 8. scribd.com [scribd.com]
- 9. coriell.org [coriell.org]
- 10. RT-qPCR Quantification of Adipogenic Marker Genes (PPARg, C/EBPa, FABP4, and CD36) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
- 14. The Great Capacity on Promoting Melanogenesis of Three Compatible Components in Vernonia anthelmintica (L.) Willd - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Melanogenesis Inhibitory Activity, Chemical Components and Molecular Docking Studies of Prunus cerasoides Buch.-Ham. D. Don. Flowers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cell-Based Assays for Bimatoprost Methyl Ester
Introduction
Bimatoprost is a synthetic prostamide analog, structurally related to prostaglandin F2α (PGF2α), widely used for treating glaucoma, ocular hypertension, and eyelash hypotrichosis.[1][2] It functions as a prodrug, which, upon topical administration, is hydrolyzed by ocular esterases into its biologically active form, bimatoprost free acid.[3][4] The primary mechanism of action involves interaction with the prostaglandin F2 alpha receptor (FP receptor), a G-protein coupled receptor (GPCR).[5][6][7] Activation of the FP receptor by bimatoprost or its free acid initiates downstream signaling cascades that are crucial for its therapeutic effects.[7][8]
This document provides detailed protocols for two key cell-based assays used to characterize the pharmacological activity of Bimatoprost methyl ester at the cellular level: the Intracellular Calcium Mobilization Assay and the ERK Phosphorylation Assay. These assays are fundamental for researchers in pharmacology and drug development to quantify agonist potency and elucidate the signaling mechanisms of bimatoprost and related compounds.
Mechanism of Action: FP Receptor Signaling
Bimatoprost and its active free acid are agonists of the prostaglandin FP receptor.[6][7] The FP receptor is a Gq-protein coupled receptor.[9] Upon agonist binding, the Gq protein activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This rapid increase in intracellular calcium concentration is a hallmark of FP receptor activation and can be quantified to determine agonist potency.[6][10] Furthermore, this signaling cascade can lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically Extracellular Signal-Regulated Kinase (ERK).[9][11]
Assay 1: Intracellular Calcium Mobilization
This assay measures the transient increase in intracellular calcium concentration following the activation of Gq-coupled receptors like the FP receptor.[12][13] It is a robust, high-throughput method for determining the potency and efficacy of receptor agonists.
Experimental Workflow
The workflow involves seeding cells expressing the FP receptor, loading them with a calcium-sensitive fluorescent dye, and then measuring the change in fluorescence intensity immediately after the addition of Bimatoprost using a specialized plate reader like a FLIPR (Fluorometric Imaging Plate Reader).[7][10]
Quantitative Data
The potency of Bimatoprost and its active metabolite, bimatoprost free acid, has been quantified in various cell lines expressing the FP receptor.
| Compound | Cell Line | Receptor Type | Potency (EC₅₀) | Reference |
| Bimatoprost | HEK-293 | Cloned Human FP | 3070 ± 1330 nM | [7] |
| Bimatoprost | 3T3 Fibroblasts | Native Mouse FP | 2200 ± 670 nM | [6] |
| Bimatoprost Free Acid | HEK-293 | Cloned Human FP | 15 ± 3 nM | [7] |
| Bimatoprost (Lumigan®) | HEK-293 | Cloned Human FP | 1150 ± 93 nM | [7] |
Detailed Protocol: Calcium Mobilization using FLIPR
This protocol is adapted for a 96-well format but can be scaled for 384-well plates.
A. Materials and Reagents
-
Cells: HEK-293 cells stably expressing the human FP receptor.
-
Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plate: 96-well black, clear-bottom microplate.
-
Coating Agent: Poly-L-lysine (optional, improves cell adherence).[13]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Dye Kit: FLIPR® Calcium 5 or Fluo-4 NW Assay Kit.
-
Test Compound: this compound and/or bimatoprost free acid, dissolved in DMSO to create a stock solution.
-
Compound Plate: 96-well polypropylene plate for serial dilutions.
-
Instrument: Fluorometric Imaging Plate Reader (FLIPR®) or equivalent.
B. Experimental Procedure
-
Cell Seeding:
-
If desired, pre-coat the assay plate with 0.01% poly-L-lysine for 30-60 minutes at 37°C.[14] Wash wells with sterile PBS.
-
Harvest and count the HEK-293-FP cells.
-
Seed cells into the 96-well plate at a density of 40,000–60,000 cells/well in 100 µL of culture medium. The optimal density should ensure a 90-100% confluent monolayer on the day of the assay.[14]
-
Incubate the plate overnight at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye solution according to the manufacturer's instructions (e.g., FLIPR Calcium 5 kit).[13] Probenecid may be included to prevent dye leakage from certain cell types.[12][13]
-
Aspirate the culture medium from the cell plate.
-
Add 100 µL of the dye solution to each well.
-
Incubate the plate for 1 hour at 37°C, 5% CO₂, protected from light.
-
-
Compound Plate Preparation:
-
During the dye incubation, prepare a serial dilution of Bimatoprost in the assay buffer in a separate polypropylene compound plate. Start with a high concentration (e.g., 100 µM) and perform 1:10 dilutions. Ensure the final DMSO concentration is ≤0.1% to avoid solvent effects.
-
-
Measurement:
-
Set up the FLIPR instrument parameters. A typical protocol involves reading a baseline fluorescence for 10-20 seconds, followed by the automated addition of 50 µL of the compound from the compound plate, and then continuing to read fluorescence for another 60-120 seconds.[14]
-
Place both the cell plate and the compound plate into the instrument.
-
Initiate the assay. The instrument will add the Bimatoprost dilutions to the cells and record the resulting fluorescence signal in real-time.
-
C. Data Analysis
-
The change in fluorescence is directly proportional to the change in intracellular calcium.[12]
-
Determine the peak fluorescence response for each concentration of Bimatoprost.
-
Plot the peak response against the logarithm of the Bimatoprost concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the EC₅₀ value, which represents the concentration of Bimatoprost that elicits 50% of the maximal response.
Assay 2: ERK Phosphorylation
Activation of the FP receptor can also trigger the MAPK/ERK signaling cascade, leading to the phosphorylation of ERK1/2.[9][11] Measuring the level of phosphorylated ERK (p-ERK) serves as another endpoint for receptor activation and can be used to study downstream functional responses.[15][16]
Experimental Workflow
The general workflow involves stimulating serum-starved cells with Bimatoprost, lysing the cells to release their contents, and then detecting the amount of phosphorylated ERK using an immunoassay format, such as AlphaLISA or Western Blot.[15][17]
Quantitative & Qualitative Data
| Finding | Cell Type | Method | Outcome | Reference |
| Pathway Activation | Orbital Adipose Stem Cells (OASCs) | Western Blot | Bimatoprost upregulates the phosphorylation of ERK. | [11] |
| Pathway Inhibition | Orbital Adipose Stem Cells (OASCs) | Western Blot | The MEK inhibitor U0126 partially rescues the inhibitory effect of bimatoprost on adipogenesis, confirming the role of the ERK pathway. | [11] |
Detailed Protocol: ERK Phosphorylation using AlphaLISA
This protocol uses the homogeneous, no-wash AlphaLISA SureFire Ultra p-ERK 1/2 Assay Kit.
A. Materials and Reagents
-
Cells: A relevant cell line expressing the FP receptor (e.g., 3T3 fibroblasts, OASCs).
-
Culture Medium: Appropriate medium for the chosen cell line.
-
Assay Plate: 384-well cell culture plate.
-
Starvation Medium: Culture medium without FBS or with 0.1% FBS.
-
Test Compound: Bimatoprost, dissolved in DMSO.
-
Assay Kit: AlphaLISA SureFire Ultra p-ERK 1/2 (Thr202/Tyr204) Assay Kit.
-
Detection Plate: 1/2-area white 96-well or 384-well plate.
-
Instrument: Plate reader capable of AlphaLISA detection (e.g., CLARIOstar, EnVision).
B. Experimental Procedure
-
Cell Seeding and Starvation:
-
Compound Stimulation:
-
Prepare serial dilutions of Bimatoprost in starvation medium at 2x the final desired concentration.
-
Add an equal volume of the 2x Bimatoprost solution to the wells of the cell plate.
-
Incubate for a specific time, typically 5 to 15 minutes at 37°C. The optimal stimulation time should be determined empirically.
-
-
Cell Lysis:
-
Detection:
-
Follow the AlphaLISA kit manufacturer's protocol precisely.[17] This typically involves:
-
Transferring a small volume of the cell lysate to the detection plate.
-
Adding a mixture of Acceptor beads and Donor beads (conjugated to anti-p-ERK and anti-total ERK antibodies, respectively).
-
Incubating the plate in the dark at room temperature for 1-2 hours.
-
-
-
Measurement:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
C. Data Analysis
-
The AlphaLISA signal is proportional to the amount of p-ERK in the cell lysate.
-
Normalize the signal from treated wells to the signal from vehicle-treated control wells (set to 100%).[17]
-
Plot the normalized signal against the logarithm of the Bimatoprost concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the EC₅₀ value.
References
- 1. What is the mechanism of Bimatoprost? [synapse.patsnap.com]
- 2. Bimatoprost Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What are PTGFR modulators and how do they work? [synapse.patsnap.com]
- 6. Bimatoprost and its free acid are prostaglandin FP receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bimatoprost (Lumigan((R))) is an agonist at the cloned human ocular FP prostaglandin receptor: real-time FLIPR-based intracellular Ca(2+) mobilization studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are PGF2α agonists and how do they work? [synapse.patsnap.com]
- 9. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 13. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 14. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 15. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ERK1/2 Phosphorylation Assay (p-ERK) [bio-protocol.org]
Application Note: High-Purity Bimatoprost Methyl Ester via Flash Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bimatoprost is a synthetic prostamide analog widely used in the treatment of glaucoma and for cosmetic applications to enhance eyelash growth. During its multi-step synthesis, Bimatoprost acid methyl ester is a key intermediate. The purity of this intermediate is critical as it directly impacts the quality and impurity profile of the final active pharmaceutical ingredient (API). This application note provides a detailed protocol for the purification of crude Bimatoprost methyl ester using normal-phase flash column chromatography, a robust method for removing synthetic byproducts, isomers, and other related impurities.
Principle of Separation
The purification strategy relies on normal-phase flash column chromatography. In this technique, a polar stationary phase, such as silica gel, is used in conjunction with a less polar mobile phase. The separation is based on the differential adsorption and desorption of the sample components onto the stationary phase. This compound, being a moderately polar molecule, is retained on the silica gel. By gradually increasing the polarity of the mobile phase (gradient elution), impurities with lower polarity are eluted first, followed by the desired this compound, and finally, more polar impurities. This allows for the effective isolation of the target compound into specific fractions.
Experimental Protocol
This protocol details the purification of this compound from a crude reaction mixture.
1. Materials and Reagents
-
Stationary Phase: Silica gel (flash chromatography grade, 230-400 mesh, 60 Å).
-
Crude Sample: Crude this compound synthesized from the preceding reaction step.
-
Mobile Phase Solvents (HPLC Grade):
-
n-Hexane (or Heptane)
-
Ethyl Acetate
-
-
Thin Layer Chromatography (TLC) Supplies:
-
Silica gel 60 F254 TLC plates
-
TLC developing chamber
-
Visualizing agent (e.g., potassium permanganate stain or iodine chamber)
-
UV lamp (254 nm)
-
2. Equipment
-
Glass chromatography column or a flash chromatography system
-
Gradient pump (if using an automated system)
-
Fraction collector
-
Rotary evaporator
-
Analytical balance
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
HPLC system for purity analysis
3. Column Preparation (Slurry Method)
-
Select an appropriately sized column based on the amount of crude material (typically a 1:30 to 1:100 ratio of crude sample to silica gel by weight).
-
In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Stir the slurry gently to remove air bubbles.
-
Pour the slurry into the column in a single, continuous motion. Use additional mobile phase to rinse any remaining silica gel into the column.
-
Open the column outlet and allow the solvent to drain, tapping the column gently to ensure even packing. Do not let the silica bed run dry.
-
Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase through it until the bed is stable.
4. Sample Preparation and Loading
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for less soluble samples, perform a dry loading: adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent completely on a rotary evaporator.
-
Carefully apply the prepared sample to the top of the equilibrated silica gel bed.
5. Elution and Fraction Collection
-
Begin elution with the initial low-polarity mobile phase (e.g., Hexane:Ethyl Acetate, 95:5).
-
Gradually increase the polarity of the mobile phase according to a predefined gradient. A suggested gradient is to increase the ethyl acetate concentration from 5% to 40% over several column volumes. A mobile phase of 80% ethyl acetate in hexane has been noted for separating closely related diastereomers in the synthesis pathway[1].
-
Collect fractions of a consistent volume using a fraction collector.
-
Monitor the separation process by spotting collected fractions onto TLC plates. Develop the TLC plates using an appropriate solvent system (e.g., 70:30 Hexane:Ethyl Acetate) and visualize the spots under a UV lamp or by staining.
6. Product Isolation and Analysis
-
Analyze the TLC plates to identify the fractions containing the pure this compound. The desired compound should appear as a single spot with a consistent Rf value.
-
Pool the pure fractions into a round-bottom flask.
-
Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure.
-
Dry the resulting purified product under high vacuum to remove residual solvent.
-
Determine the final yield and assess the purity of the isolated this compound using a validated analytical HPLC method. Purities of over 99.5% can be achieved for the final Bimatoprost product following chromatographic purification and crystallization steps[2][3].
Data Presentation
The following tables summarize typical parameters and expected outcomes for the column chromatography purification of prostaglandin intermediates like this compound, based on available literature.
Table 1: Chromatographic Conditions Summary
| Parameter | Description | Reference |
| Stationary Phase | Silica Gel (Normal Phase) or Phenomenex™ Luna CN Silica Gel | [2] |
| Mobile Phase System | A mixture of a non-polar solvent (Hexane, Heptane) and a polar solvent (Ethyl Acetate, Ethanol). | [1][3][4] |
| Elution Mode | Gradient elution, increasing the concentration of the polar solvent over time. | Implied by standard practice |
| Example Mobile Phase | 80% Ethyl Acetate / Hexane for separation of related diastereomers. | [1] |
| Detection/Monitoring | Thin Layer Chromatography (TLC) with UV visualization or chemical staining. | [1] |
Table 2: Example Purification Results from Bimatoprost Synthesis
| Synthetic Step & Purification | Yield | Purity | Reference |
| Horner-Wadsworth-Emmons reaction followed by flash chromatography. | 40% | Not specified | [1] |
| Deprotection of benzoyl groups followed by column chromatography to separate diastereomers. | 30% | Well-separated based on TLC (ΔRf = 0.2) | [1] |
| Final amination reaction followed by flash column purification. | 70% | Not specified | [1] |
| Bimatoprost purification post-synthesis. | Not specified | >99.8% | [2] |
Visualizations
The following diagram illustrates the logical workflow for the purification of this compound using column chromatography.
Caption: Workflow for this compound Purification.
Flash column chromatography using a silica gel stationary phase is a highly effective and scalable method for the purification of this compound. The protocol described provides a systematic approach to remove critical impurities generated during synthesis, ensuring that the intermediate meets the stringent purity requirements for its conversion into the final Bimatoprost API. Careful monitoring of the separation by TLC and subsequent purity verification by HPLC are essential checkpoints for a successful purification campaign.
References
Application Notes and Protocols: Bimatoprost Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the proper handling, storage, and use of Bimatoprost methyl ester in a research setting. Adherence to these protocols is crucial for ensuring experimental accuracy, maintaining compound integrity, and guaranteeing laboratory safety.
Compound Information
This compound is a synthetic prostaglandin analog. It is structurally related to Bimatoprost, a compound widely used in the treatment of glaucoma and for cosmetic applications. In a research context, the methyl ester form is often used in preclinical studies and as a reference standard in analytical chemistry.
Handling and Personal Protective Equipment (PPE)
Proper handling of this compound is essential to prevent exposure and contamination.
General Handling Precautions:
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[1]
-
Do not eat, drink, or smoke in the laboratory area where the compound is handled.[1]
-
Wash hands thoroughly with soap and water after handling the compound.[1]
-
Minimize the generation of dust when working with the powdered form.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or latex gloves | To prevent skin contact.[1] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust.[1] |
| Lab Coat | Standard laboratory coat | To protect personal clothing from contamination.[1] |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling large quantities or if dust generation is unavoidable. |
Storage Conditions
The stability and shelf-life of this compound are highly dependent on the storage conditions.
Storage Recommendations:
| Condition | Specification | Rationale |
| Temperature | Store in a freezer for long-term storage. For ophthalmic solutions, store between 2°C and 25°C (36°F to 77°F).[2][3][4] | To minimize degradation and maintain chemical stability. |
| Light | Store in a light-resistant container. | Bimatoprost and related compounds can be sensitive to light.[5] |
| Moisture | Store in a tightly sealed container in a dry place.[1] | To prevent hydrolysis and degradation from moisture.[5] |
| Incompatibilities | Avoid storage with strong oxidizing agents.[1][2] | To prevent hazardous chemical reactions. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound for in vitro or in vivo studies.
Materials:
-
This compound (powder form)
-
Anhydrous ethanol or dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile tips
Procedure:
-
Equilibration: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound using an analytical balance.
-
Dissolving: Add the appropriate volume of the chosen solvent (e.g., ethanol or DMSO) to the weighed compound to achieve the desired stock concentration.
-
Vortexing: Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Storage: Store the stock solution in a tightly sealed, light-resistant container at -20°C or -80°C for long-term storage. For short-term use, the solution can be stored at 4°C.
Visualizations
Diagram 1: this compound Handling Workflow
Caption: Workflow for safe handling and preparation of this compound.
Diagram 2: Chemical Relationship of Bimatoprost and its Methyl Ester
Caption: Simplified relationship between Bimatoprost and its acid and methyl ester forms.
Safety and Disposal
Hazard Summary:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1]
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1]
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting.
In all cases of exposure, seek medical attention if irritation or other symptoms persist. [1]
Disposal: Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[1] Do not dispose of down the drain or in regular trash.
References
Application Note: High-Throughput Analysis of Bimatoprost Methyl Ester using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Bimatoprost methyl ester. This method is suitable for the analysis of this compound in bulk drug substance and for monitoring its presence as a related substance in Bimatoprost drug products. The method is demonstrated to be simple, precise, accurate, and robust, making it ideal for routine quality control and analytical method development.
Introduction
Bimatoprost is a synthetic prostamide analog used topically to control the progression of glaucoma and in the management of ocular hypertension.[1][2][3] this compound is a key related compound and potential impurity in the synthesis of Bimatoprost.[4][5][6][7] Therefore, a reliable analytical method for the quantification of this compound is crucial for ensuring the quality and safety of Bimatoprost formulations. This application note provides a detailed protocol for the analysis of this compound using RP-HPLC with UV detection.
Physicochemical Properties of Bimatoprost and this compound
A summary of the key physicochemical properties is presented in Table 1.
| Property | Bimatoprost | This compound |
| Chemical Name | (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide | Methyl (Z)-7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)cyclopentyl)hept-5-enoate |
| Molecular Formula | C₂₅H₃₇NO₄ | C₂₄H₃₄O₅ |
| Molecular Weight | 415.57 g/mol [2][6] | 402.52 g/mol [5][6] |
| CAS Number | 155206-00-1[2][5][6] | 38315-47-8[4][5][6] |
| Appearance | White to off-white powder[8] | Not explicitly stated, likely a solid |
| Solubility | Very soluble in ethyl alcohol and methyl alcohol, slightly soluble in water.[8] | Soluble in organic solvents like methanol and ethanol. |
Experimental Protocol: RP-HPLC Method for this compound
This protocol is adapted from established methods for Bimatoprost analysis.[9][10][11]
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV-Vis detector.
-
Chromatographic Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: Zorbax SB-Phenyl, 4.6 mm x 250 mm, 5 µm particle size (Agilent) or equivalent L11 column.[11]
-
Reference Standards: this compound (USP or equivalent).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (AR grade)
-
Phosphate buffer components (e.g., potassium dihydrogen phosphate)
-
Chromatographic Conditions
The optimized chromatographic conditions are summarized in Table 2.
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Mobile Phase Composition | A:B (30:70, v/v)[10] |
| Flow Rate | 1.0 mL/min[11] |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm[11] |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-20 µg/mL.
-
Sample Preparation (for bulk drug): Accurately weigh about 10 mg of the this compound sample, dissolve in, and dilute to 100 mL with the mobile phase. Further dilute if necessary to fall within the calibration range.
Method Validation Summary
The method should be validated according to ICH Q2(R1) guidelines. A summary of typical validation parameters is provided in Table 3.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Robustness | % RSD ≤ 2.0% for minor changes in method parameters |
Stability-Indicating Aspects
Bimatoprost is known to degrade under hydrolytic (acidic and alkaline) and oxidative conditions.[9][12][13] The primary degradation products are typically the free acid and other related substances. The described HPLC method should be capable of separating this compound from Bimatoprost and its potential degradation products, thus qualifying as a stability-indicating method. Forced degradation studies are recommended to confirm this.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the prostaglandin signaling pathway, a general experimental workflow for HPLC analysis, and the logical relationship for method development.
Caption: Prostaglandin signaling pathway of Bimatoprost.
Caption: General experimental workflow for HPLC analysis.
Caption: Logical flow for analytical method development.
Conclusion
The RP-HPLC method described in this application note is suitable for the accurate and precise quantification of this compound. The method is straightforward and utilizes common HPLC instrumentation and reagents, making it easily implementable in a quality control laboratory. The stability-indicating nature of the method ensures that the analysis is not compromised by the presence of potential degradation products.
References
- 1. Bimatoprost | C25H37NO4 | CID 5311027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemignition.com [chemignition.com]
- 3. acs.org [acs.org]
- 4. veeprho.com [veeprho.com]
- 5. glppharmastandards.com [glppharmastandards.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Bimatoprost Impurities | SynZeal [synzeal.com]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. scilit.com [scilit.com]
- 10. jchps.com [jchps.com]
- 11. A Stability Indicating Reverse Phase-HPLC Method Development and Validation for the Estimation of Bimatoprost 0.3% & Timolol 0.5% Pharmaceutical Ophthalmic Dosage Form [scirp.org]
- 12. [PDF] Stress Degradation Studies on Bimatoprost and Development of Validated Stability Indicating Densitometric RP-TLC and HPLC Methods | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Bimatoprost Methyl Ester Synthesis
Welcome to the technical support center for the synthesis of Bimatoprost methyl ester. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Troubleshooting Guide
This guide addresses specific challenges you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
A logical workflow for troubleshooting common issues in this compound synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low yield in the Wittig reaction | 1. Degradation of the phosphonium ylide: The ylide is sensitive to moisture and air. 2. Impurities in the aldehyde: The Corey aldehyde may contain impurities that interfere with the reaction. 3. Suboptimal reaction conditions: Incorrect base, temperature, or solvent can lead to lower yields. | 1. Use freshly prepared or properly stored ylide. Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 2. Purify the Corey aldehyde by column chromatography before use. 3. Optimize reaction conditions. Potassium tert-butoxide is a commonly used and effective base. The reaction is typically run at low temperatures (-20 °C to 0 °C) in an aprotic solvent like THF. |
| Incomplete reduction of the lactone or over-reduction to the diol | 1. Inactive or incorrect stoichiometry of DIBAL-H: Diisobutylaluminium hydride (DIBAL-H) is moisture-sensitive and its activity can decrease over time. 2. Temperature fluctuations: The partial reduction of the lactone to the lactol is highly temperature-dependent. | 1. Use a fresh, titrated solution of DIBAL-H. Ensure the correct molar equivalents are used. 2. Maintain a strict low temperature (-78 °C) during the addition of DIBAL-H and throughout the reaction until quenching. |
| Low yield in the amidation of the methyl ester | 1. Incomplete reaction: The amidation of the methyl ester with ethylamine can be slow. 2. Hydrolysis of the methyl ester: The presence of water can lead to the hydrolysis of the methyl ester back to the carboxylic acid, which will not react with ethylamine under these conditions. 3. Insufficient ethylamine: An inadequate excess of ethylamine can result in an incomplete reaction. | 1. Increase the reaction time or temperature. The reaction can be run for 15-72 hours at 20°C, or at a moderately elevated temperature (e.g., 25-33°C) to increase the rate. However, be aware that higher temperatures can also increase the formation of the bimatoprost free acid impurity.[1] 2. Use anhydrous ethylamine and solvents. Ensure all reagents and glassware are dry. 3. Use a significant excess of ethylamine. A 70% aqueous solution of ethylamine is often used in large excess.[1] |
| Presence of impurities in the final product | 1. Formation of the 15-epi-bimatoprost: This diastereomer can be formed during the reduction of the C15 ketone. 2. Formation of 5,6-trans-bimatoprost: Isomerization of the cis-double bond at the C5-C6 position can occur. 3. Presence of Bimatoprost acid: Incomplete amidation or hydrolysis of the final product can lead to the presence of the corresponding carboxylic acid. | 1. & 2. Optimize the purification process. A combination of column chromatography on an achiral stationary phase and crystallization can effectively remove these isomers to a level below 0.2%.[2] 3. Ensure complete amidation and avoid aqueous conditions during work-up and storage that could lead to hydrolysis. Purification by chromatography can also remove this impurity. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for Bimatoprost?
A1: The most widely adopted synthetic route for Bimatoprost starts from the commercially available (-)-Corey lactone diol. This approach involves a series of key transformations including the protection of hydroxyl groups, reduction of the lactone to a lactol, a Wittig reaction to introduce the alpha-chain, and subsequent modifications to form the omega-chain, followed by amidation to yield Bimatoprost.
Q2: How can I minimize the formation of the 15-epi-bimatoprost impurity?
A2: The formation of the 15-epi-bimatoprost, a diastereomer, is primarily controlled during the reduction of the C15-ketone intermediate. The choice of reducing agent and reaction conditions is critical. Using a stereoselective reducing agent can significantly favor the formation of the desired (S)-alcohol. If the epimer is still formed, it can be separated from the desired product through careful column chromatography.
Q3: What are the critical parameters for the Wittig reaction in this synthesis?
A3: The critical parameters for the Wittig reaction to form the alpha-chain are:
-
Ylide Preparation: The phosphonium ylide should be prepared fresh from the corresponding phosphonium salt using a strong base like potassium tert-butoxide under anhydrous and inert conditions.
-
Temperature: The reaction is typically carried out at low temperatures (e.g., -20 °C to 0 °C) to ensure selectivity and stability of the ylide.
-
Solvent: Anhydrous aprotic solvents such as tetrahydrofuran (THF) are preferred.
-
Purification: After the reaction, the triphenylphosphine oxide byproduct must be effectively removed, which is often achieved by crystallization or chromatography.
Q4: What are the best practices for the final amidation step?
A4: For the amidation of the this compound with ethylamine, the following practices are recommended:
-
Use a large excess of ethylamine to drive the reaction to completion. A 70% aqueous solution is commonly used.[1]
-
Control the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to an increase in the formation of the Bimatoprost acid impurity. A temperature range of 25-33°C is a good starting point.[1]
-
Ensure sufficient reaction time. The reaction can be slow, sometimes requiring up to 72 hours for completion at lower temperatures.[1]
-
Monitor the reaction progress by a suitable analytical method like HPLC to determine the point of maximum conversion.
Experimental Protocols
Key Experiment 1: Reduction of Corey Lactone to Lactol
This protocol describes the selective reduction of the protected Corey lactone to the corresponding lactol using Diisobutylaluminium hydride (DIBAL-H).
Materials:
-
Protected Corey Lactone
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1 M in hexanes)
-
Methanol
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, syringe, and an inert atmosphere setup (nitrogen or argon)
-
Dry ice/acetone bath
Procedure:
-
Dissolve the protected Corey lactone in anhydrous DCM or toluene in a round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a stoichiometric amount of DIBAL-H solution dropwise via syringe, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for the time determined by reaction monitoring (typically 1-2 hours).
-
Once the reaction is complete (as monitored by TLC), quench the reaction by the slow, dropwise addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature, then add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers are formed.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude lactol.
-
Purify the crude product by column chromatography on silica gel.
| Reducing Agent | Solvent | Temperature | Typical Yield |
| DIBAL-H | Toluene | -78 °C | 85-95% |
| DIBAL-H | DCM | -78 °C | 80-90% |
| LiAlH(t-BuO)₃ | THF | -78 °C | ~70-80% |
Key Experiment 2: Wittig Reaction for Alpha-Chain Formation
This protocol outlines the Wittig reaction between the lactol-derived aldehyde and a phosphonium ylide to form the alpha-chain of Bimatoprost.
Materials:
-
Lactol (from Key Experiment 1)
-
(4-Carboxybutyl)triphenylphosphonium bromide
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, and an inert atmosphere setup (nitrogen or argon)
Procedure:
-
Under an inert atmosphere, suspend (4-carboxybutyl)triphenylphosphonium bromide in anhydrous THF in a round-bottom flask.
-
Cool the suspension to 0 °C and add potassium tert-butoxide portion-wise.
-
Stir the resulting orange-red solution at room temperature for 1 hour to ensure complete ylide formation.
-
Cool the ylide solution to a suitable low temperature (e.g., -20 °C).
-
In a separate flask, dissolve the lactol in anhydrous THF and add this solution dropwise to the ylide solution.
-
Allow the reaction to proceed at low temperature, monitoring its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product to remove triphenylphosphine oxide, typically by column chromatography.
| Base | Solvent | Temperature | Typical Yield |
| Potassium tert-butoxide | THF | -20 to 0 °C | 70-85% |
| Sodium hydride | DMSO | Room Temp. | 60-75% |
| n-Butyllithium | THF | -78 to 0 °C | 75-90% |
Key Experiment 3: Amidation of this compound
This protocol details the final step of converting this compound to Bimatoprost via amidation with ethylamine.
Materials:
-
This compound
-
Ethylamine solution (e.g., 70% in water)
-
Methanol or Ethanol (optional, as co-solvent)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve this compound in a suitable solvent like methanol, or it can be used neat.
-
Add a large excess of the ethylamine solution to the ester.
-
Stir the mixture at a controlled temperature (e.g., 25-33 °C).[1]
-
Monitor the reaction progress by HPLC until the starting material is consumed or the product concentration plateaus. The reaction may take 15-72 hours.[1]
-
Upon completion, remove the excess ethylamine and solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a dilute acid (e.g., 1M HCl) to remove any remaining ethylamine, followed by a wash with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude Bimatoprost.
-
Purify the crude product by column chromatography or crystallization.
| Temperature | Reaction Time | Approximate Yield | Key Consideration |
| 20 °C | 15-72 hours | 80-90% | Slower reaction rate, lower risk of hydrolysis.[1] |
| 25-33 °C | < 15 hours | 85-95% | Faster reaction rate, moderate risk of hydrolysis.[1] |
| 40 °C | < 2 hours | Variable | Rapid reaction, but increased risk of forming the Bimatoprost acid impurity.[1] |
References
Bimatoprost Methyl Ester Stability and Degradation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of bimatoprost methyl ester.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during experimental studies of this compound.
| Question | Answer |
| Why am I seeing a loss of bimatoprost potency in my formulation? | Bimatoprost is susceptible to degradation under certain conditions. The primary degradation pathway is hydrolysis of the ethyl amide group to form the free acid, bimatoprost acid.[1][2][3][4][5] This hydrolysis can be catalyzed by enzymes present in ocular tissues, such as amidases.[2][3] Additionally, exposure to acidic or oxidative environments can lead to significant degradation.[6] |
| I am observing unexpected peaks in my HPLC chromatogram. What could they be? | Unexpected peaks likely represent degradation products. Under forced degradation conditions, bimatoprost can degrade into several impurities. The most common degradation product is bimatoprost acid (17-phenyl-trinor PGF2α).[5] Other potential impurities can arise from oxidation, and cis-trans isomerism.[6][7] LC-MS analysis is recommended for the definitive identification of these unknown peaks.[8][9][10][11] |
| My bimatoprost solution appears to be stable at room temperature, but is this optimal for long-term storage? | While bimatoprost is relatively stable at room temperature compared to other prostaglandin analogs like latanoprost, for long-term storage, it is recommended to store it at or below -15°C and protected from light.[12] Stability data shows a slight increase in impurities at 25°C over 6 months. |
| What are the key parameters to control during a forced degradation study of bimatoprost? | Key parameters include temperature, pH (acidic and alkaline conditions), oxidizing agent concentration (e.g., H2O2), and exposure to light (photostability).[13][14][15][16] It is crucial to use a validated stability-indicating analytical method, such as RP-HPLC or RP-UPLC, to separate the parent drug from its degradation products.[7][8][9][10][11] |
| How does the formulation affect the stability of bimatoprost? | Excipients in the formulation can influence the stability of bimatoprost. For instance, the presence of preservatives like benzalkonium chloride (BAK) and the overall pH of the ophthalmic solution are critical factors.[17][18] Compatibility studies with all excipients are essential during formulation development. |
| I am having trouble with peak tailing in my HPLC analysis of bimatoprost. What can I do? | Peak tailing in HPLC can be caused by several factors, including column contamination, interaction of the analyte with active sites on the column, or an inappropriate mobile phase pH.[19][20] To troubleshoot, you can try cleaning the column, using a guard column, adjusting the mobile phase pH to ensure the analyte is in a single ionic form, or using a different column chemistry.[19][20] |
| My results for thermal degradation are inconsistent. What could be the cause? | Inconsistent thermal degradation results could be due to uneven heating, evaporation of the solvent leading to increased concentration, or the presence of impurities in the sample.[21][22] Ensure precise temperature control in a calibrated incubator and use sealed vials to prevent evaporation.[21] |
Data Presentation
Summary of Forced Degradation Studies
The following table summarizes the typical degradation of bimatoprost under various stress conditions as reported in the literature. The exact percentages can vary depending on the specific experimental conditions (e.g., concentration, temperature, duration of exposure).
| Stress Condition | Typical Degradation (%) | Primary Degradation Product | Reference |
| Acidic Hydrolysis | Significant | Bimatoprost Acid | [6] |
| Alkaline Hydrolysis | Stable | - | [6] |
| Oxidative (H₂O₂) | Significant | Oxidized derivatives | [6] |
| Thermal | Stable | - | [6] |
| Photolytic | Stable | - | [6] |
Note: "Stable" indicates that minimal to no significant degradation was observed under the tested conditions.
Bimatoprost Hydrolysis Rate in Ocular Tissues
Bimatoprost is known to be a prodrug that is hydrolyzed in ocular tissues to its active free acid form.
| Ocular Tissue | Rate of Hydrolysis (pmol/mg tissue/hr) | Reference |
| Cornea | 6.3 | [4] |
| Sclera | 2.0 | [4] |
| Iris | 2.8 | [4] |
| Ciliary Body | 1.5 | [4] |
Experimental Protocols
General Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acidic Degradation: To an aliquot of the stock solution, add an equal volume of an acid solution (e.g., 0.1 N HCl). Heat the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 2 hours). Cool, neutralize with an appropriate base (e.g., 0.1 N NaOH), and dilute to the final concentration with the mobile phase.
-
Alkaline Degradation: To an aliquot of the stock solution, add an equal volume of a base solution (e.g., 0.1 N NaOH). Heat the mixture under the same conditions as the acidic degradation. Cool, neutralize with an appropriate acid (e.g., 0.1 N HCl), and dilute to the final concentration.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of a hydrogen peroxide solution (e.g., 3% H₂O₂). Keep the mixture at room temperature for a specified duration. Dilute to the final concentration.
-
Thermal Degradation: Place an aliquot of the stock solution in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a set time. Cool and dilute to the final concentration.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[13][14][15][16] A dark control sample should be stored under the same conditions but protected from light.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC or UPLC method.[7][8][23]
Stability-Indicating RP-HPLC Method
This is an example of a typical RP-HPLC method for the analysis of bimatoprost and its degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 30:70 v/v).[23]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
Visualizations
Bimatoprost Degradation and Activation Pathway
Caption: Bimatoprost degradation and bioactivation pathway.
Experimental Workflow for Forced Degradation Studies
References
- 1. researchgate.net [researchgate.net]
- 2. The hydrolysis of bimatoprost in corneal tissue generates a potent prostanoid FP receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Hydrolysis of bimatoprost (Lumigan) to its free acid by ocular tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bimatoprost (Lumigan((R))) is an agonist at the cloned human ocular FP prostaglandin receptor: real-time FLIPR-based intracellular Ca(2+) mobilization studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of the stability indicating RP-UHPLC method for the determination of the chemical purity and assay of bimatoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. [PDF] Stress Degradation Studies on Bimatoprost and Development of Validated Stability Indicating Densitometric RP-TLC and HPLC Methods | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 13. database.ich.org [database.ich.org]
- 14. iagim.org [iagim.org]
- 15. ema.europa.eu [ema.europa.eu]
- 16. ikev.org [ikev.org]
- 17. Bimatoprost Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. US20220125801A1 - Ophthalmic composition of bimatoprost - Google Patents [patents.google.com]
- 19. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 20. pharmaguru.co [pharmaguru.co]
- 21. Thermal Stability of Bimatoprost, Latanoprost, and Travoprost Under Simulated Daily Use - PMC [pmc.ncbi.nlm.nih.gov]
- 22. HPLC故障排除指南 [sigmaaldrich.com]
- 23. jchps.com [jchps.com]
Bimatoprost Methyl Ester Purification Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Bimatoprost methyl ester.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during this compound purification?
A1: The most common impurities are process-related and include diastereomers and analogs formed during synthesis. Key impurities to monitor are:
-
15R-Bimatoprost (15-epi Bimatoprost): A diastereomer of Bimatoprost.
-
Bimatoprost acid: The carboxylic acid precursor to the ethyl amide.
-
15-Keto-Bimatoprost: An oxidation product.
-
Residual solvents and reagents from the synthetic process.[3]
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary methods for determining the chemical purity of Bimatoprost.[4] These techniques can effectively separate Bimatoprost from its related impurities. Mass Spectrometry (MS) is often coupled with LC to identify unknown impurities and degradation products.[4]
Q3: What level of purity is typically expected for Bimatoprost after purification?
A3: Following a combination of chromatographic purification and crystallization, a purity of greater than 99.5% is achievable.[1][2][3] Further crystallization can increase the purity to 99.9%.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Low Yield After Column Chromatography
| Possible Cause | Recommended Solution |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal for separating Bimatoprost from impurities. A gradient elution is often more effective than isocratic elution. For reverse-phase chromatography, a common mobile phase is a mixture of acetonitrile and water, sometimes with a modifier like formic acid.[6] For normal-phase silica gel chromatography, a mixture of a non-polar solvent like heptane and a polar solvent like ethanol can be effective.[5] |
| Co-elution of Impurities | If impurities have similar polarity to Bimatoprost, they may co-elute. Consider using a different stationary phase (e.g., C8 instead of C18) or a different solvent system to improve resolution.[4] |
| Product Loss During Fraction Collection | Monitor the elution profile closely using thin-layer chromatography (TLC) or a UV detector to ensure all fractions containing the product are collected. |
| Improper Column Packing | An improperly packed column can lead to channeling and poor separation. Ensure the column is packed uniformly. |
Issue 2: Presence of Impurities After Recrystallization
| Possible Cause | Recommended Solution |
| Incorrect Recrystallization Solvent | The chosen solvent may not provide a significant difference in solubility between Bimatoprost and the impurity at high and low temperatures. Common solvents for Bimatoprost crystallization include acetonitrile and methyl tert-butyl ether (MTBE).[5] A mixture of a solvent and an anti-solvent can also be effective.[7] |
| Cooling Rate is Too Fast | Rapid cooling can lead to the trapping of impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before further cooling in an ice bath. |
| Supersaturation Not Reached | The solution may not be concentrated enough for crystallization to occur effectively. Carefully evaporate some of the solvent to reach the point of supersaturation. |
| Incomplete Removal of Mother Liquor | Ensure the crystals are thoroughly washed with a small amount of cold recrystallization solvent to remove any residual mother liquor containing impurities. |
Issue 3: HPLC Analysis Shows Poor Peak Shape or Resolution
| Possible Cause | Recommended Solution |
| Incompatible Mobile Phase pH | The pH of the mobile phase can affect the ionization state of Bimatoprost and its impurities, leading to poor peak shape. A mobile phase containing a small amount of acid, such as 0.1% formic acid, can improve peak symmetry.[6] |
| Column Overload | Injecting too concentrated a sample can lead to broad, asymmetric peaks. Dilute the sample and re-inject. |
| Contaminated Guard Column or Column | If the column has been used extensively, it may be contaminated. Replace the guard column or wash the analytical column according to the manufacturer's instructions. |
| Inappropriate Column Chemistry | The stationary phase may not be providing adequate separation. Consider a different column, for example, a phenyl column in addition to standard C18 columns.[8] |
Quantitative Data Summary
Table 1: HPLC Purity Analysis Parameters for Bimatoprost
| Parameter | Method 1 | Method 2 |
| Column | Zorbex SB phenyl (4.6 mm × 250 mm, 5 µm)[8] | Phenomenex C18 (250 mm × 4.6 mm, 5 µm)[6] |
| Mobile Phase | Phosphate buffer (0.02 M), methanol, and acetonitrile (50:30:20 v/v/v)[8] | 0.1% formic acid and acetonitrile (30:70 v/v)[6] |
| Flow Rate | 1.0 mL/min[8] | 0.6 mL/min[6] |
| Detection Wavelength | 210 nm[8] | 205 nm[6] |
| Elution Time | 10.81 min[8] | 4.73 min[6] |
Table 2: Purity and Yield of Bimatoprost Purification
| Purification Step | Purity Achieved | Typical Yield | Reference |
| Crude Product | ~90-95% | 85-95% | [2][3] |
| Column Chromatography | >99.5% | - | [5] |
| Recrystallization | >99.9% | - | [5] |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC for Purity Analysis
-
Preparation of Mobile Phase: Prepare a mobile phase consisting of a 30:70 (v/v) mixture of 0.1% formic acid in water and acetonitrile.[6] Filter and degas the mobile phase before use.
-
Preparation of Standard Solution: Accurately weigh and dissolve Bimatoprost reference standard in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).
-
Preparation of Sample Solution: Dissolve the purified this compound sample in the mobile phase to a similar concentration as the standard solution.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system. Calculate the purity of the sample by comparing the peak area of Bimatoprost in the sample chromatogram to the total peak area of all components.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., heptane) and pack it into a glass column of appropriate size. Equilibrate the column by running the starting eluent through it.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the starting eluent and load it onto the column.
-
Elution: Begin elution with a non-polar solvent such as heptane and gradually increase the polarity by adding a polar solvent like ethanol.[5] A suggested gradient could be starting with 100% heptane and gradually increasing to a mixture of heptane and ethanol.
-
Fraction Collection: Collect fractions and monitor the separation by TLC.
-
Product Isolation: Combine the fractions containing pure Bimatoprost and evaporate the solvent under reduced pressure to obtain the purified product.
Protocol 3: Recrystallization
-
Dissolution: Dissolve the this compound obtained from chromatography in a minimum amount of a suitable hot solvent, such as acetonitrile or MTBE.[5]
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Crystallization: Further cool the solution in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Bimatoprost signaling pathway in trabecular meshwork cells.
Caption: Experimental workflow for this compound purification.
Caption: Logical relationships in troubleshooting Bimatoprost purification.
References
- 1. EP2135860A1 - Improved process for the production of bimatoprost - Google Patents [patents.google.com]
- 2. US8772544B2 - Process for the production of bimatoprost - Google Patents [patents.google.com]
- 3. WO2017182465A1 - Process for the preparation of bimatoprost - Google Patents [patents.google.com]
- 4. Development and validation of the stability indicating RP-UHPLC method for the determination of the chemical purity and assay of bimatoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. jchps.com [jchps.com]
- 7. US7947740B2 - Bimatoprost crystalline form I - Google Patents [patents.google.com]
- 8. A Stability Indicating Reverse Phase-HPLC Method Development and Validation for the Estimation of Bimatoprost 0.3% & Timolol 0.5% Pharmaceutical Ophthalmic Dosage Form [scirp.org]
Overcoming Bimatoprost methyl ester solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bimatoprost methyl ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Bimatoprost?
A1: this compound is the methyl ester form of Bimatoprost acid and serves as a precursor to Bimatoprost, a prostaglandin analog.[1] Bimatoprost is used therapeutically to reduce intraocular pressure in the treatment of glaucoma and ocular hypertension.[2][3][4]
Q2: What is the primary mechanism of action of Bimatoprost?
A2: Bimatoprost is a structural analog of prostaglandin F2α. It is thought to mimic the body's natural prostamides.[2] Its primary mechanism of action for reducing intraocular pressure is by increasing the outflow of aqueous humor from the eye through both the trabecular meshwork and the uveoscleral pathways.[2][3][4][5][6] This is achieved by binding to prostamide receptors in ocular tissues, which leads to a cascade of biochemical events including the modification of the extracellular matrix and relaxation of the ciliary muscle.[2]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound powder should be stored at -20°C. For shorter periods, it can be stored at 4°C. Once dissolved in a solvent, it is recommended to store the solution at -80°C for up to six months or at -20°C for up to one month.[1] Always refer to the manufacturer's specific recommendations.
Troubleshooting Guide: Solubility Issues
Issue 1: this compound is not dissolving in my chosen solvent.
-
Possible Cause: The solvent may not be appropriate for the desired concentration, or the compound may have low solubility in that specific solvent.
-
Troubleshooting Steps:
-
Verify Solvent Choice: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for initial stock solutions.[1] Ethanol and dimethylformamide (DMF) are also viable options.
-
Gentle Heating: If the compound is not temperature-sensitive, warm the solution to 37°C for 10-30 minutes.[7]
-
Sonication: Use a sonicator to aid dissolution. This can be particularly effective when combined with gentle heating.[7]
-
Try an Alternative Solvent: If the compound still does not dissolve, consider trying a different recommended organic solvent.
-
Issue 2: My this compound solution is cloudy or shows precipitation after dilution in aqueous media.
-
Possible Cause: this compound has low aqueous solubility. When a concentrated stock solution in an organic solvent is diluted into an aqueous buffer or cell culture medium, the compound can precipitate out.
-
Troubleshooting Steps:
-
Use a Co-solvent/Surfactant: For in vivo or certain in vitro applications, using a co-solvent system can help maintain solubility. A common formulation involves a mixture of DMSO, PEG300, and Tween 80 in saline.[1] For cell culture, ensure the final concentration of any solvent is low enough to not affect cell viability (typically <0.5% for DMSO).
-
Vortexing during Dilution: When diluting the stock solution, vortex the aqueous medium while slowly adding the stock solution. This can help to disperse the compound more effectively and prevent immediate precipitation.
-
Prepare a More Dilute Stock Solution: If precipitation is a persistent issue, try preparing a less concentrated initial stock solution in the organic solvent before diluting it into your aqueous medium.
-
Check pH of the Aqueous Medium: The pH of your buffer or medium can influence the solubility of the compound. Ensure the pH is within the recommended range for your experiment and compatible with the compound.
-
Data Presentation
Table 1: Solubility of Bimatoprost and Related Compounds in Various Solvents
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | May dissolve | [1] |
| This compound | Ethanol | May dissolve | [1] |
| This compound | DMF | May dissolve | [1] |
| Bimatoprost | Ethanol | ~50 mg/mL | [8] |
| Bimatoprost | DMSO | ~25 mg/mL | [8] |
| Bimatoprost | DMF | ~25 mg/mL | [8] |
| Bimatoprost | Acetonitrile | ~3 mg/mL | [8] |
| Bimatoprost | PBS (pH 7.2) | ~0.3 mg/mL | [8] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution for In Vitro Experiments
Materials:
-
This compound (lyophilized powder)
-
Anhydrous dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Warming block or water bath (optional)
Procedure:
-
Pre-weighing: If not already pre-weighed, carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial inside a chemical fume hood.
-
Solvent Addition: Calculate the volume of DMSO required to achieve the desired stock solution concentration (e.g., 10 mM). Add the calculated volume of DMSO to the vial containing the this compound.
-
Dissolution:
-
Tightly cap the vial and vortex thoroughly for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the vial for 5-10 minutes.
-
If necessary, and if the compound's stability at elevated temperatures is not a concern, warm the solution to 37°C for 10-15 minutes, followed by vortexing or sonication.
-
-
Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Bimatoprost's mechanism for reducing intraocular pressure.
References
- 1. This compound I CAS#: 38315-47-8 I prodrug of Bimatoprost (HY-B0191) I InvivoChem [invivochem.com]
- 2. What is the mechanism of Bimatoprost? [synapse.patsnap.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Role of prostaglandins and specific place in therapy of bimatoprost in the treatment of elevated intraocular pressure and ocular hypertension: A closer look at the agonist properties of bimatoprost and the prostamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. aoa.org [aoa.org]
- 7. emulatebio.com [emulatebio.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Bimatoprost Methyl Ester Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Bimatoprost methyl ester and its conversion to Bimatoprost. Our aim is to help you minimize impurities and optimize your synthetic outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Bimatoprost and its methyl ester precursor.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete Wittig/Horner-Wadsworth-Emmons (HWE) Reaction: Insufficiently strong base, suboptimal temperature, or impure reagents can hinder the formation of the alpha-chain. | - Ensure the use of a strong base like n-butyllithium or sodium hydride to fully deprotonate the phosphonate reagent. - Perform the HWE reaction at low temperatures (e.g., -78 °C to 0 °C) to improve stability and selectivity. - Use freshly purified and anhydrous solvents and reagents. |
| Inefficient Reduction of Corey Lactone: The selective reduction of the lactone to the lactol is a critical step. Using an inappropriate reducing agent can lead to over-reduction to the diol. | - Employ a sterically hindered reducing agent such as L-selectride or diisobutylaluminium hydride (DIBAL-H) at low temperatures to favor the formation of the lactol. | |
| High Levels of 15-epi-Bimatoprost Impurity | Lack of Stereoselectivity in Ketone Reduction: The reduction of the C15-ketone to the desired (S)-alcohol can be challenging, leading to the formation of the (R)-epimer. | - Utilize a stereoselective reducing agent. (-)-B-chlorodiisopinocamphenylborane ((-)-DIP-Cl) has been shown to provide high diastereomeric excess for the desired 15S-alcohol. - Purification by column chromatography can separate the two epimers. |
| Presence of 5,6-trans-Bimatoprost Impurity | Isomerization of the cis-Double Bond: The cis-double bond at the C5-C6 position can isomerize to the more stable trans-conformation under certain conditions, such as exposure to acid or heat. | - Maintain neutral or slightly basic conditions during workup and purification steps. - Avoid prolonged heating of the reaction mixture. - This impurity can be separated from the desired product by silica gel chromatography.[1] |
| Significant Amount of Bimatoprost Acid Impurity | Incomplete Amidation: The conversion of this compound to Bimatoprost can be slow, leading to residual starting material. Hydrolysis of the Amide: The ethyl amide group of Bimatoprost can be hydrolyzed back to the carboxylic acid under acidic or basic conditions, especially with prolonged reaction times or high temperatures. | - Ensure a sufficient excess of ethylamine is used in the amidation step. - Optimize reaction time and temperature. A typical condition is using a 70% aqueous solution of ethylamine at 25-33°C for 15-72 hours.[2] Increasing the temperature can speed up the reaction but may also increase the formation of the acid impurity.[2] - Careful control of pH during workup is crucial to prevent hydrolysis. |
| Difficulty in Purifying Crude Bimatoprost | Polarity of Bimatoprost: The presence of the amide group in Bimatoprost increases its polarity compared to other prostaglandin analogs like Latanoprost, which can make purification challenging. | - A two-step purification process is often effective: 1. Silica Gel Chromatography: Use an eluent system such as heptane/ethanol to separate the bulk of the impurities.[1] 2. Recrystallization: Further purify the product by recrystallizing from a suitable solvent like acetonitrile or methyl tert-butyl ether (MTBE).[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in Bimatoprost synthesis and how are they formed?
A1: The most common impurities are:
-
15-epi-Bimatoprost: This is a stereoisomer formed due to the non-selective reduction of the C15-ketone, resulting in an (R)-configuration at the C15 hydroxyl group instead of the desired (S)-configuration.
-
5,6-trans-Bimatoprost: This is a geometric isomer where the cis-double bond at the C5-C6 position isomerizes to the more stable trans-configuration.
-
Bimatoprost Acid: This impurity arises from either the incomplete amidation of the this compound intermediate or the hydrolysis of the ethyl amide of Bimatoprost during the reaction or workup.[2]
-
Degradation Products: Bimatoprost can degrade when exposed to light, heat, or moisture.[3]
-
Residual Solvents: Trace amounts of solvents used in the manufacturing process may remain in the final product.[3]
Q2: What analytical techniques are recommended for monitoring impurities in Bimatoprost?
A2: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and effective techniques for detecting and quantifying impurities in Bimatoprost.[3] A validated stability-indicating RP-HPLC method can separate Bimatoprost from its key impurities, including the 15-epi and 5,6-trans isomers.[4]
Q3: What are the typical levels of impurities in crude Bimatoprost and what can be achieved after purification?
A3: Crude Bimatoprost can contain significant levels of impurities. For instance, it has been reported to contain 4-5% of 15-epi-bimatoprost and 2-3% of 5,6-trans-bimatoprost. Through a combination of silica gel chromatography and crystallization, the levels of these impurities can be reduced to less than 0.10%.[1]
| Impurity | Level in Crude Product | Level after Purification |
| 15-epi-Bimatoprost | 4-5% | < 0.10% |
| 5,6-trans-Bimatoprost | 2-3% | < 0.10% |
Q4: Can you provide a general protocol for the purification of crude Bimatoprost?
A4: A common and effective purification strategy involves a two-step process:
-
Silica Gel Chromatography:
-
Stationary Phase: Silica gel.
-
Eluent: A mixture of an apolar solvent like heptane and an alcohol such as ethanol. A common ratio is 95:5 (heptane:ethanol).[5]
-
Procedure: The crude Bimatoprost is dissolved in a minimal amount of the eluent and loaded onto the silica gel column. The column is then eluted with the solvent mixture, and fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing the pure product.
-
-
Crystallization:
-
Solvents: Acetonitrile or methyl tert-butyl ether (MTBE) are effective solvents for recrystallization.[1] Other options include diethyl ether, alcohols, and esters like isopropyl acetate.[1]
-
Procedure: The purified fractions from chromatography are combined, and the solvent is evaporated. The residue is then dissolved in a minimal amount of hot recrystallization solvent. The solution is allowed to cool slowly to induce crystallization. The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
Experimental Protocols
Synthesis of this compound
This protocol outlines the key steps starting from the Corey lactone diol.
-
Step 1: Protection of Corey Lactone Diol
-
Protect the hydroxyl groups of the Corey lactone diol. A common protecting group is the p-phenylbenzoyl group.
-
-
Step 2: Selective Reduction to Lactol
-
Dissolve the protected Corey lactone in an anhydrous solvent like THF and cool to -78°C.
-
Add a solution of L-selectride (1.0 M in THF) dropwise while maintaining the low temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with a suitable reagent, such as methanol.
-
-
Step 3: Wittig or Horner-Wadsworth-Emmons (HWE) Reaction
-
For HWE: In a separate flask, suspend sodium hydride in anhydrous THF and cool to 0°C.
-
Add the appropriate phosphonate reagent (e.g., dimethyl (2-oxo-5-phenylpentyl)phosphonate) dropwise and stir until hydrogen evolution ceases.
-
Cool the resulting ylide solution to -78°C and add the lactol from Step 2, dissolved in THF.
-
Allow the reaction to warm to room temperature and stir until completion.
-
-
Step 4: Reduction of the C15-Ketone
-
Cool the reaction mixture containing the enone intermediate to -78°C.
-
Add a stereoselective reducing agent, such as (-)-DIP-Cl, and stir for several hours at low temperature.
-
Quench the reaction and perform an aqueous workup.
-
-
Step 5: Esterification to this compound
-
The resulting carboxylic acid can be esterified to the methyl ester using standard methods, for example, by reacting with methyl iodide in the presence of a base like potassium carbonate in a solvent such as DMF.
-
Amidation of this compound to Bimatoprost
-
Procedure:
-
Dissolve this compound in a suitable solvent.
-
Add a 70% aqueous solution of ethylamine.[2] A common ratio is 10 mL of the ethylamine solution per gram of the methyl ester.[2]
-
Stir the reaction mixture at a controlled temperature, typically between 25°C and 33°C.[2]
-
Monitor the progress of the reaction by HPLC. The reaction time can range from 15 to 72 hours.[2]
-
Once the reaction is complete, remove the excess ethylamine under reduced pressure.
-
Perform an aqueous workup, carefully adjusting the pH to isolate the crude Bimatoprost.
-
Visualizations
Caption: Workflow for the synthesis and purification of Bimatoprost.
References
- 1. EP2321260A2 - Improved process for the production of bimatoprost - Google Patents [patents.google.com]
- 2. WO2017182465A1 - Process for the preparation of bimatoprost - Google Patents [patents.google.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Optimization of Bimatoprost Methyl Ester Reaction Conditions
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and optimizing the synthesis of Bimatoprost, focusing on the critical amidation step of the Bimatoprost methyl ester intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the this compound intermediate in the synthesis of Bimatoprost?
The this compound is a key intermediate in several common synthetic routes for Bimatoprost. The synthesis often involves creating the prostaglandin core structure as a carboxylic acid. This acid is then converted to a methyl ester to "activate" the carboxyl group for the subsequent amidation reaction with ethylamine, which forms the final Bimatoprost ethylamide functional group.[1][2]
Q2: What are the most common impurities encountered during the amidation of this compound?
During the amidation reaction and subsequent workup, several impurities can form. Key impurities to monitor include:
-
Bimatoprost Free Acid: Formed by the hydrolysis of the methyl ester, especially at higher temperatures.[1]
-
15R-Bimatoprost: A diastereomer that can be difficult to separate.[2][3]
-
5,6-trans-Bimatoprost: A geometric isomer of the core structure.[2][3]
-
Degradation Products: Bimatoprost can degrade when exposed to heat, light, or moisture.[4]
-
Residual Solvents: Solvents used during the reaction or purification may remain in the final product.[4]
Q3: How can the formation of the Bimatoprost free acid impurity be minimized?
The formation of the free acid is a common side reaction.[1] To minimize it, consider the following:
-
Control Reaction Temperature: Increasing the temperature can accelerate the desired amidation but also significantly increases the rate of hydrolysis to the free acid. A temperature range of 20-40°C is often used, with the lower end of this range favoring purity.[1]
-
Limit Water Content: The reaction is a hydrolysis process, so minimizing water in the reaction mixture (e.g., using anhydrous solvents and reagents where appropriate) is crucial.
-
Optimize Reaction Time: While longer reaction times may drive the amidation to completion, they also provide more opportunity for hydrolysis. Monitor the reaction progress (e.g., by HPLC) to determine the optimal endpoint.
Q4: The amidation of my this compound is very slow. How can I improve the reaction rate?
The reaction between the methyl ester and ethylamine can be slow, sometimes requiring 15-72 hours for completion.[1][5] To improve the rate:
-
Increase Temperature: Cautiously increasing the temperature from 25°C towards 33°C can increase the reaction rate, but this must be balanced against the increased formation of the free acid impurity.[1]
-
Reagent Concentration: Using a concentrated solution of ethylamine, such as a 70% aqueous solution, is a common practice.[1] The stoichiometry of the ethylamine is also a critical parameter to optimize.
-
Solvent Choice: The choice of solvent can significantly impact reaction kinetics. Ensure a solvent is used in which both the ester and ethylamine have adequate solubility.
Q5: What analytical techniques are recommended for monitoring reaction progress and final product purity?
High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring the reaction. It can be used to track the disappearance of the methyl ester starting material and the appearance of the Bimatoprost product, as well as to detect and quantify impurities.[4] Liquid Chromatography-Mass Spectrometry (LC-MS) is also invaluable for identifying unknown impurity peaks.[4]
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low Final Yield | 1. Incomplete amidation reaction. 2. Formation of side products (e.g., free acid).[1] 3. Degradation of the product during reaction or workup. 4. Loss of product during purification steps (e.g., crystallization, chromatography).[2] | 1. Increase reaction time or temperature cautiously, monitoring for impurity formation.[1] 2. Optimize reaction conditions (lower temperature, control water) to minimize side reactions. 3. Ensure the reaction is run under an inert atmosphere if sensitive intermediates are used.[6] 4. Optimize purification methods; for chromatography, adjust eluent ratios; for crystallization, screen different solvent systems.[2] |
| High Levels of Bimatoprost Free Acid Impurity | 1. Reaction temperature is too high.[1] 2. Excessive reaction time. 3. Presence of excess water in the reaction mixture. | 1. Reduce the reaction temperature to the 25-33°C range.[1] 2. Monitor the reaction by HPLC to stop it once the starting material is consumed, avoiding prolonged reaction times. 3. Use anhydrous solvents and ensure reagents are dry. |
| Presence of Isomeric Impurities (15R- or 5,6-trans-) | 1. Issues with stereoselectivity in earlier synthetic steps. 2. Isomerization under the reaction or purification conditions. | 1. Review and re-optimize the reaction conditions of preceding steps, particularly reduction steps. 2. These impurities are often carried over and must be removed through purification. A combination of chromatography on an achiral stationary phase followed by crystallization is effective.[2][3] |
| Reaction Fails to Reach Completion | 1. Insufficient equivalents of ethylamine. 2. Low reaction temperature or insufficient time.[1] 3. Poor quality of starting materials or reagents. | 1. Increase the molar ratio of ethylamine to the methyl ester. 2. Gradually increase the reaction temperature and/or time while monitoring progress. 3. Verify the purity and identity of the this compound and ethylamine solution before starting the reaction. |
Data & Experimental Protocols
Data Presentation
Table 1: Summary of Amidation Reaction Conditions for Bimatoprost Synthesis
| Parameter | Condition | Expected Outcome / Remarks | Citation(s) |
| Temperature | 20 – 40 °C | Higher temperatures increase the reaction rate but also promote the formation of the bimatoprost free acid side product. A range of 25-33°C is often optimal. | [1] |
| Reaction Time | 15 – 72 hours | The reaction is notoriously slow. The endpoint should be determined by monitoring (e.g., HPLC) to avoid prolonged times that can lead to impurity formation. | [1][5] |
| Ethylamine Reagent | 70% aqueous solution | A concentrated aqueous solution is typically used. | [1] |
| Solvent | Various | Solvents such as DMF have been used in preceding steps. The amidation is often performed in the ethylamine solution itself. | [2] |
Table 2: Common Impurities and Control Strategies
| Impurity Name | Typical Cause | Control & Removal Method | Citation(s) |
| Bimatoprost Free Acid | Hydrolysis of the methyl ester intermediate. | Control reaction temperature and time; minimize water in the reaction. | [1] |
| 15R-Bimatoprost | Lack of stereoselectivity in prior synthetic steps. | Removed by a combination of chromatography and crystallization of the final product. | [2][3] |
| 5,6-trans-Bimatoprost | Isomerization during synthesis. | Removed by a combination of chromatography and crystallization of the final product. | [2][3] |
| Diene Impurities | Incomplete reduction in prior synthetic steps. | Can be controlled by employing a suitable catalyst (e.g., 30% Pd/C) in the appropriate hydrogenation step to reduce the impurity to permissible levels. | [7][8] |
Experimental Protocols
Protocol 1: General Procedure for the Amidation of this compound
Disclaimer: This is a generalized protocol based on literature and should be adapted and optimized for specific laboratory conditions and scales.
-
Preparation: Dissolve the this compound intermediate in a suitable minimal amount of an organic solvent if necessary. The reaction is often run neat in the ethylamine solution.
-
Reaction Setup: In a reaction vessel equipped with a stirrer and temperature probe, add the this compound (or its solution).
-
Reagent Addition: Add an excess of 70% aqueous ethylamine solution (e.g., 10 mL per gram of the prostaglandin ester) to the reaction vessel.[1]
-
Reaction Conditions: Stir the mixture at a controlled temperature, typically between 25-33°C.[1]
-
Monitoring: Monitor the progress of the reaction periodically by taking aliquots and analyzing them via HPLC to determine the consumption of the starting material.
-
Workup: Once the reaction is deemed complete, quench the reaction by adding water and an immiscible organic solvent (e.g., MTBE). Adjust the pH as necessary with an acid (e.g., citric acid) to facilitate separation.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield crude Bimatoprost.
-
Purification: Purify the crude product using column chromatography followed by crystallization to achieve the desired purity.[2][3]
Visual Guides
Caption: Final steps in a common Bimatoprost synthesis route.
Caption: A logic flow for troubleshooting common reaction issues.
References
- 1. WO2017182465A1 - Process for the preparation of bimatoprost - Google Patents [patents.google.com]
- 2. EP2135860A1 - Improved process for the production of bimatoprost - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. veeprho.com [veeprho.com]
- 5. US8772544B2 - Process for the production of bimatoprost - Google Patents [patents.google.com]
- 6. CN111018766A - Method for synthesizing bimatoprost - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Bimatoprost methyl ester experimental variability reduction
Welcome to the Bimatoprost Methyl Ester Experimental Variability Reduction Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and reducing variability in experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Bimatoprost, and how can this contribute to experimental variability?
A1: Bimatoprost is a synthetic prostamide, structurally related to prostaglandin F2α (PGF2α). Its primary mechanism of action in reducing intraocular pressure (IOP) is by increasing the outflow of aqueous humor from the eye.[1][2] However, there is ongoing discussion about its precise molecular action, which can be a source of experimental variability:
-
Prodrug Hypothesis: Bimatoprost may act as a prodrug, being hydrolyzed by ocular enzymes into its free acid form, which is a potent agonist of the prostaglandin F (FP) receptor.[3] The rate and extent of this conversion can vary between different tissues, cell types, and species, leading to variable results.
-
Prostamide Receptor Hypothesis: Bimatoprost may also act directly on a distinct "prostamide receptor," which is not a known prostaglandin receptor.[1][4]
This dual-action possibility means that experimental outcomes can be influenced by the metabolic capacity of the chosen model system.
Q2: We are observing inconsistent IC50 values for Bimatoprost in our in vitro assays. What are the potential causes?
A2: Inconsistent IC50 values in in vitro assays are a common issue. Several factors can contribute to this variability:
-
Cell Line Integrity: Ensure the authenticity and stability of your cell line. Genetic drift can occur with repeated passaging, altering receptor expression and signaling pathways.
-
Reagent Quality and Handling: Use high-quality, fresh reagents. Aliquot and store reagents, especially Bimatoprost solutions and enzymes, according to the manufacturer's instructions to avoid degradation from repeated freeze-thaw cycles.
-
Assay Conditions: Strictly control assay parameters such as incubation times, temperatures, and buffer pH. Even minor deviations can impact enzyme kinetics and compound activity.
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell viability or enzyme activity.
-
Plate Effects: Be mindful of "edge effects" in microplates. Consider not using the outer wells for critical data points or filling them with a buffer to maintain a consistent environment.
Q3: How does the choice of animal model impact the study of Bimatoprost?
A3: The choice of animal model is critical and can significantly influence experimental outcomes due to species-specific differences in ocular anatomy, physiology, and drug metabolism.[5][6] Common models for glaucoma research include rodents, rabbits, and non-human primates. Variability can arise from:
-
Anatomical Differences: The structure of the trabecular meshwork and uveoscleral outflow pathways can differ between species.
-
Metabolic Rates: The enzymatic activity responsible for converting Bimatoprost to its active acid form can vary, affecting the drug's potency and duration of action.
-
Genetic Background: Different strains of the same species can exhibit varied responses to Bimatoprost. For example, DBA/2J mice are a commonly used model for pigmentary glaucoma.[4]
Troubleshooting Guides
In Vitro Assays: Intracellular Calcium Mobilization
Issue: High background fluorescence or low signal-to-noise ratio in a Fura-2 AM calcium mobilization assay.
| Potential Cause | Troubleshooting Step |
| Incomplete Dye Hydrolysis | Increase the incubation time with Fura-2 AM or increase the temperature slightly (e.g., to 37°C). Ensure cells are healthy, as hydrolysis is enzyme-dependent. |
| Dye Extrusion | Some cell types actively pump out the dye. Add probenecid to the assay buffer to inhibit organic anion transporters. |
| Cell Health | Ensure cells are not overgrown or stressed. Perform a viability assay (e.g., Trypan Blue) before the experiment. |
| Autofluorescence | Run a control with cells that have not been loaded with the dye to determine the level of background autofluorescence. |
| Instrumentation Settings | Optimize the excitation and emission wavelengths and the gain settings on the fluorescence plate reader for your specific cell type and dye lot. |
Analytical Quantification: LC-MS/MS
Issue: Poor reproducibility in the quantification of Bimatoprost and its free acid in ocular tissue.
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Homogenization | Standardize the homogenization procedure, including the duration, speed, and use of bead beaters, to ensure complete tissue disruption. |
| Inefficient Extraction | Optimize the extraction solvent and pH. A liquid-liquid extraction with methyl tert-butyl ether (MTBE) under acidic conditions is commonly used.[7] Verify extraction efficiency with spiked samples. |
| Matrix Effects | The complex biological matrix of ocular tissue can interfere with ionization. Use a stable isotope-labeled internal standard for both Bimatoprost and its free acid to normalize for matrix effects.[7] |
| Analyte Instability | Process samples quickly and on ice to prevent enzymatic degradation. Store samples at -70°C or lower. |
| LC-MS/MS Method Parameters | Optimize the mobile phase composition, gradient, and mass spectrometry parameters (e.g., collision energy) for both analytes. |
Data Presentation
Table 1: Comparative LC-MS/MS Parameters for Bimatoprost and Bimatoprost Acid Quantification
| Parameter | Bimatoprost | Bimatoprost Acid | Reference |
| Lower Limit of Quantification (LLOQ) in Aqueous Humor | 0.20 ng/mL | 0.20 ng/mL | [8] |
| LLOQ in Plasma | 0.001 - 0.005 ng/mL | 0.01 - 0.05 ng/mL | [9] |
| LLOQ in Ocular Tissue | 0.1 ng/tissue | 0.1 ng/tissue | [7] |
| Ionization Mode | Positive Ion | Negative Ion | [7] |
| Common MRM Transitions (m/z) | 416.3 -> 245.2 | 398.4 -> 197.3 | [7] |
Table 2: Factors Contributing to Variability in Glaucoma Animal Models
| Animal Model | Key Features | Sources of Experimental Variability | Reference |
| Rabbit | Large eyes, easy to handle. | Autosomal recessive glaucoma with incomplete penetrance in some strains. Variable IOP elevation. | [5] |
| DBA/2J Mouse | Spontaneous, chronic high IOP. Models pigmentary glaucoma. | IOP increase is age-dependent (starts around 8 months). Small globe size. | [3] |
| Myocilin Mutant Mouse | Models genetic form of glaucoma. | Phenotype can be influenced by genetic background. | [4] |
| Non-Human Primate | Closest anatomical and physiological similarity to humans. | Difficulty in controlling the onset of naturally occurring glaucoma. Ethical considerations. | [3] |
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
Objective: To measure the mobilization of intracellular calcium in response to Bimatoprost in a cell line expressing the prostaglandin FP receptor.
Materials:
-
Human Embryonic Kidney (HEK293) cells stably expressing the FP receptor.
-
Fura-2 AM fluorescent dye.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Probenecid.
-
This compound.
-
Fluorescence plate reader with dual-wavelength excitation capabilities.
Methodology:
-
Cell Culture: Plate the HEK293-FP cells in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading: Wash the cells with HBSS. Incubate the cells with Fura-2 AM (e.g., 5 µM) and probenecid (e.g., 2.5 mM) in HBSS for 60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with HBSS containing probenecid to remove extracellular dye.
-
Baseline Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period (e.g., 1-2 minutes) by alternating excitation between 340 nm and 380 nm and measuring emission at 510 nm.
-
Compound Addition: Add varying concentrations of Bimatoprost to the wells.
-
Post-Addition Measurement: Immediately begin measuring the fluorescence intensity at 340/380 nm excitation and 510 nm emission for a defined period (e.g., 5-10 minutes) to capture the calcium mobilization peak and subsequent return to baseline.
-
Data Analysis: Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm. Normalize the data to the baseline to determine the fold change in intracellular calcium concentration.
Protocol 2: Quantification of Bimatoprost and Bimatoprost Acid in Ocular Tissues by LC-MS/MS
Objective: To quantify the concentration of Bimatoprost and its free acid metabolite in ocular tissues.
Materials:
-
Ocular tissue samples (e.g., iris-ciliary body).
-
Stable isotope-labeled internal standards (Bimatoprost-d4, Bimatoprost acid-d4).
-
Methyl tert-butyl ether (MTBE).
-
Formic acid.
-
Acetonitrile.
-
Water (LC-MS grade).
-
LC-MS/MS system with a triple quadrupole mass spectrometer.
Methodology:
-
Sample Preparation:
-
Thaw frozen ocular tissue samples on ice.
-
Add a known amount of the internal standards to each sample.
-
Homogenize the tissue in a suitable buffer (e.g., 50% methanol/water).
-
Centrifuge to pellet the tissue debris.
-
-
Extraction:
-
Take an aliquot of the supernatant.
-
Acidify the sample with formic acid.
-
Perform a liquid-liquid extraction by adding MTBE, vortexing, and centrifuging to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
-
Reconstitution: Reconstitute the dried extract in the mobile phase.
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analytes using a suitable C18 or biphenyl column with a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Detect and quantify Bimatoprost and Bimatoprost acid using Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis: Construct a calibration curve using the peak area ratios of the analytes to their respective internal standards. Calculate the concentration of Bimatoprost and Bimatoprost acid in the original tissue samples.
Mandatory Visualizations
Caption: Bimatoprost Prodrug Signaling Pathway.
Caption: LC-MS/MS Quantification Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Experimental Models of Glaucoma: A Powerful Translational Tool for the Future Development of New Therapies for Glaucoma in Humans—A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ehu.eus [ehu.eus]
- 4. Using Genetic Mouse Models to Gain Insight into Glaucoma: Past Results and Future Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Animal Models of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Bimatoprost Methyl Ester HPLC Analysis
This technical support guide provides researchers, scientists, and drug development professionals with targeted troubleshooting strategies and answers to frequently asked questions regarding peak tailing in the HPLC analysis of Bimatoprost methyl ester.
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and how is it measured?
Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a "tail" that extends from the peak maximum towards the end of the chromatogram.[1] Ideally, peaks should be symmetrical and Gaussian in shape.[2] Tailing is quantitatively measured using two main parameters: the USP Tailing Factor (Tf) and the Asymmetry Factor (As).[3][4]
-
Tailing Factor (Tf): Widely used in the pharmaceutical industry, it is calculated at 5% of the peak height. A value of 1.0 indicates perfect symmetry.[2][5]
-
Asymmetry Factor (As): Calculated at 10% of the peak height. Similar to Tf, a value of 1.0 is perfectly symmetrical.[6]
Significant peak tailing can compromise the resolution between adjacent peaks and lead to inaccurate peak integration and quantification.[3][7]
Table 1: Peak Shape Acceptance Criteria
| Parameter | Formula | Ideal Value | Generally Acceptable Range | Unacceptable |
|---|---|---|---|---|
| Tailing Factor (Tf) | Tf = W₀.₀₅ / (2f) Where W₀.₀₅ is the peak width at 5% height and f is the distance from the leading edge to the peak maximum at 5% height.[2][5] | 1.0 | ≤ 1.5 | > 2.0[1][7] |
| Asymmetry Factor (As) | As = B / A Where B is the distance from the peak center to the trailing edge and A is the distance from the peak center to the leading edge, both at 10% height.[6] | 1.0 | 0.9 - 1.5[1][6] | > 2.0 |
Q2: What are the primary causes of peak tailing for a compound like this compound?
The most common cause of peak tailing for this compound is related to secondary chemical interactions between the analyte and the HPLC column's stationary phase.[8] Bimatoprost is a polar molecule containing hydroxyl (-OH) and amide (-CONH-) functional groups.[9] These groups can form strong, unwanted interactions with residual acidic silanol groups (Si-OH) on the surface of silica-based reversed-phase columns (e.g., C18).[6][10][11] This secondary retention mechanism disrupts the normal partitioning process, causing some molecules to lag behind and create a tail.[10]
Other common causes include:
-
Column Issues: Contamination, degradation, or the formation of a void at the column inlet.[6][7]
-
Mobile Phase Mismatch: Incorrect pH of the mobile phase that promotes silanol ionization.[12][13]
-
Sample Issues: Overloading the column with too much sample mass or injecting the sample in a solvent significantly stronger than the mobile phase.[14][15]
-
System Issues: Excessive extra-column volume from long or wide-diameter tubing or loose fittings.[14][16]
Q3: Why is it critical to resolve peak tailing?
Resolving peak tailing is essential for method accuracy, reproducibility, and reliability.[7] Specifically, tailing can lead to:
-
Poor Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to separate and quantify individual components.[7]
-
Inaccurate Quantification: Data systems may struggle to correctly identify the start and end of a tailing peak, leading to inconsistent and erroneous peak area calculations.[1]
-
Reduced Sensitivity: As the peak broadens and flattens, its height decreases, which can negatively impact the limit of detection (LOD) and limit of quantitation (LOQ).
-
Method Failure: In regulated environments, system suitability tests often include a specification for peak tailing (e.g., Tf ≤ 2.0).[9] Excessive tailing can cause the system to fail these criteria.
Troubleshooting Guide for Peak Tailing
This guide provides a logical workflow to diagnose and resolve peak tailing for this compound.
Mechanism of Peak Tailing and Resolution
Peak tailing for polar analytes like this compound on reversed-phase columns is often caused by secondary interactions with ionized silanol groups. By controlling the mobile phase pH, this interaction can be suppressed, leading to improved peak symmetry.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. waters.com [waters.com]
- 3. chromacademy.com [chromacademy.com]
- 4. Tailing and Symmetry - Chromatography Forum [chromforum.org]
- 5. silicycle.com [silicycle.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. uhplcs.com [uhplcs.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. jchps.com [jchps.com]
- 10. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 11. pharmagrowthhub.com [pharmagrowthhub.com]
- 12. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 13. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 14. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 15. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 16. chromtech.com [chromtech.com]
Bimatoprost Methyl Ester Degradation Product Identification: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification of Bimatoprost methyl ester degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Bimatoprost?
A1: The primary degradation pathways for Bimatoprost involve hydrolysis and oxidation. Under hydrolytic conditions (acidic or basic), the ethyl amide group is cleaved to form Bimatoprost acid, the free acid metabolite.[1][2][3] Oxidative stress can lead to the formation of other degradation products, such as 15-keto Bimatoprost.[] Isomerization of the double bond at the C5-C6 position can also occur, leading to the formation of 5,6-trans-Bimatoprost.[5]
Q2: Which analytical techniques are most suitable for identifying and quantifying Bimatoprost and its degradation products?
A2: Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a widely used and effective method for separating and quantifying Bimatoprost and its degradation products.[6][7] For structural elucidation and confirmation of the identity of degradation products, liquid chromatography-mass spectrometry (LC-MS) is the preferred technique.[6][8]
Q3: Under what conditions is Bimatoprost most likely to degrade?
A3: Forced degradation studies have shown that Bimatoprost is most susceptible to degradation under acidic and oxidative conditions.[9] It is relatively stable under alkaline, thermal (heat), and photolytic (light) stress.[9]
Q4: What are the known major degradation products of Bimatoprost?
A4: The most well-documented degradation product is Bimatoprost acid (17-phenyl-trinor PGF2α), formed via hydrolysis.[2][3][10] Other potential degradation products and impurities that may be observed in stability studies include 5,6-trans-Bimatoprost and 15-keto Bimatoprost.[][5][11]
Troubleshooting Guides
HPLC Analysis Issues
Problem: Poor peak shape (tailing or fronting) for Bimatoprost or its degradation products.
-
Possible Cause 1: Secondary interactions with the column stationary phase.
-
Solution: Ensure the mobile phase pH is appropriate to control the ionization of silanol groups on the silica-based column. Adding a small amount of a competing amine (e.g., triethylamine) to the mobile phase can also help reduce peak tailing.
-
-
Possible Cause 2: Column overload.
-
Solution: Reduce the concentration of the sample being injected. If necessary, dilute the sample and re-inject.[12]
-
-
Possible Cause 3: Inappropriate mobile phase composition.
-
Solution: Optimize the mobile phase composition, including the organic modifier and buffer concentration, to improve peak shape.[12]
-
Problem: Inconsistent retention times.
-
Possible Cause 1: Fluctuation in mobile phase composition.
-
Solution: Ensure the mobile phase is well-mixed and degassed. If using a gradient, check the pump's proportioning valves for proper function.[13]
-
-
Possible Cause 2: Temperature variations.
-
Solution: Use a column oven to maintain a consistent temperature throughout the analysis.[12]
-
-
Possible Cause 3: Column degradation.
-
Solution: If the column has been used extensively or with harsh mobile phases, its performance may degrade. Replace the column with a new one of the same type.
-
Forced Degradation Study Issues
Problem: No significant degradation is observed under stress conditions.
-
Possible Cause 1: Stress conditions are too mild.
-
Solution: Increase the concentration of the stress agent (e.g., acid, base, oxidizing agent), the temperature, or the duration of the stress period. The goal is to achieve a target degradation of 5-20%.[14]
-
-
Possible Cause 2: Bimatoprost is highly stable under the applied conditions.
-
Solution: Confirm the stability of Bimatoprost under the specific conditions from literature. Focus on the conditions where it is known to be less stable, such as acidic and oxidative stress.[9]
-
Problem: Excessive degradation (more than 20%) is observed.
-
Possible Cause 1: Stress conditions are too harsh.
-
Solution: Reduce the concentration of the stress agent, the temperature, or the duration of the stress period. Over-stressing can lead to the formation of secondary degradation products that may not be relevant to the drug's stability under normal storage conditions.[15]
-
Data Presentation
The following table summarizes the results of a forced degradation study on Bimatoprost, indicating the percentage of the drug recovered and decomposed under various stress conditions.
| Stress Condition | % Drug Recovered | % Drug Decomposed |
| Acidic Degradation | 92.96 | 7.04 |
| Alkaline Degradation | 98.10 | 1.90 |
| Oxidative Degradation | 91.62 | 8.38 |
| Thermal Degradation | 97.09 | 2.91 |
Data adapted from a stability-indicating liquid chromatographic method study.
Experimental Protocols
Forced Degradation (Stress Testing) of Bimatoprost
This protocol outlines the conditions for inducing the degradation of Bimatoprost.
a. Preparation of Stock Solution:
-
Prepare a stock solution of Bimatoprost at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
b. Stress Conditions:
-
Acidic Hydrolysis: Mix the Bimatoprost stock solution with an equal volume of 0.1 M hydrochloric acid. Heat the mixture at 80°C for a specified period (e.g., 2 hours).
-
Alkaline Hydrolysis: Mix the Bimatoprost stock solution with an equal volume of 0.1 M sodium hydroxide. Heat the mixture at 80°C for a specified period (e.g., 2 hours).
-
Oxidative Degradation: Mix the Bimatoprost stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Heat the Bimatoprost stock solution at 80°C in a controlled oven for a specified period (e.g., 48 hours).
-
Photolytic Degradation: Expose the Bimatoprost stock solution to UV light (e.g., 254 nm) in a photostability chamber for a specified duration.
c. Sample Preparation for Analysis:
-
After the stress period, cool the solutions to room temperature.
-
Neutralize the acidic and alkaline samples with an appropriate base or acid, respectively.
-
Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
Stability-Indicating RP-HPLC Method
This protocol describes a typical RP-HPLC method for the analysis of Bimatoprost and its degradation products.[7]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Phenomenex C18 column (250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile (30:70, v/v).
-
Flow Rate: 0.6 mL/min.
-
Detection Wavelength: 205 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Visualizations
Caption: Major degradation pathways of Bimatoprost.
Caption: Workflow for Bimatoprost degradation studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Hydrolysis of bimatoprost (Lumigan) to its free acid by ocular tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scilit.com [scilit.com]
- 7. jchps.com [jchps.com]
- 8. The hydrolysis of bimatoprost in corneal tissue generates a potent prostanoid FP receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bimatoprost Acid | C23H32O5 | CID 5283081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. hplc.eu [hplc.eu]
- 13. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 14. sgs.com [sgs.com]
- 15. pharmtech.com [pharmtech.com]
Technical Support Center: Enhancing the Stability of Bimatoprost Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with Bimatoprost solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of Bimatoprost in solution?
A1: The stability of Bimatoprost in solution is primarily influenced by pH, temperature, exposure to light, and the presence of oxidizing agents.[1][2] As a prostamide, Bimatoprost is susceptible to hydrolysis, particularly under acidic conditions.[3][4][5][6]
Q2: What is the optimal pH range for maintaining the stability of Bimatoprost solutions?
A2: Bimatoprost exhibits its maximum stability in a pH range of 6.8 to 7.8.[7] Solutions that are too acidic can lead to significant degradation.[6]
Q3: How does temperature affect the stability of Bimatoprost solutions?
A3: Bimatoprost is remarkably stable under thermal stress compared to other prostaglandin analogs like latanoprost.[8][9][10][11] Studies have shown no measurable degradation of Bimatoprost when stored at temperatures up to 50°C for 30 days.[8][9][10][11] However, as a general practice for long-term storage, refrigeration is recommended to minimize any potential degradation.
Q4: Is Bimatoprost sensitive to light?
A4: While Bimatoprost is relatively stable under photolytic stress, it is still good laboratory practice to protect solutions from direct exposure to light to prevent any potential photodegradation.[1][2][6] Amber vials or containers wrapped in foil are recommended for storage.
Q5: What are the main degradation products of Bimatoprost?
A5: The primary degradation product of Bimatoprost is its free acid, 17-phenyl-18,19,20-trinor prostaglandin F2α, which is formed through the hydrolysis of the ethyl amide group.[12][13] Other potential impurities can arise from the manufacturing process or as byproducts of degradation under various stress conditions.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of potency in Bimatoprost solution | Improper pH of the solution: The solution may be too acidic, leading to hydrolytic degradation. | Verify the pH of your solution and adjust it to the optimal range of 6.8-7.8 using appropriate buffers. |
| Oxidative degradation: The presence of oxidizing agents in the formulation or exposure to oxygen can cause degradation. | Consider adding an antioxidant to your formulation. Store the solution under an inert atmosphere (e.g., nitrogen or argon). | |
| Improper storage temperature: Although thermally stable, prolonged storage at elevated temperatures can accelerate degradation. | Store Bimatoprost solutions at recommended temperatures, typically refrigerated (2-8°C) for long-term storage. | |
| Precipitation in the solution | Poor solubility: Bimatoprost has low aqueous solubility, which can be problematic in certain formulations. | The use of co-solvents or cyclodextrins can enhance the solubility of Bimatoprost in aqueous solutions.[14] |
| Inconsistent experimental results | Degradation during the experiment: The experimental conditions (e.g., pH, temperature) may be causing Bimatoprost to degrade. | Ensure that all experimental buffers and conditions are within the stable range for Bimatoprost. Prepare fresh solutions for each experiment if necessary. |
| Inaccurate quantification: The analytical method may not be stability-indicating, leading to inaccurate measurements. | Utilize a validated stability-indicating HPLC method to accurately quantify Bimatoprost in the presence of its degradation products.[2][3][4][5] |
Quantitative Data
Table 1: Thermal Stability of Bimatoprost Ophthalmic Solution
| Temperature | Duration | Mean Concentration (% of Labeled) | Degradation Rate |
| 27°C | 30 days | 100% - 116% | No measurable degradation |
| 37°C | 30 days | 100% - 116% | No measurable degradation |
| 50°C | 30 days | 100% - 116% | No measurable degradation |
Data summarized from studies on commercially available Bimatoprost ophthalmic solutions. The increase in concentration is likely due to water evaporation from the formulation during the study.[8][9][10][11]
Experimental Protocols
Protocol for a Forced Degradation Study of a Bimatoprost Solution
This protocol is designed to intentionally degrade a Bimatoprost solution under various stress conditions to identify potential degradation products and pathways.
1. Materials and Reagents:
-
Bimatoprost standard
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Phosphate buffer (pH 7.0)
-
HPLC system with UV detector
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
2. Preparation of Bimatoprost Stock Solution:
-
Accurately weigh and dissolve a known amount of Bimatoprost in methanol to prepare a stock solution of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the Bimatoprost stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix equal volumes of the Bimatoprost stock solution and 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the Bimatoprost stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the Bimatoprost stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the Bimatoprost stock solution to direct sunlight or a photostability chamber for 24 hours.
-
Control Sample: Dilute the Bimatoprost stock solution with an equal volume of methanol and keep at room temperature, protected from light.
4. Sample Analysis:
-
After the specified time, neutralize the acidic and alkaline samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method. A common method involves a C18 column with a mobile phase of acetonitrile and water, with UV detection at approximately 210 nm or 220 nm.[3][8][15]
5. Data Interpretation:
-
Compare the chromatograms of the stressed samples with the control sample to identify degradation peaks.
-
Calculate the percentage of degradation for each stress condition.
-
Peak purity analysis should be performed to ensure that the Bimatoprost peak is free from co-eluting degradants.
Visualizations
Caption: Primary degradation pathway of Bimatoprost.
Caption: Workflow for a forced degradation study.
References
- 1. veeprho.com [veeprho.com]
- 2. A Stability Indicating Reverse Phase-HPLC Method Development and Validation for the Estimation of Bimatoprost 0.3% & Timolol 0.5% Pharmaceutical Ophthalmic Dosage Form [scirp.org]
- 3. Stress Degradation Studies on Bimatoprost and Development of Validated Stability Indicating Densitometric RP-TLC and HPLC Methods | Scilit [scilit.com]
- 4. [PDF] Stress Degradation Studies on Bimatoprost and Development of Validated Stability Indicating Densitometric RP-TLC and HPLC Methods | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Aqueous Prostaglandin Eye Drop Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermal Stability of Bimatoprost, Latanoprost, and Travoprost Under Simulated Daily Use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thermal stability of bimatoprost, latanoprost, and travoprost under simulated daily use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholars.northwestern.edu [scholars.northwestern.edu]
- 12. The hydrolysis of bimatoprost in corneal tissue generates a potent prostanoid FP receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hydrolysis of bimatoprost (Lumigan) to its free acid by ocular tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New prostaglandin analog formulation for glaucoma treatment containing cyclodextrins for improved stability, solubility and ocular tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative Study of the Stability of Bimatoprost and Latanoprost - Page 2 [medscape.com]
Validation & Comparative
Validating Bimatoprost Methyl Ester Purity: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical step in the development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for validating the purity of Bimatoprost methyl ester against other analytical techniques. The information presented is supported by experimental data and detailed protocols to assist in selecting the most appropriate method for specific analytical needs.
This compound is a key intermediate in the synthesis of Bimatoprost, a prostaglandin analog used in the treatment of glaucoma and for cosmetic applications. Its purity directly impacts the quality and safety of the final Bimatoprost product. Therefore, robust analytical methods are essential for its characterization.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-phase HPLC (RP-HPLC) is a widely adopted and reliable method for the purity analysis of Bimatoprost and its related compounds, including its methyl ester. The technique offers excellent resolution, sensitivity, and reproducibility for separating the main compound from its potential impurities.
Experimental Protocol: RP-HPLC for this compound
This protocol is a representative method adapted from validated procedures for Bimatoprost analysis.
1. Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or 0.01% phosphoric acid). A typical starting condition could be a 50:50 (v/v) mixture of acetonitrile and acidified water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent like acetonitrile to a final concentration of approximately 0.5 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
5. Common Potential Impurities to Monitor:
-
Bimatoprost Acid: The free acid form, which can be a starting material or a hydrolysis product.
-
5-trans-Bimatoprost: An isomeric impurity.
-
15R-Bimatoprost: A stereoisomer of Bimatoprost.
-
15-keto-Bimatoprost: An oxidation product.
-
Other process-related impurities and degradation products.
Comparison with Alternative Analytical Techniques
While HPLC is a robust method, other techniques can also be employed for the analysis of this compound and related prostaglandin compounds. The choice of method often depends on the specific requirements of the analysis, such as the need for structural confirmation, higher sensitivity, or faster analysis times.
| Analytical Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Robust, reproducible, cost-effective, widely available. | Lower sensitivity than MS, may not resolve all impurities without method optimization. |
| LC-MS/MS | Separation by HPLC coupled with mass spectrometry for detection. | High sensitivity and selectivity, provides molecular weight and structural information, ideal for trace impurity identification. | Higher cost, more complex instrumentation and method development. |
| GC-MS | Separation of volatile compounds by gas chromatography with mass spectrometry detection. | High resolution for volatile and thermally stable compounds. | Requires derivatization for non-volatile prostaglandins, potential for thermal degradation of the analyte. |
| SFC | Separation using a supercritical fluid as the mobile phase. | Fast analysis, reduced organic solvent consumption, suitable for chiral separations. | Less common than HPLC, may require specialized instrumentation. |
Table 1. Comparison of Analytical Techniques for Prostaglandin Analysis.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS | SFC-MS |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.5 pg/mL | ng/mL range (analyte dependent) | ~0.5 ng/mL |
| Limit of Quantitation (LOQ) | ~0.03 µg/mL | ~1-5 pg/mL | ng/mL range (analyte dependent) | ~2.5 ng/mL |
| Linearity (r²) | >0.999 | >0.99 | >0.99 | >0.995 |
| Sample Preparation | Simple dissolution and filtration. | Can require solid-phase extraction for complex matrices. | Derivatization (e.g., methylation, silylation) is typically required. | Generally simple, similar to HPLC. |
| Analysis Time | 15-30 minutes | 5-20 minutes | 20-40 minutes | <15 minutes |
Table 2. Typical Performance Characteristics of Different Analytical Techniques for Prostaglandin Analogs.
Conclusion
For routine quality control and purity validation of this compound, RP-HPLC with UV detection provides a reliable, robust, and cost-effective solution. The method is capable of separating the main component from its key potential impurities with adequate sensitivity and reproducibility.
For in-depth characterization, such as the identification of unknown impurities or for analyses requiring very low detection limits, LC-MS/MS is the superior technique due to its enhanced sensitivity and ability to provide structural information. GC-MS and SFC offer alternative approaches, with SFC being a promising "green" chromatography option for fast analysis.
The selection of the most suitable analytical method should be based on a thorough evaluation of the specific analytical requirements, available instrumentation, and the stage of drug development. The information and protocols provided in this guide serve as a valuable resource for making an informed decision.
Bimatoprost vs. Bimatoprost Methyl Ester: A Comparative Analysis of Biological Activity
This guide provides a detailed comparison of the biological activities of Bimatoprost and its related compound, Bimatoprost methyl ester. Bimatoprost is a widely studied prostaglandin F2α analog used in the management of glaucoma and ocular hypertension. Its biological activity is complex, involving both direct action and bioactivation as a prodrug. In contrast, this compound is primarily known as a synthetic intermediate, and its biological profile is not well-characterized in publicly available literature. This comparison synthesizes available data to offer insights for researchers and drug development professionals.
Overview of Mechanism of Action
Bimatoprost lowers intraocular pressure (IOP) by increasing the outflow of aqueous humor from the eye.[1][2][3] This is achieved primarily through the uveoscleral pathway, with some contribution from the trabecular meshwork.[2][4] The therapeutic effect of Bimatoprost is largely attributed to its active metabolite, Bimatoprost free acid (17-phenyl-trinor PGF2α).[5][6] Bimatoprost itself is an ethyl amide prodrug that is hydrolyzed by amidases in ocular tissues, particularly the cornea, to form this active acid.[6][7][8]
While primarily a prodrug, Bimatoprost itself demonstrates intrinsic, albeit weaker, agonist activity at the prostaglandin F (FP) receptor.[9][10] Its free acid metabolite, however, is a much more potent FP receptor agonist.[5][11]
Direct experimental data on the biological activity of This compound is scarce. Structurally, like other prostaglandin ester prodrugs (e.g., Latanoprost), it is hypothesized that this compound would also function as a prodrug, requiring hydrolysis by ocular esterases to yield the active Bimatoprost free acid.
Figure 1: Hypothesized bioactivation pathway.
Quantitative Comparison of Biological Activity
The following table summarizes the available quantitative data for Bimatoprost and its free acid metabolite. No direct experimental data for this compound was found in the reviewed literature.
| Compound | Target Receptor | Parameter | Value (nM) | Reference(s) |
| Bimatoprost | Prostaglandin FP | Ki (Binding Affinity) | 6310 | [10][12] |
| Prostaglandin FP | EC50 (Functional Potency) | 681 - 3245 | [9][10][12] | |
| Bimatoprost Free Acid | Prostaglandin FP | Ki (Binding Affinity) | 83 | [9][13] |
| Prostaglandin FP | EC50 (Functional Potency) | 2.8 - 3.8 | [9][13] | |
| Prostaglandin EP1 | Ki (Binding Affinity) | 95 | [9] | |
| Prostaglandin EP1 | EC50 (Functional Potency) | 2.7 | [9] | |
| Prostaglandin EP3 | Ki (Binding Affinity) | 387 | [9] | |
| This compound | Prostaglandin FP | Ki / EC50 | Data not available | - |
-
Ki (Inhibition Constant): A measure of binding affinity. A lower Ki value indicates a higher binding affinity.
-
EC50 (Half maximal effective concentration): A measure of functional potency. A lower EC50 value indicates a more potent agonist.
The data clearly illustrates that Bimatoprost free acid is significantly more potent and has a much higher binding affinity for the FP receptor compared to the parent Bimatoprost molecule.
Prostaglandin FP Receptor Signaling Pathway
The primary target for Bimatoprost's active metabolite is the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).[14][15] Activation of the FP receptor initiates a signaling cascade that leads to the cellular responses responsible for lowering intraocular pressure.
Figure 2: FP Receptor signaling pathway.
Upon agonist binding, the FP receptor activates the Gq alpha subunit of its associated G-protein. This stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[14] IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, and DAG activates protein kinase C (PKC).[14][16] These events lead to downstream cellular responses, including changes in the extracellular matrix of the uveoscleral pathway, which ultimately enhances aqueous humor outflow.
Experimental Protocols
The quantitative data presented in this guide are derived from standard pharmacological assays. Below are generalized methodologies for these key experiments.
A. Radioligand Competitive Binding Assay (for Ki Determination)
This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.
Figure 3: Workflow for a binding assay.
-
Preparation: Cell membranes expressing the human FP receptor are prepared and homogenized in a binding buffer.
-
Incubation: The membranes are incubated with a constant concentration of a radiolabeled FP receptor agonist (e.g., [³H]PGF2α) and varying concentrations of the unlabeled test compound (Bimatoprost, Bimatoprost free acid).
-
Separation: The reaction is terminated, and the mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The radioactivity trapped on the filter is measured using liquid scintillation counting.
-
Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
B. Intracellular Calcium Mobilization Assay (for EC50 Determination)
This functional assay measures the ability of a compound to activate the Gq-coupled FP receptor by quantifying the resulting increase in intracellular calcium.
-
Cell Culture: Human embryonic kidney (HEK-293) cells or other suitable cells stably expressing the cloned human FP receptor are cultured.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulation: The dye-loaded cells are placed in a fluorometer or a fluorescence imaging plate reader. A baseline fluorescence reading is established before the test compound is added at various concentrations.
-
Measurement: Upon addition of the agonist, the change in fluorescence intensity is recorded over time. An increase in fluorescence corresponds to an increase in intracellular calcium concentration.[10][12]
-
Analysis: The peak fluorescence response at each concentration is measured. A dose-response curve is generated by plotting the response against the logarithm of the agonist concentration, and the EC₅₀ value is determined from this curve.
Conclusion
The biological activity of Bimatoprost is well-documented. It functions as an ethyl amide prodrug, which is efficiently hydrolyzed in ocular tissues to its highly potent free acid metabolite.[5][8] This active metabolite is a strong agonist at the prostaglandin FP receptor, initiating a signaling cascade that increases aqueous humor outflow and reduces intraocular pressure.[9][13] Bimatoprost itself possesses some weak intrinsic activity at the FP receptor.[10]
In contrast, there is a lack of direct experimental data defining the biological activity of this compound. Based on the established structure-activity relationships for prostaglandin analogs, it is reasonable to hypothesize that it would also serve as a prodrug, being converted by ocular esterases to the same active Bimatoprost free acid. However, without experimental validation of its hydrolysis rate, receptor binding affinity, and functional potency, its biological profile remains theoretical. Further research is required to characterize this compound and determine if it offers any distinct advantages or disadvantages compared to the clinically established Bimatoprost.
References
- 1. Bimatoprost - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Bimatoprost? [synapse.patsnap.com]
- 4. Mechanism of action of bimatoprost (Lumigan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrolysis of bimatoprost (Lumigan) to its free acid by ocular tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The hydrolysis of bimatoprost in corneal tissue generates a potent prostanoid FP receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bimatoprost and its free acid are prostaglandin FP receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. What are PTGFR modulators and how do they work? [synapse.patsnap.com]
- 15. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
- 16. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bimatoprost and its Methyl Ester for Ophthalmic Research
This guide provides a detailed comparative analysis of Bimatoprost and its corresponding methyl ester, Bimatoprost acid methyl ester. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key data on their physicochemical properties, mechanism of action, and relevant experimental protocols.
Physicochemical and Pharmacokinetic Properties
Bimatoprost, a synthetic prostamide, is structurally related to prostaglandin F2α and is widely used in the management of glaucoma and ocular hypertension.[1][2][3] It functions as a prodrug, undergoing hydrolysis in ocular tissues to form its biologically active free acid, Bimatoprost acid.[4][5][6][7][8][9] Bimatoprost acid methyl ester is considered a precursor or impurity in the synthesis of Bimatoprost.[4] While direct comparative studies are limited, it is presumed that the methyl ester also acts as a prodrug, hydrolyzing to Bimatoprost acid. The key distinction lies in the C-1 carboxyl group, which is an ethyl amide in Bimatoprost and a methyl ester in Bimatoprost acid methyl ester.[10]
Table 1: Comparison of Physicochemical Properties
| Property | Bimatoprost | Bimatoprost Acid Methyl Ester |
| IUPAC Name | (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide[11] | (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl]-5-heptenoic Acid Methyl Ester[12] |
| Molecular Formula | C25H37NO4[13][14] | C24H34O5[12] |
| Molecular Weight | 415.57 g/mol [13][14] | 402.52 g/mol [12] |
| Solubility | Very soluble in ethyl alcohol and methyl alcohol; slightly soluble in water[14] | Soluble in Methanol[12] |
| Storage Temperature | - | 2-8°C[12] |
Mechanism of Action and Efficacy
The primary mechanism of action for reducing intraocular pressure (IOP) for both compounds is through the activity of their common active form, Bimatoprost acid.[4][5][6][7][8][9] Bimatoprost acid is a potent agonist of the prostaglandin F (FP) receptor.[3][15][16][17][18][19][20][21] Activation of FP receptors in the eye is thought to increase the outflow of aqueous humor through both the trabecular meshwork and the uveoscleral pathways, thereby lowering IOP.[2][3]
Table 2: In-Vitro Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Ki) |
| Bimatoprost | Human Ocular FP Receptor | 9250 ± 846 nM[16] |
| Bimatoprost Acid | Human Ocular FP Receptor | 59 ± 6 nM[16] |
| Bimatoprost Acid Methyl Ester | - | Data not available |
Note: The significantly higher binding affinity of Bimatoprost acid compared to Bimatoprost for the FP receptor underscores the importance of the prodrug hydrolysis for its therapeutic effect.[16] It is anticipated that Bimatoprost acid methyl ester would also exhibit lower affinity than Bimatoprost acid.
Signaling Pathway
The binding of Bimatoprost acid to the Gq-coupled FP receptor initiates a downstream signaling cascade. This involves the activation of phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key event in mediating the cellular responses that lead to increased aqueous humor outflow.
Experimental Protocols
This section outlines key experimental methodologies for the comparative evaluation of Bimatoprost and its methyl ester.
In Vitro Corneal Permeation Study
Objective: To compare the rate and extent of penetration of Bimatoprost and Bimatoprost acid methyl ester across the cornea.
Methodology:
-
Corneal Tissue Preparation: Freshly excised rabbit or porcine corneas are mounted on a side-by-side diffusion cell apparatus (e.g., Franz diffusion cells) with the epithelial side facing the donor chamber.[1][2][22]
-
Formulation Application: A known concentration of the test compound (Bimatoprost or Bimatoprost acid methyl ester) in a suitable vehicle is added to the donor chamber.
-
Sampling: At predetermined time intervals, aliquots are withdrawn from the receiver chamber, which contains a buffered solution mimicking aqueous humor. The withdrawn volume is replaced with fresh buffer.
-
Quantification: The concentration of the permeated compound and its hydrolyzed product (Bimatoprost acid) in the receiver chamber samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the corneal penetration of each compound.
In Vivo Intraocular Pressure (IOP) Reduction Assay in Rabbits
Objective: To compare the IOP-lowering efficacy and duration of action of topically administered Bimatoprost and Bimatoprost acid methyl ester in a normotensive rabbit model.
Methodology:
-
Animal Model: Healthy, adult New Zealand white rabbits are used. Baseline IOP is measured multiple times to establish a stable reading.[23][24][25]
-
Drug Administration: A single drop of the test formulation (Bimatoprost or Bimatoprost acid methyl ester at a specified concentration) is administered topically to one eye of each rabbit. The contralateral eye may receive a vehicle control.
-
IOP Measurement: IOP is measured at various time points post-administration (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours) using a calibrated tonometer (e.g., Tono-Pen).[24][25]
-
Data Analysis: The change in IOP from baseline is calculated for each time point and for each treatment group. Statistical analysis is performed to compare the efficacy of the two compounds.
Conjunctival Hyperemia Assessment
Objective: To compare the potential for Bimatoprost and Bimatoprost acid methyl ester to induce conjunctival hyperemia (eye redness), a common side effect of prostaglandin analogs.
Methodology:
-
Visual Grading: Following topical administration in the in vivo IOP study, the degree of conjunctival hyperemia is assessed at each time point by a trained observer using a standardized grading scale (e.g., 0 = none, 1 = mild, 2 = moderate, 3 = severe).[11][26][27][28]
-
Image Analysis: Standardized digital photographs of the conjunctiva are taken at each time point. The images are then analyzed using specialized software to quantify the extent and redness of the blood vessels.
-
Data Analysis: The hyperemia scores or quantitative image analysis data are compared between the two treatment groups to assess for any significant differences in this side effect.
Concluding Remarks
Bimatoprost is a well-established prodrug that effectively lowers intraocular pressure through its active metabolite, Bimatoprost acid. Its methyl ester, Bimatoprost acid methyl ester, is expected to function similarly as a prodrug. The key differences in their therapeutic profiles would likely arise from variations in their physicochemical properties, which influence corneal penetration and the rate of hydrolysis to the active form. Further direct comparative studies are warranted to fully elucidate the relative efficacy and safety profiles of these two compounds for ophthalmic applications.
References
- 1. 2.8. In vitro corneal permeation studies [bio-protocol.org]
- 2. mdpi.com [mdpi.com]
- 3. The hydrolysis of bimatoprost in corneal tissue generates a potent prostanoid FP receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound I CAS#: 38315-47-8 I prodrug of Bimatoprost (HY-B0191) I InvivoChem [invivochem.com]
- 5. reviewofophthalmology.com [reviewofophthalmology.com]
- 6. Ocular Redness – II: Progress in Development of Therapeutics for the Management of Conjunctival Hyperemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hydrolysis of bimatoprost (Lumigan) to its free acid by ocular tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bimatoprost Acid | C23H32O5 | CID 5283081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. allmpus.com [allmpus.com]
- 13. Bimatoprost | C25H37NO4 | CID 5311027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pdf.hres.ca [pdf.hres.ca]
- 15. chemignition.com [chemignition.com]
- 16. Bimatoprost (Lumigan((R))) is an agonist at the cloned human ocular FP prostaglandin receptor: real-time FLIPR-based intracellular Ca(2+) mobilization studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. caymanchem.com [caymanchem.com]
- 19. researchgate.net [researchgate.net]
- 20. FP receptor | Prostanoid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 21. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 22. Human corneal equivalent as cell culture model for in vitro drug permeation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. iovs.arvojournals.org [iovs.arvojournals.org]
- 24. ijvst.um.ac.ir [ijvst.um.ac.ir]
- 25. Effects of General Anesthesia on Intraocular Pressure in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 26. iovs.arvojournals.org [iovs.arvojournals.org]
- 27. mdpi.com [mdpi.com]
- 28. Ocular redness - I: Etiology, pathogenesis, and assessment of conjunctival hyperemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Bimatoprost Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of Bimatoprost and its primary impurity, Bimatoprost methyl ester. The following sections detail the experimental protocols, present comparative quantitative data, and illustrate the analytical workflows. This objective analysis is intended to assist researchers and quality control professionals in selecting the most appropriate method for their specific application, whether for routine quality control, stability studies, or bioanalytical research.
Comparative Analysis of Analytical Methods
The quantification of Bimatoprost and its related substances is predominantly achieved through separation techniques. The most commonly employed methods are High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages in terms of sensitivity, resolution, and speed.
Quantitative Performance Summary
The following table summarizes the key performance parameters of various validated methods for the analysis of Bimatoprost. These parameters are crucial for assessing the reliability, sensitivity, and accuracy of each method.
| Parameter | RP-HPLC Method 1[1][2] | RP-HPLC Method 2[3][4] | RP-HPLC Method 3[5] | UPLC Method[6] | LC-MS/MS Method[7] | Synchronous Spectrofluorimetric Method[8] |
| Linearity Range | 0.05-15 µg/mL | 6-18 µg/mL | 5-100 µg/mL | Not Specified | 0.2-800 pg/mL | 25-250 ng/mL |
| Correlation Coefficient (r²) | 0.9993 | 0.999 | >0.99 | Not Specified | 0.994 | >0.999 |
| Limit of Detection (LOD) | 0.0152 µg/mL | Not Specified | Not Specified | Not Specified | 0.2 pg/mL | 0.005 ng/mL |
| Limit of Quantification (LOQ) | 0.0461 µg/mL | Not Specified | Not Specified | Not Specified | 0.5 pg/mL | 0.018 ng/mL |
| Accuracy (% Recovery) | 98.83-99.38% | Not Specified | 99.25 ± 0.59% | 99.11-100.94% | >90% | 99.39 ± 1.08% |
| Precision (% RSD) | Intra-day: 0.11-0.28, Inter-day: 0.13-0.35 | Not Specified | <2.0 | <2.0 | <6% | Repeatability: 0.569, Intermediate: 1.28 |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. This section outlines the experimental conditions for the compared techniques.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Method 1 (Stability Indicating for Ophthalmic Solutions) [1][2]
-
Instrumentation : Shimadzu Model CBM-20A/20 Alite.
-
Column : Phenomenex C18 (250 mm × 4.6 mm i.d., 5 µm particle size).
-
Mobile Phase : 0.1% formic acid and acetonitrile (30:70, v/v).
-
Flow Rate : 0.6 mL/min.
-
Detection : UV at 205 nm.
-
Internal Standard : Agomelatine.
-
-
Method 2 (For Bimatoprost and Timolol Combination) [3][4]
-
Instrumentation : Waters HPLC with UV Detector.
-
Column : Zorbex SB phenyl (L11) (250 mm × 4.6 mm i.d., 5 µm particle size).
-
Mobile Phase : 0.02 M Phosphate buffer, methanol, and acetonitrile (50:30:20, v/v/v).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 210 nm for Bimatoprost.
-
-
Method 3 (Stability Indicating Densitometric RP-TLC and RP-HPLC) [5]
-
Mobile Phase : Acetonitrile and water (40:60, v/v).
-
Detection : UV at 220 nm.
-
Ultra-Performance Liquid Chromatography (UPLC)
-
Method for Bulk Drug and Pharmaceutical Dosage Form [6]
-
Instrumentation : Waters Acquity UPLC system with a detector.
-
Column : Acquity BEH C18 (dimensions not fully specified).
-
Mobile Phase : Buffer (Pentane sulphonic acid sodium salt monohydrate) and acetonitrile (60:40, v/v).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Method for Quantification in Human Plasma [7]
-
Instrumentation : SCIEX 7500 system.
-
Sample Preparation : Liquid-liquid extraction using 80:20 (v/v) ethyl acetate/n-hexane.
-
Chromatographic Conditions : Not fully detailed, but reconstitution solvent is 30:70 (v/v) acetonitrile/5mM ammonium formate in water.
-
-
Method for Eyelash Enhancing Cosmetic Serums [9][10]
-
Instrumentation : Waters Acquity UPLC coupled with a Waters Xevo TQ triple quadrupole mass spectrometer.
-
Column : Kinetex biphenyl 100A (100 mm × 2.1 mm, 2.6 µm).
-
Mobile Phase A : 5 mM ammonium acetate with 0.02% formic acid in water.
-
Mobile Phase B : 5 mM ammonium acetate with 0.02% formic acid in acetonitrile/water (95/5, v/v).
-
Elution : Gradient.
-
Detection : Tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Synchronous Spectrofluorimetric Method
-
Method for Rapid Selective Determination [8]
-
Principle : Measures the native fluorescence of Bimatoprost.
-
Excitation Wavelength (λex) : 217 nm.
-
Emission Wavelength (λem) : 285 nm.
-
Solvent : Water.
-
Visualizing Analytical Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the cross-validation process and the general workflow of the discussed analytical techniques.
Caption: Cross-validation workflow for analytical methods.
Caption: General workflow for HPLC/UPLC analysis.
Caption: General workflow for LC-MS/MS analysis.
Discussion and Recommendations
The choice of an analytical method for this compound depends heavily on the intended application.
-
RP-HPLC methods are robust, widely available, and suitable for routine quality control and stability testing of bulk drugs and pharmaceutical formulations.[1][2][3][4][5] The developed stability-indicating methods are particularly valuable for assessing the degradation of the drug under various stress conditions.[1][3][4][5]
-
UPLC offers an advantage in terms of speed and resolution, leading to shorter run times and improved efficiency, which is beneficial for high-throughput analysis.[6]
-
LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for bioanalytical applications where very low concentrations of the analyte need to be quantified in complex biological matrices like human plasma.[7] It is also a powerful tool for the identification of unknown impurities and degradation products.[9][10][11]
-
Synchronous Spectrofluorimetry presents a simple, rapid, and sensitive alternative, particularly for screening purposes, though it may lack the specificity of chromatographic methods for complex mixtures.[8]
For the specific cross-validation of methods for this compound, it is recommended to start with a well-validated RP-HPLC method as a baseline. The performance of UPLC and LC-MS/MS methods can then be compared against this baseline, focusing on parameters such as sensitivity, selectivity for the methyl ester in the presence of the parent drug and other impurities, and analysis time. The selection of the most suitable method will ultimately be guided by the specific requirements of the analysis, balancing the need for sensitivity, speed, and cost-effectiveness.
References
- 1. jchps.com [jchps.com]
- 2. Stability indicating liquid chromatographic method for the determination of Bimatoprost in ophthalmic solutions [ipindexing.com]
- 3. A Stability Indicating Reverse Phase-HPLC Method Development and Validation for the Estimation of Bimatoprost 0.3% & Timolol 0.5% Pharmaceutical Ophthalmic Dosage Form [scirp.org]
- 4. A Stability Indicating Reverse Phase-HPLC Method Development and Validation for the Estimation of Bimatoprost 0.3% & Timolol 0.5% Pharmaceutical Ophthalmic Dosage Form - American Journal of Analytical Chemistry - SCIRP [scirp.org]
- 5. Stress Degradation Studies on Bimatoprost and Development of Validated Stability Indicating Densitometric RP-TLC and HPLC Methods | Scilit [scilit.com]
- 6. isca.me [isca.me]
- 7. sciex.com [sciex.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Bimatoprost Methyl Ester: A Comparative Guide for Use as an Internal Standard in Analytical Validation
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of bimatoprost, the selection of an appropriate internal standard (IS) is critical for achieving accurate and reproducible results, particularly in complex matrices such as biological fluids or pharmaceutical formulations. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis without interfering with its quantification. This guide provides a comparative overview of bimatoprost methyl ester as a potential internal standard for bimatoprost analysis, alongside other commonly used alternatives.
Physicochemical Properties of Bimatoprost and Potential Internal Standards
An internal standard should ideally possess physicochemical properties similar to the analyte of interest. This ensures comparable extraction efficiency and chromatographic behavior. Below is a comparison of key properties for bimatoprost and its potential internal standards.
| Property | Bimatoprost | This compound | Deuterated Bimatoprost | Reserpine |
| Molecular Formula | C25H37NO4[1][2] | C24H34O5[3] | C25H(37-n)DnNO4 | C33H40N2O9 |
| Molecular Weight ( g/mol ) | 415.57[1] | 402.52[3] | ~415.57 + n(1.006) | 608.68 |
| LogP | ~3.5[1] | Not available | ~3.5 | ~4.2 |
| pKa | ~4.0[1] | Not available | ~4.0 | 6.6, 11.4 |
Comparison of Internal Standard Performance
The choice of an internal standard significantly impacts the validation parameters of an analytical method. While experimental data on the use of this compound as an internal standard is not available in the reviewed literature, a theoretical comparison can be made based on its structural similarity to bimatoprost. This is contrasted with documented alternatives like reserpine and the gold-standard approach of using a stable isotope-labeled (deuterated) internal standard.
| Validation Parameter | This compound (Theoretical) | Reserpine (Experimental)[4] | Deuterated Bimatoprost (Expected) |
| Linearity (r²) | Expected to be >0.99 | ≥0.990[4] | Expected to be >0.99 |
| Accuracy (% Recovery) | Expected to be within 85-115% | >90%[4] | Expected to be within 95-105% |
| Precision (%RSD) | Expected to be <15% | <11%[4] | Expected to be <10% |
| Matrix Effect | Potential for some matrix effect | Significant potential for matrix effect | Minimal to no matrix effect |
| Co-elution with Analyte | Likely to have a similar retention time | Different retention time | Co-elutes with analyte |
| Cost & Availability | Potentially requires custom synthesis | Commercially available | Requires custom synthesis, can be costly |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are summarized experimental protocols from a study utilizing reserpine as an internal standard for the quantification of bimatoprost in cosmetic serums by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Sample Preparation (using Reserpine IS) [4]
-
Standard and Internal Standard Preparation: Stock solutions of bimatoprost and reserpine (IS) are prepared in methanol.
-
Sample Extraction: A known amount of the cosmetic serum is taken, and a fixed amount of the reserpine internal standard solution is added. The mixture is then diluted with the mobile phase, vortexed, and centrifuged.
-
Analysis: The clear supernatant is injected into the HPLC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions [4]
-
HPLC System: Waters Acquity UPLC
-
Column: Kinetex Biphenyl 100A (2.1 mm × 100 mm, 2.6 µm)
-
Mobile Phase: A gradient of 5 mM ammonium acetate with 0.02% formic acid in water (A) and 5 mM ammonium acetate with 0.02% formic acid in acetonitrile/water (95/5, v/v) (B).
-
Flow Rate: 0.25 mL/min
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
Visualizing the Analytical Workflow and Signaling Pathway
To better understand the practical application and the biological context of bimatoprost, the following diagrams illustrate the analytical workflow for its quantification and its signaling pathway.
Conclusion
While no direct experimental evidence for the use of this compound as an internal standard for bimatoprost quantification was found in the reviewed scientific literature, its structural similarity makes it a theoretically sound candidate. It is expected to co-elute and have similar ionization properties to bimatoprost, which are desirable characteristics for an internal standard. However, without validation data, its performance regarding matrix effects and overall accuracy and precision remains speculative.
For routine analysis, a deuterated internal standard is the preferred choice as it offers the best performance in mitigating matrix effects and ensuring the highest accuracy and precision. When a deuterated standard is not feasible, structurally unrelated compounds like reserpine have been successfully used, although they require more careful validation to account for potential differences in extraction recovery and matrix effects. The selection of an internal standard should always be based on a thorough method validation that demonstrates its fitness for the intended purpose.
References
- 1. chemignition.com [chemignition.com]
- 2. Bimatoprost | C25H37NO4 | CID 5311027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. allmpus.com [allmpus.com]
- 4. High Performance Liquid Chromatography Tandem Mass Spectrometry Measurement of Bimatoprost, Latanoprost and Travoprost in Eyelash Enhancing Cosmetic Serums [mdpi.com]
A Comparative Guide to Confirming the Identity of Synthesized Bimatoprost Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the identity of synthesized Bimatoprost methyl ester, a key intermediate in the synthesis of the antiglaucoma drug Bimatoprost.[1][2] Accurate characterization is crucial for ensuring the purity and quality of the final active pharmaceutical ingredient. This document outlines the standard analytical techniques used to differentiate between Bimatoprost and its methyl ester precursor, presenting key experimental data and detailed protocols.
Bimatoprost is a synthetic prostamide analog with ocular hypotensive activity, widely used to treat glaucoma and ocular hypertension.[3][4][5] Its synthesis often proceeds through a methyl ester intermediate, which is subsequently amidated with ethylamine to yield the final product.[1] Therefore, rigorous analytical confirmation is required to verify the successful conversion of the ester to the desired amide.
Experimental and Data-Driven Comparison
The primary distinction between Bimatoprost and this compound lies in the terminal group of the alpha-chain: Bimatoprost features an N-ethyl amide, whereas the intermediate possesses a methyl ester. This structural difference gives rise to distinct signatures in various analytical spectra.
Table 1: Comparative Analysis of Bimatoprost and this compound
| Analytical Technique | Bimatoprost | This compound (Synthesized) | Key Differentiating Feature |
| Molecular Formula | C₂₅H₃₇NO₄[4][5][6] | C₂₄H₃₅O₅ | Different elemental composition due to amide vs. ester group. |
| Molecular Weight | 415.57 g/mol [4][6] | ~403.59 g/mol | A difference of ~12 g/mol in mass. |
| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺ at m/z ≈ 416.28 | Expected [M+H]⁺ at m/z ≈ 404.25 | The molecular ion peak directly reflects the difference in molecular weight. |
| ¹H NMR Spectroscopy | Signals for N-ethyl group: ~3.22 ppm (quartet, 2H, -NH-CH₂ -CH₃) and ~1.09 ppm (triplet, 3H, -NH-CH₂-CH₃ ).[6] | Absence of N-ethyl signals. Presence of a sharp singlet for the methyl ester group (-OCH₃ ) at ~3.7 ppm. | The presence of a methyl ester singlet and the absence of N-ethyl amide signals are definitive indicators. |
| ¹³C NMR Spectroscopy | Signals for N-ethyl group carbons at ~34 ppm (-C H₂-) and ~15 ppm (-C H₃). | Absence of N-ethyl carbon signals. Presence of a new signal for the methyl ester carbon (-OC H₃) at ~52 ppm and a carbonyl carbon (-C =O) shift. | Confirms the change in the functional group at the carbon level. |
| HPLC (Reverse-Phase) | Longer retention time. | Shorter retention time. | The methyl ester is generally less polar than the corresponding N-ethyl amide, leading to faster elution from a nonpolar stationary phase. |
Experimental Workflow and Protocols
The process of confirming the identity of synthesized this compound involves a logical sequence of analytical techniques. The following diagram illustrates a typical workflow, starting from the synthesized product to its full characterization.
Detailed Experimental Protocols
The following are standard protocols for the key analytical experiments. Instrument parameters may need to be optimized for specific equipment.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified synthesized sample in approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation : A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width covering -2 to 12 ppm.
-
Process the data with appropriate phasing and baseline correction. Integrate all signals to determine proton ratios.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum.
-
This experiment requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data to identify the chemical shifts of all unique carbon atoms.
-
2. Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or an acetonitrile/water mixture. A small amount of formic acid can be added to promote protonation ([M+H]⁺).
-
Instrumentation : An electrospray ionization mass spectrometer (ESI-MS), often coupled with a liquid chromatography system (LC-MS).[7]
-
Data Acquisition :
-
Infuse the sample solution directly into the ESI source or inject it into the LC-MS system.
-
Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Scan a mass range appropriate for the expected molecular weights (e.g., m/z 100-600).
-
High-resolution mass spectrometry (HRMS) is recommended for obtaining an accurate mass and confirming the elemental formula.
-
3. High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation : Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) and dilute to an appropriate concentration (e.g., 0.1-1.0 mg/mL). Filter the sample through a 0.22 or 0.45 µm syringe filter before injection.
-
Instrumentation : An HPLC system equipped with a UV detector and a C18 reverse-phase column.
-
Chromatographic Conditions (Example Method) :
-
Mobile Phase : A gradient of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid.
-
Gradient : Start at a suitable composition (e.g., 60% A, 40% B) and increase the percentage of the organic solvent (B) over time.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 25-30 °C.
-
Detection : UV detection at a suitable wavelength (e.g., 220 nm).
-
Injection Volume : 10 µL.
-
-
Analysis : Compare the retention time of the synthesized product with a known standard of Bimatoprost if available. The synthesized methyl ester should elute earlier than Bimatoprost.
References
- 1. WO2017182465A1 - Process for the preparation of bimatoprost - Google Patents [patents.google.com]
- 2. US7947740B2 - Bimatoprost crystalline form I - Google Patents [patents.google.com]
- 3. Bimatoprost | C25H37NO4 | CID 5311027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemignition.com [chemignition.com]
- 5. drugs.com [drugs.com]
- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: BIMATOPROST SPECTRAL DATA [orgspectroscopyint.blogspot.com]
- 7. High Performance Liquid Chromatography Tandem Mass Spectrometry Measurement of Bimatoprost, Latanoprost and Travoprost in Eyelash Enhancing Cosmetic Serums [mdpi.com]
A Comparative Guide to Inter-laboratory Analysis of Bimatoprost Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Bimatoprost methyl ester, a critical component in ophthalmic solutions. In the absence of formal inter-laboratory proficiency studies, this document synthesizes data from various published analytical methods to offer a baseline for performance comparison. The information presented herein is intended to assist laboratories in selecting and validating appropriate analytical techniques for quality control and research purposes.
Comparative Analysis of Analytical Methods
The quantification of this compound is predominantly achieved through reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the performance characteristics of various published methods.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC-UV methods are widely used for the routine analysis of Bimatoprost in pharmaceutical formulations due to their robustness and cost-effectiveness.
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 6.25-100 µg/mL | 5–100 µg/mL | 6 - 18 µg/ml |
| Correlation Coefficient (r²) | 0.999 | >0.99 | 0.999 |
| Accuracy (% Recovery) | - | 99.25 ± 0.59% | - |
| Precision (% RSD) | Repeatability: 0.630%, Intermediate: 0.529% | - | System Precision: 0.30% (Bimatoprost) |
| Limit of Detection (LOD) | - | - | - |
| Limit of Quantification (LOQ) | - | - | - |
| Reference | [1] | [2] | [3] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of Bimatoprost in complex matrices and for detecting low-level impurities.
| Parameter | Method 1 | Method 2 |
| Linearity Range | 1-500 µg/g | 0.25-50 ng/mL |
| Correlation Coefficient (r²) | 0.99 | >0.9992 |
| Accuracy (% Error) | < 11% | - |
| Precision (% RSD) | < 11% | - |
| Limit of Detection (LOD) | - | 0.01 mg/kg |
| Limit of Quantification (LOQ) | - | 0.03 mg/kg |
| Reference | [4] | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for HPLC-UV and LC-MS/MS analysis of Bimatoprost.
Stability-Indicating RP-HPLC Method for Bimatoprost in Ophthalmic Solutions
This method is designed for the quantitative determination of Bimatoprost in the presence of its degradation products.
-
Instrumentation: Waters HPLC system with a UV Detector.[3]
-
Column: Zorbex SB phenyl (4.6 mm × 250 mm, 5 µm).[3]
-
Mobile Phase: A mixture of pH 2.8 phosphate buffer, methanol, and acetonitrile in a ratio of 50:30:20 (v/v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 210 nm.[3]
-
Sample Preparation: Dilute 4 ml of the Bimatoprost ophthalmic solution (0.03%) into a 100 ml volumetric flask and make up the volume with the mobile phase to achieve a final concentration of 0.012 mg/ml.[3]
LC-MS/MS Method for Bimatoprost in Cosmetic Serums
This highly sensitive method is suitable for quantifying Bimatoprost in cosmetic formulations.
-
Instrumentation: Waters Acquity UPLC system coupled with a Waters Xevo TQ triple quadrupole mass spectrometer.[4]
-
Column: Kinetex biphenyl 100A (2.1 mm × 100 mm, 2.6 μm).[6]
-
Mobile Phase:
-
Gradient Elution: A linear gradient is employed.[6]
-
Flow Rate: 0.25 mL/min.[4]
-
Detection: Tandem mass spectrometry in multiple reaction monitoring (MRM) mode.[4]
-
Sample Preparation: To 100 mg of the cosmetic serum, add an internal standard and 995 µL of the mobile phase (50:50 v/v of A and B). After ultrasonication and centrifugation, inject the clear supernatant.[6]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the analytical process and the pharmacological context of Bimatoprost, the following diagrams are provided.
Caption: Experimental workflow for this compound analysis.
Caption: Signaling pathway of Bimatoprost in reducing intraocular pressure.
References
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. A Stability Indicating Reverse Phase-HPLC Method Development and Validation for the Estimation of Bimatoprost 0.3% & Timolol 0.5% Pharmaceutical Ophthalmic Dosage Form [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Screening, characterization, and determination of suspected additives bimatoprost and latanoprost in cosmetics using NMR and LC-MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High Performance Liquid Chromatography Tandem Mass Spectrometry Measurement of Bimatoprost, Latanoprost and Travoprost in Eyelash Enhancing Cosmetic Serums [mdpi.com]
A Comparative Guide to Bimatoprost Methyl Ester Reference Standard Certification
For researchers, scientists, and drug development professionals, the purity and characterization of reference standards are paramount for accurate analytical method development, validation, and quality control. This guide provides a comparative analysis of a certified Bimatoprost Methyl Ester reference standard against an alternative, Bimatoprost (5E)-Isomer, another critical related compound.
This compound is a key impurity and synthetic precursor of Bimatoprost, a prostaglandin analog used in the treatment of glaucoma and ocular hypertension.[1][2] Accurate quantification of this and other related substances is essential to ensure the safety and efficacy of the final drug product. Certified reference standards provide a reliable benchmark for these analytical procedures.
Comparison of Certified Reference Standards
This section compares the certification data for this compound and a common alternative, Bimatoprost (5E)-Isomer. The data presented is representative of typical values found on a Certificate of Analysis (CoA) from a reputable supplier.
| Parameter | This compound Reference Standard | Bimatoprost (5E)-Isomer Reference Standard |
| Chemical Name | (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl]-5-heptenoic Acid Methyl Ester | (5E)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl]-N-ethyl-5-heptenamide |
| CAS Number | 38315-47-8[2] | 1163135-95-2[1] |
| Molecular Formula | C24H34O5[2] | C25H37NO4[1] |
| Molecular Weight | 402.52 g/mol [2] | 415.57 g/mol |
| Purity (by HPLC) | 98.0%[3] | ≥99.0% |
| Identity Confirmation | Conforms to structure by ¹H NMR and Mass Spectrometry | Conforms to structure by ¹H NMR and Mass Spectrometry |
| Appearance | Off-white solid[3] | White to off-white solid |
| Solubility | Soluble in Methanol[3] | Soluble in Acetonitrile and Methanol |
Experimental Protocols
Detailed methodologies for the key experiments cited in the certification process are provided below.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is designed for the separation and quantification of this compound and its related impurities.
-
Instrumentation: A gradient-capable HPLC system with a UV detector.
-
Column: Acquity BEH C8, 150 x 2.1 mm, 1.7 µm particle size.[4]
-
Mobile Phase:
-
Gradient Program:
Time (minutes) %A %B 0 80 20 25 20 80 30 20 80 35 80 20 | 40 | 80 | 20 |
-
Flow Rate: 0.7 mL/min[4]
-
Column Temperature: 40°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 5 µL
-
Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total peak area.
Identity Confirmation by Mass Spectrometry (MS)
This protocol confirms the molecular weight of the this compound.
-
Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI
-
Analysis Mode: Full scan to determine the [M+H]⁺ ion.
-
Sample Preparation: The reference standard is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer.
-
Expected Result: The observed mass-to-charge ratio (m/z) for the [M+H]⁺ ion should correspond to the calculated molecular weight of this compound (403.24 g/mol ).
Structural Confirmation by Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
This technique provides detailed information about the chemical structure of the molecule.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Sample Preparation: A small amount of the reference standard is dissolved in the deuterated solvent.
-
Analysis: The ¹H NMR spectrum is acquired and the chemical shifts, splitting patterns, and integrations of the proton signals are analyzed.
-
Expected Result: The resulting spectrum should be consistent with the known chemical structure of this compound.
Visualizing the Certification Workflow and Bimatoprost Signaling
The following diagrams illustrate the logical flow of the reference standard certification process and the biological pathway of Bimatoprost.
Caption: Workflow for the certification of a chemical reference standard.
Caption: Simplified signaling pathway of Bimatoprost in reducing intraocular pressure.
References
Assessing Lot-to-Lot Variability of Bimatoprost Methyl Ester: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Bimatoprost, a prostaglandin F2α (PGF2α) analog, is a potent ocular hypotensive agent widely used in the treatment of glaucoma and ocular hypertension. As a synthetic prostamide, its therapeutic efficacy is critically dependent on its consistent quality and purity across different manufacturing batches. This guide provides a framework for assessing the lot-to-lot variability of Bimatoprost methyl ester, the active pharmaceutical ingredient (API), and compares its key quality attributes with other prostaglandin analogs.
Comparative Analysis of Prostaglandin Analogs
Bimatoprost is often compared with other prostaglandin analogs, such as latanoprost and travoprost, which also function by increasing the uveoscleral outflow of aqueous humor to reduce intraocular pressure. While all are effective, they differ in their chemical structure, stability, and receptor binding profiles. Bimatoprost is unique in that it is an ethyl amide derivative, whereas latanoprost and travoprost are isopropyl esters. This structural difference can influence their interaction with the prostaglandin FP receptor and their metabolic pathways.
Data Presentation: Lot-to-Lot Variability Assessment
Consistent manufacturing of this compound is crucial for ensuring predictable clinical outcomes. The following tables present illustrative data for key quality control parameters across three hypothetical lots of this compound, alongside typical specifications for Latanoprost and Travoprost for comparison. This data is representative of what would be generated using the analytical methods described in the experimental protocols section. Due to the proprietary nature of manufacturer-specific batch release data, the following values are for illustrative purposes.
Table 1: Purity and Impurity Profile of this compound (Hypothetical Lots)
| Parameter | Lot A | Lot B | Lot C | Acceptance Criteria |
| Purity (HPLC, % Area) | 99.8% | 99.7% | 99.9% | ≥ 99.5% |
| Bimatoprost Acid | 0.05% | 0.07% | 0.04% | ≤ 0.15% |
| 5,6-trans Isomer | 0.03% | 0.04% | 0.03% | ≤ 0.10% |
| 15-keto Bimatoprost | 0.02% | 0.03% | 0.02% | ≤ 0.10% |
| Total Impurities | 0.15% | 0.18% | 0.12% | ≤ 0.50% |
Table 2: Physicochemical Properties of this compound (Hypothetical Lots)
| Parameter | Lot A | Lot B | Lot C | Acceptance Criteria |
| Appearance | White to off-white powder | White to off-white powder | White to off-white powder | Conforms |
| Melting Point (°C) | 66-68 | 67-69 | 66-68 | 65-70 |
| Specific Optical Rotation | +33° to +37° | +34° to +38° | +33° to +37° | +33° to +38° |
| Water Content (Karl Fischer, %) | 0.10% | 0.12% | 0.09% | ≤ 0.5% |
Table 3: Biological Potency of Prostaglandin Analogs (Illustrative Data)
| Compound | Lot | In Vitro Bioassay (EC50, nM) |
| This compound | Lot A | 1.2 |
| Lot B | 1.5 | |
| Lot C | 1.1 | |
| Latanoprost | Representative | 3.1 |
| Travoprost | Representative | 2.5 |
Experimental Protocols
Detailed and validated analytical methods are essential for the reliable assessment of this compound quality.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is used to separate, identify, and quantify this compound and its related substances.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Prepare a sample solution of the lot to be tested.
-
Inject the standard and sample solutions into the HPLC system.
-
The peak area of this compound is used to calculate the purity (assay).
-
The peak areas of any other detected components are used to determine the levels of impurities.
-
In Vitro Bioassay for Biological Potency
This assay determines the functional activity of this compound by measuring its ability to activate the prostaglandin FP receptor.
-
Cell Line: A stable cell line expressing the human prostaglandin FP receptor (e.g., HEK293-FP).
-
Assay Principle: Measurement of a downstream signaling event, such as calcium mobilization, upon receptor activation.
-
Reagents:
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound standard and test samples.
-
-
Procedure:
-
Plate the HEK293-FP cells in a 96-well plate and culture overnight.
-
Load the cells with the calcium-sensitive dye.
-
Add varying concentrations of the this compound standard and test samples to the wells.
-
Measure the fluorescence intensity over time using a plate reader.
-
The increase in fluorescence corresponds to an increase in intracellular calcium, indicating receptor activation.
-
Calculate the EC50 (half-maximal effective concentration) value from the dose-response curve.
-
Mandatory Visualizations
Signaling Pathway of Bimatoprost
Bimatoprost exerts its therapeutic effect by acting as a PGF2α analog and activating the prostaglandin FP receptor, a G-protein coupled receptor (GPCR). This activation initiates a signaling cascade that ultimately leads to an increase in the uveoscleral outflow of aqueous humor.
Caption: Bimatoprost signaling pathway via the FP receptor.
Experimental Workflow for Lot-to-Lot Variability Assessment
A systematic workflow is essential for a comprehensive assessment of lot-to-lot variability. This involves a combination of physicochemical and biological testing.
Stability Showdown: Bimatoprost (Amide) vs. Ester-Based Prostaglandin Analogs
A comparative analysis for researchers and drug development professionals on the chemical stability of Bimatoprost versus ester-based prostaglandin analogs, with a focus on Latanoprost. This guide provides a detailed examination of their performance under stress conditions, supported by experimental data and protocols.
In the landscape of ophthalmic hypotensive agents, the chemical stability of active pharmaceutical ingredients is a critical determinant of therapeutic efficacy and shelf-life. This guide provides a comparative stability analysis between Bimatoprost, a prostamide ethyl amide, and Latanoprost, a representative isopropyl ester prostaglandin analog.
While the initial query included Bimatoprost methyl ester, it is important to clarify that this compound is a synthetic precursor in the manufacturing of Bimatoprost and not a clinically administered drug. Consequently, stability data for this compound is not available in the context of pharmaceutical formulation and therapeutic use. Therefore, this guide will focus on the clinically relevant and structurally distinct Bimatoprost and its ester-based counterpart, Latanoprost, to highlight the stability differences conferred by their amide versus ester functionalities.
Key Findings on Stability
Numerous studies have demonstrated that Bimatoprost exhibits superior stability compared to Latanoprost, particularly under conditions of thermal stress. The amide linkage in Bimatoprost is inherently more resistant to hydrolysis than the ester linkage in Latanoprost, which is more susceptible to degradation, especially at elevated temperatures.
Quantitative Stability Data
The following table summarizes the findings from comparative stability studies.
| Compound | Stress Condition | Duration | Remaining Concentration (% of Labeled) | Degradation Rate |
| Bimatoprost | 27°C, 37°C, 50°C | 3, 9, 15, 30 days | 100% - 116% (no measurable degradation)[1][2][3] | Not measurable[1][2][3] |
| Bimatoprost | Patient-use setting | ~43 days | 103.7%[4][5][6][7] | No degradation observed[4][6][7] |
| Latanoprost | 27°C | 30 days | Stable[1][2][3] | - |
| Latanoprost | 37°C | 30 days | Measurable degradation[1][2][3] | 0.15 µg/mL/day[1][2][3] |
| Latanoprost | 50°C | 30 days | Significant degradation[1][2][3] | 0.29 µg/mL/day[1][2][3] |
| Latanoprost | Patient-use setting | ~44 days | 88.1%[4][5][6][7] | Degradation observed[4][6][7] |
Note: The higher than 100% concentrations reported for Bimatoprost are likely due to solvent evaporation from the ophthalmic solution containers during the study period.[1][2][3]
Experimental Protocols
The stability of Bimatoprost and Latanoprost is typically assessed using stability-indicating high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Below are detailed methodologies for forced degradation studies and chromatographic analysis.
Forced Degradation Study Protocol
This protocol is designed to accelerate the degradation of the drug substance to identify potential degradation products and assess the stability-indicating nature of the analytical method.
-
Preparation of Stock Solution: A stock solution of the prostaglandin analog (e.g., 1 mg/mL) is prepared in a suitable solvent such as acetonitrile or methanol.
-
Acid Hydrolysis: The stock solution is mixed with an equal volume of 0.1 M hydrochloric acid and refluxed at 80°C for 30 minutes. The solution is then neutralized with 0.1 M sodium hydroxide.
-
Alkaline Hydrolysis: The stock solution is mixed with an equal volume of 0.1 M sodium hydroxide and refluxed at 80°C for 30 minutes. The solution is subsequently neutralized with 0.1 M hydrochloric acid.
-
Oxidative Degradation: The stock solution is treated with 30% hydrogen peroxide and maintained at 80°C for 30 minutes.
-
Thermal Degradation: The stock solution is exposed to a dry heat of 80°C for a specified period.
-
Photodegradation: The stock solution is exposed to a combination of UV and visible light in a photostability chamber. A control sample is wrapped in aluminum foil to shield it from light.
-
Sample Analysis: At predetermined time points, samples are withdrawn, diluted with the mobile phase, and analyzed by a validated stability-indicating chromatographic method.
Chromatographic Analysis Methods
1. Bimatoprost Stability Analysis by RP-HPLC
-
Instrumentation: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system equipped with a UV detector.
-
Column: Phenomenex C18 column (250 mm × 4.6 mm i.d., 5 µm particle size).
-
Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile (30:70, v/v).
-
Flow Rate: 0.6 mL/min.
-
Detection: UV detection at 205 nm.
-
Internal Standard: Agomelatine can be used as an internal standard.
-
Quantification: The concentration of Bimatoprost is determined by comparing its peak area to that of a reference standard.
2. Latanoprost Stability Analysis by LC-MS/MS
-
Instrumentation: A Liquid Chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
-
Column: Waters Acquity BEH C8 column (150 mm × 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution using acetonitrile and 0.1% formic acid in water.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and selective quantification of Latanoprost and its degradation products.
-
Quantification: The concentration is determined using a calibration curve prepared with known concentrations of Latanoprost and an internal standard (e.g., a deuterated analog of Latanoprost).
Visualizing the Mechanism and Workflow
To further elucidate the context of Bimatoprost's function and the process of stability testing, the following diagrams are provided.
Conclusion
The evidence strongly indicates that Bimatoprost, with its ethyl amide structure, is a more chemically stable molecule than ester-based prostaglandin analogs like Latanoprost. This enhanced stability, particularly against thermal degradation, suggests that Bimatoprost is less susceptible to loss of potency due to suboptimal storage conditions that may occur during transport or patient use. For drug development professionals, this inherent stability is a significant advantage, potentially leading to a longer shelf-life and more consistent therapeutic performance. Researchers should consider these stability differences when designing preclinical and clinical studies, as well as when interpreting results from real-world patient use.
References
- 1. A Stability Indicating Reverse Phase-HPLC Method Development and Validation for the Estimation of Bimatoprost 0.3% & Timolol 0.5% Pharmaceutical Ophthalmic Dosage Form [scirp.org]
- 2. Stability indicating liquid chromatographic method for the determination of Bimatoprost in ophthalmic solutions [ipindexing.com]
- 3. Development and validation of the stability indicating RP-UHPLC method for the determination of the chemical purity and assay of bimatoprost | CoLab [colab.ws]
- 4. jchps.com [jchps.com]
- 5. [PDF] Stress Degradation Studies on Bimatoprost and Development of Validated Stability Indicating Densitometric RP-TLC and HPLC Methods | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparative study of the stability of bimatoprost 0.03% and latanoprost 0.005%: A patient-use study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Bimatoprost Methyl Ester: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Bimatoprost methyl ester, ensuring compliance with regulatory standards and promoting a safe laboratory environment. The following procedural guidance is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood. Appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a laboratory coat, must be worn at all times to prevent skin and eye contact.[1][2] this compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]
Step-by-Step Disposal Protocol
The required method for the disposal of this compound is through a licensed hazardous waste disposal contractor.[1] Under no circumstances should this chemical be disposed of down the sink or in regular trash.[2][3]
-
Waste Collection:
-
Designate a specific, leak-proof, and clearly labeled container for this compound waste.[2][4] The container must be chemically compatible with organic esters; a glass or suitable plastic container is recommended.[2]
-
The container must be clearly labeled as "Hazardous Waste," "Flammable Organic Liquid," and include the full chemical name: "this compound."[2]
-
If mixing with other compatible organic solvent waste, maintain a comprehensive list of all components and their approximate percentages on the label.[2]
-
-
Segregation and Storage:
-
Spill Management:
-
Disposal of Empty Containers:
-
Empty containers that previously held this compound must also be treated as hazardous waste.
-
Triple rinse the empty container with a suitable solvent.[4]
-
The rinsate must be collected and disposed of as hazardous waste in the designated container.[4]
-
After thorough rinsing, deface or remove the original label before disposing of the container as solid waste.[7]
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.[2]
-
Quantitative Data Summary
| Property | Value/Information | Source |
| Regulatory Framework | Disposal is governed by the Resource Conservation and Recovery Act (RCRA) and may be subject to state-level regulations.[8][9] | U.S. Environmental Protection Agency (EPA)[8][9][10] |
| Waste Categorization | Typically categorized as flammable organic waste. | General chemical handling guidelines[2] |
| Hazard Class (Typical) | May be classified under UN Hazard Class 3 (Flammable Liquids) for transportation, depending on flashpoint and other properties. | Varies based on specific Safety Data Sheet (SDS) |
| Small Quantity Disposal | For quantities less than 50mL, absorption onto paper towels and evaporation in a fume hood may be permissible in some jurisdictions.[5] | Local regulations must be consulted; not a universally accepted method. |
| Large Quantity Disposal | Quantities greater than 50mL should be absorbed onto vermiculite or a similar absorbent and collected for licensed disposal.[5] | Standard practice for chemical waste management.[5] |
Disposal Workflow
The proper disposal of this compound follows a clear logical workflow designed to ensure safety and compliance. The following diagram illustrates this decision-making process.
Caption: Disposal workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. benchchem.com [benchchem.com]
- 3. dtsc.ca.gov [dtsc.ca.gov]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. chemtalk.com.au [chemtalk.com.au]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. sdmedwaste.com [sdmedwaste.com]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 10. epa.gov [epa.gov]
Essential Safety and Operational Protocols for Handling Bimatoprost Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling of Bimatoprost methyl ester in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and maintaining the integrity of experiments. This compound is a potent prostaglandin analog and should be handled with care to avoid potential health risks.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin and eye irritation, and may cause respiratory irritation.[1] Due to its potency as a prostaglandin analog, it may also have other physiological effects, and it is crucial to minimize exposure.
A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | • Safety glasses with side shields• Laboratory coat• Closed-toe shoes• Nitrile gloves | |
| Handling of Powders/Solids | • Chemical splash goggles• Chemical-resistant lab coat or disposable gown• Double-gloving (nitrile gloves)• Head covering | • Face shield (if there is a splash hazard)• Respiratory protection (e.g., N95 respirator or working in a certified chemical fume hood) |
| Handling of Liquids/Solutions | • Chemical splash goggles• Chemical-resistant gloves (e.g., nitrile)• Chemical-resistant apron over lab coat | • Face shield for splash-prone activities |
| Equipment Cleaning & Decontamination | • Chemical splash goggles• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron | • Face shield• Respiratory protection (if aerosols or vapors may be generated) |
Always consult the specific Safety Data Sheet (SDS) for the most up-to-date information on PPE and safety precautions.
Operational Plan: Step-by-Step Handling Workflow
A systematic workflow is critical to safely handle this compound from receipt to disposal. The following diagram illustrates the key stages of this process.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
